4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-naphthalen-1-yl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO2/c1-15(2)16(3,4)19-17(18-15)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGRAXGAXSNSDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375052 | |
| Record name | 4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68716-52-9 | |
| Record name | 4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4,4,5,5-tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane
An In-depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 4,4,5,5-tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane, a key building block in organic synthesis, particularly in the construction of complex aromatic molecules through Suzuki-Miyaura cross-coupling reactions.
Introduction
This compound, also known as naphthalene-1-boronic acid pinacol ester, is a versatile organoboron compound. Its stability, ease of handling, and reactivity make it a valuable reagent in medicinal chemistry and materials science for the synthesis of pharmaceuticals, agrochemicals, and functional materials. The most common and efficient method for its preparation is the Miyaura borylation reaction.
Synthetic Pathway: Miyaura Borylation
The primary synthetic route to this compound is the palladium-catalyzed Miyaura borylation of 1-bromonaphthalene with bis(pinacolato)diboron (B₂pin₂). This reaction involves the formation of a carbon-boron bond through a catalytic cycle.
Caption: General scheme of the Miyaura borylation for the synthesis of the target molecule.
Quantitative Data Summary
The following table summarizes the typical reaction parameters and expected outcomes for the synthesis of this compound via Miyaura borylation.
| Parameter | Value | Reference |
| Reactants | ||
| 1-Bromonaphthalene | 1.0 equiv | General Miyaura Borylation Protocols[1][2] |
| Bis(pinacolato)diboron | 1.1 - 1.5 equiv | General Miyaura Borylation Protocols[1][2] |
| Catalyst & Base | ||
| Pd(dppf)Cl₂ | 1 - 3 mol% | General Miyaura Borylation Protocols[1] |
| Potassium Acetate (KOAc) | 1.5 - 3.0 equiv | General Miyaura Borylation Protocols[1][2] |
| Reaction Conditions | ||
| Solvent | 1,4-Dioxane or DMSO | General Miyaura Borylation Protocols[3] |
| Temperature | 80 - 100 °C | General Miyaura Borylation Protocols[3] |
| Reaction Time | 12 - 24 h | Typical for similar reactions[4] |
| Outcome | ||
| Yield | 65 - 95% (isolated) | Based on similar reported syntheses[4] |
| Purity | >98% (after purification) | Commercial Product Specification[5] |
| Physical Properties | ||
| Appearance | White to off-white solid | Commercial Product Specification[5] |
| Melting Point | 55.0 to 59.0 °C | Commercial Product Specification[5] |
Detailed Experimental Protocol
This protocol details the synthesis and purification of this compound.
Materials:
-
1-Bromonaphthalene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
-
Ethyl acetate
-
Hexane
-
Silica gel or neutral alumina for column chromatography
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-bromonaphthalene (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and anhydrous potassium acetate (2.0 equiv).
-
Add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.2-0.5 M with respect to 1-bromonaphthalene.
-
Add the palladium catalyst, Pd(dppf)Cl₂ (2 mol%).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the mixture to 80-100 °C and maintain this temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup:
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product is typically purified by column chromatography on silica gel or neutral alumina.[6] A solvent system of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) is commonly used to elute the product.[6]
-
Alternatively, the crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or hexane.
-
Collect the fractions containing the pure product and concentrate them under reduced pressure to yield this compound as a white to off-white solid.
-
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: A streamlined workflow for the synthesis and purification of the target compound.
Conclusion
The Miyaura borylation provides a robust and high-yielding pathway for the synthesis of this compound. This technical guide outlines the essential theoretical and practical aspects for its successful preparation, offering valuable information for researchers and professionals in the field of synthetic and medicinal chemistry. Careful execution of the experimental protocol and purification steps is crucial for obtaining a high-purity product suitable for subsequent applications.
References
- 1. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 5. 4,4,5,5-Tetramethyl-2-(1-naphthyl)-1,3,2-dioxaborolane | 68716-52-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Preparation of 1-Naphthaleneboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 1-naphthaleneboronic acid pinacol ester, a valuable reagent in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and materials science. The primary focus of this document is the palladium-catalyzed Miyaura borylation reaction, a robust and widely utilized method for the formation of carbon-boron bonds.
Introduction
1-Naphthaleneboronic acid pinacol ester is a key building block in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of the naphthyl moiety onto a wide range of molecular scaffolds. Its stability, ease of handling, and high reactivity make it a preferred reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The Miyaura borylation reaction, which facilitates the conversion of aryl halides to their corresponding boronic esters, is the most common and efficient route to this compound.[1]
Synthetic Pathway: The Miyaura Borylation Reaction
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[1] The reaction is highly tolerant of various functional groups and reaction conditions are generally mild.
The catalytic cycle of the Miyaura borylation is a well-established process involving several key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 1-bromonaphthalene) to form a Pd(II) intermediate.
-
Transmetalation: The Pd(II) complex reacts with the diboron reagent, which is activated by the base, to form an organopalladium(II) boryl complex.
-
Reductive Elimination: The final step involves the reductive elimination of the desired arylboronic acid pinacol ester, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
References
Characterization of 1-Naphthaleneboronic Acid Pinacol Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 1-naphthaleneboronic acid pinacol ester, a key building block in modern organic synthesis, particularly in the realm of drug discovery and development. This document details its physicochemical and spectroscopic properties, provides experimental protocols for its synthesis and application, and visualizes key processes for enhanced understanding.
Physicochemical Properties
1-Naphthaleneboronic acid pinacol ester is a stable, solid compound at room temperature, making it a convenient reagent for a variety of chemical transformations. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₉BO₂ | [1] |
| Molecular Weight | 254.13 g/mol | [1] |
| CAS Number | 68716-52-9 | [1] |
| Appearance | Solid | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents such as ethers, THF, and dichloromethane. | [2] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the naphthalene ring system and the pinacol protecting group. The aromatic protons of the naphthalene moiety will appear as a series of multiplets in the downfield region (typically δ 7.0-8.5 ppm). The twelve equivalent protons of the two methyl groups on the pinacol ring will give rise to a sharp singlet in the upfield region (typically around δ 1.3 ppm).[3][4]
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the ten carbons of the naphthalene ring and the carbons of the pinacol group. The carbon attached to boron is often broadened and may be difficult to observe. The aromatic carbons will resonate in the δ 120-140 ppm range, while the quaternary and methyl carbons of the pinacol group will appear further upfield.[3]
Predicted NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 7.40 - 8.20 | m | Ar-H |
| 1.35 | s | -C(CH₃)₂ | |
| ¹³C | 124.0 - 136.0 | Ar-C | |
| 84.0 | -O-C(CH₃)₂ | ||
| 25.0 | -C(CH₃)₂ |
Note: These are predicted values based on analogous compounds and may vary slightly in experimental conditions.
Infrared (IR) Spectroscopy
The FT-IR spectrum of 1-naphthaleneboronic acid pinacol ester will be characterized by the vibrational modes of its functional groups. Key expected absorption bands are detailed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2980 - 2850 | Strong | Aliphatic C-H stretch (from pinacol) |
| 1600 - 1450 | Medium to Strong | Aromatic C=C skeletal vibrations |
| 1380 - 1360 | Strong | B-O stretch |
| 1145 | Strong | C-O stretch (from pinacol ester) |
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound. For the isomeric 2-naphthaleneboronic acid pinacol ester, a molecular ion peak [M]⁺ at m/z 254.1 has been observed, which is consistent with its molecular formula.[7] A similar result is expected for the 1-naphthalene isomer.
Expected Mass Spectrometry Data
| m/z | Interpretation |
| 254.1 | [M]⁺ (Molecular Ion) |
| 239.1 | [M - CH₃]⁺ |
| 155.1 | [M - C₆H₁₂O₂ + H]⁺ (Loss of pinacoloxy group) |
| 127.1 | [C₁₀H₇]⁺ (Naphthyl cation) |
Experimental Protocols
Synthesis of 1-Naphthaleneboronic Acid Pinacol Ester
This protocol describes the synthesis of 1-naphthaleneboronic acid pinacol ester from 1-naphthaleneboronic acid and pinacol.
Materials:
-
1-Naphthaleneboronic acid
-
Pinacol
-
Anhydrous diethyl ether or toluene
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 1-naphthaleneboronic acid (1.0 eq) and pinacol (1.0 - 1.2 eq).
-
Add a suitable anhydrous solvent, such as diethyl ether or toluene.
-
Add anhydrous magnesium sulfate (1.5 - 2.0 eq) to the suspension to act as a dehydrating agent.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the magnesium sulfate.
-
Wash the solid residue with the solvent used for the reaction.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.[2]
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of 1-naphthaleneboronic acid pinacol ester.
Purification by Recrystallization or Chromatography
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane or ethanol/water) or by column chromatography.
Recrystallization Protocol:
-
Dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Chromatography Protocol: For challenging purifications, column chromatography on silica gel can be employed. To prevent hydrolysis of the boronic ester on silica, it is recommended to use silica gel impregnated with boric acid.[8][9]
-
Prepare a slurry of boric acid-impregnated silica gel in the desired eluent.
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimum amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the fractions containing the pure product and combine them.
-
Remove the solvent under reduced pressure to obtain the purified 1-naphthaleneboronic acid pinacol ester.
Purification Workflow
Caption: Purification strategies for 1-naphthaleneboronic acid pinacol ester.
Application in Suzuki-Miyaura Cross-Coupling
1-Naphthaleneboronic acid pinacol ester is a versatile coupling partner in the Suzuki-Miyaura reaction for the formation of C-C bonds. A representative protocol for the coupling with an aryl halide is provided below.
Materials:
-
1-Naphthaleneboronic acid pinacol ester
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., dioxane, toluene, or DMF/water mixture)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), 1-naphthaleneboronic acid pinacol ester (1.1 - 1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0 - 3.0 eq).
-
Add the appropriate solvent system.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitor by TLC or GC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.
Suzuki-Miyaura Coupling Reaction Pathway
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
1-Naphthaleneboronic acid pinacol ester is a valuable and versatile reagent in organic synthesis. Its stability, ease of handling, and reactivity make it an important building block for the construction of complex molecular architectures, particularly in the development of new pharmaceutical agents. This guide provides a foundational understanding of its key characteristics and practical applications, serving as a valuable resource for researchers in the field.
References
- 1. Naphthalene-1-boronic acid pinacol ester AldrichCPR 68716-52-9 [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H NMR of 4,4,5,5-tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of 4,4,5,5-tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane, a key building block in organic synthesis. This document details the characteristic proton signals of the molecule, a standard experimental protocol for data acquisition, and a structural representation to aid in spectral interpretation.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the naphthalene ring system and the pinacol ester group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, and the coupling constants (J) are given in Hertz (Hz).
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.13 | d, J = 8.0 Hz | 2H | Naphthyl-H |
| 7.87 - 7.77 | m | 4H | Naphthyl-H |
| 7.49 | t, J = 8.0 Hz | 2H | Naphthyl-H |
| 7.41 | m | 4H | Phenyl-H (if present as impurity) |
| 1.26 | s | 12H | Pinacol methyl-H |
Note: The assignments for the naphthyl protons are complex due to second-order effects and overlapping multiplets. The data presented is a representative summary from typical spectra.
Experimental Protocol
The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.
-
The spectrometer should be properly tuned and shimmed to ensure optimal resolution and lineshape.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Number of Scans: A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient.
-
Acquisition Time (aq): An acquisition time of at least 3-4 seconds is recommended to ensure good digital resolution.
-
Spectral Width (sw): The spectral width should be set to encompass all expected proton signals (e.g., 0-10 ppm).
4. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
Molecular Structure and Proton Environments
The following diagram illustrates the molecular structure of this compound and the different proton environments.
Caption: Molecular structure and key proton environments of the title compound.
This guide serves as a foundational resource for the ¹H NMR analysis of this compound. For more complex structural elucidation or reaction monitoring, advanced NMR techniques such as COSY, HSQC, and HMBC may be employed.
An In-depth Technical Guide to the ¹³C NMR Analysis of 1-Naphthaleneboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Expected ¹³C NMR Chemical Shifts
The following table summarizes the anticipated ¹³C NMR chemical shifts (δ) for 1-naphthaleneboronic acid pinacol ester, dissolved in a standard NMR solvent such as deuterochloroform (CDCl₃). These predictions are derived from typical values for naphthalene derivatives, pinacol esters, and related arylboronic acid pinacol esters.[1][2][3][4] The numbering of the naphthalene carbons is provided for clarity.
Table 1: Predicted ¹³C NMR Chemical Shifts for 1-Naphthaleneboronic Acid Pinacol Ester
| Carbon Atom(s) | Moiety | Predicted Chemical Shift (δ, ppm) | Notes |
| C1 | Naphthalene | Not Observed / Very Broad | The ipso-carbon attached to boron is subject to quadrupolar relaxation, often leading to a broadened signal or no observable peak.[5] |
| C2, C8 | Naphthalene | 125.0 - 129.0 | |
| C3, C7 | Naphthalene | 126.0 - 130.0 | |
| C4, C5 | Naphthalene | 128.0 - 134.0 | |
| C6 | Naphthalene | 125.0 - 129.0 | |
| C9, C10 | Naphthalene | 133.0 - 136.0 | Quaternary carbons. |
| C(CH₃)₂ | Pinacol | ~84.0 | Quaternary carbons of the dioxaborolane ring. |
| CH₃ | Pinacol | ~25.0 | Methyl groups of the pinacol ester. |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact values may vary depending on solvent, concentration, and experimental conditions.
Experimental Protocol: ¹³C NMR Spectroscopy
This section details a standard methodology for the acquisition of a proton-decoupled ¹³C NMR spectrum of 1-naphthaleneboronic acid pinacol ester.
1. Sample Preparation
-
Amount: Weigh approximately 15-30 mg of 1-naphthaleneboronic acid pinacol ester.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Filtration: If any solid particles are visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Standard: CDCl₃ typically serves as the internal lock and reference. The residual solvent peak at ~77.16 ppm is used for calibration.[6]
2. NMR Instrument Configuration
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or cryoprobe is recommended for optimal sensitivity and resolution.[7]
-
Temperature: Set the sample temperature to a constant value, typically 298 K (25 °C), to ensure reproducibility.
3. Data Acquisition Parameters
-
Experiment Type: A standard proton-decoupled ¹³C experiment (e.g., Bruker's zgpg30 or equivalent) should be used. This provides a spectrum where each unique carbon atom appears as a singlet.[8]
-
Pulse Angle: A 30° pulse angle is typically used to allow for a shorter relaxation delay without significantly compromising signal intensity for most carbons.
-
Spectral Width: Set a spectral width of approximately 200-250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals are captured.
-
Acquisition Time (at): An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is a standard starting point. For quantitative analysis or to ensure the detection of quaternary carbons (which have longer relaxation times), this delay may need to be increased to 5 seconds or more.[8]
-
Number of Scans (ns): Due to the low natural abundance of ¹³C (1.1%), a significant number of scans are required.[7] Start with 1024 scans and increase as necessary to achieve an adequate signal-to-noise ratio. This can take anywhere from 30 minutes to several hours.
4. Data Processing
-
Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.
-
Referencing: Calibrate the spectrum by setting the central peak of the CDCl₃ multiplet to 77.16 ppm.
-
Peak Picking: Identify and label the chemical shift of each peak.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the ¹³C NMR analysis of 1-naphthaleneboronic acid pinacol ester.
Caption: Workflow for ¹³C NMR Analysis.
References
An In-Depth Technical Guide to the Mass Spectrometry of 4,4,5,5-tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4,4,5,5-tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane, a pivotal reagent in synthetic and medicinal chemistry. This document outlines potential ionization behaviors, fragmentation patterns, and detailed experimental protocols to facilitate its characterization and quantification.
Introduction
This compound, also known as naphthalene-1-boronic acid pinacol ester, is a key building block in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. Its molecular formula is C₁₆H₁₉BO₂ with a monoisotopic mass of approximately 254.15 Da. Accurate mass spectrometric analysis is crucial for verifying its identity, purity, and stability, particularly as boronic esters can be susceptible to hydrolysis.
Predicted Mass Spectrometric Data
While a publicly available mass spectrum for this specific compound is limited, a predicted fragmentation pattern under Electron Ionization (EI) can be postulated based on the known behavior of aromatic compounds and boronate esters. The stable naphthalene ring is expected to dominate the spectrum, leading to a prominent molecular ion peak.
| Predicted Fragment Ion | m/z (Nominal Mass) | Proposed Structure/Loss | Predicted Relative Intensity |
| [M]⁺ | 254 | Molecular Ion (C₁₆H₁₉BO₂) | High |
| [M-CH₃]⁺ | 239 | Loss of a methyl radical from the pinacol group | Moderate |
| [M-C₄H₉]⁺ | 197 | Loss of a tert-butyl group | Moderate |
| [C₁₀H₇B(OH)₂]⁺ | 170 | Naphthalene-1-boronic acid (hydrolyzed) | Variable |
| [C₁₀H₇]⁺ | 127 | Naphthalenyl cation | High |
| [C₁₀H₈]⁺ | 128 | Naphthalene radical cation | Moderate |
Experimental Protocols
The choice of analytical technique depends on the sample matrix and the desired information. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed, each with specific considerations.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is well-suited for volatile and thermally stable compounds. Given the nature of the analyte, direct analysis is feasible, though care must be taken to minimize hydrolysis.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a dry, aprotic solvent such as dichloromethane or acetonitrile.
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of the boronate ester.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-500.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is advantageous for less volatile compounds or when analyzing samples in complex matrices. A soft ionization technique like Electrospray Ionization (ESI) is typically used.
1. Sample Preparation:
-
Prepare a stock solution of 1 mg/mL in acetonitrile.
-
Dilute the stock solution to a working concentration of 10 µg/mL with the initial mobile phase composition.
2. Instrumentation and Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: Waters Xevo G2-XS QToF or equivalent.
-
Column: A reversed-phase column suitable for hydrophobic compounds, such as a Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
0-1 min: 50% B.
-
1-5 min: Linear gradient from 50% to 95% B.
-
5-6 min: Hold at 95% B.
-
6-6.1 min: Return to 50% B.
-
6.1-8 min: Re-equilibration at 50% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Mass Range: m/z 50-600.
Visualizations
The following diagrams illustrate a plausible fragmentation pathway and a general experimental workflow for the mass spectrometric analysis of the target compound.
Caption: Plausible EI fragmentation pathway.
Caption: General experimental workflow.
Crystal Structure of 1-Naphthaleneboronic Acid Pinacol Ester: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the structural and synthetic aspects of 1-naphthaleneboronic acid pinacol ester, a valuable building block in organic synthesis. Due to the current lack of publicly available crystallographic data for 1-naphthaleneboronic acid pinacol ester, this document presents a comprehensive analysis of the crystal structure of its parent compound, 1-naphthaleneboronic acid. This information serves as a crucial reference point for understanding the steric and electronic properties of the naphthaleneboronic acid moiety. Furthermore, this guide outlines a detailed, generalized experimental protocol for the synthesis of 1-naphthaleneboronic acid pinacol ester, a standard procedure in medicinal and materials chemistry.
Introduction
Boronic acids and their pinacol esters are of paramount importance in modern organic chemistry, most notably for their role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds. 1-Naphthaleneboronic acid and its derivatives are key intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and advanced materials. The pinacol ester of 1-naphthaleneboronic acid offers several advantages over the free boronic acid, such as improved stability, easier purification, and tolerance to a broader range of reaction conditions. Understanding the structural characteristics and synthetic pathways of this compound is therefore essential for its effective application in research and development.
Crystal Structure Analysis: 1-Naphthaleneboronic Acid
As of the date of this publication, a definitive crystal structure for 1-naphthaleneboronic acid pinacol ester has not been reported in publicly accessible databases. However, the crystal structure of the parent compound, 1-naphthaleneboronic acid, provides valuable insights into the geometry of the naphthalenylboron group.
The crystallographic data for 1-naphthaleneboronic acid is summarized in the table below. This data is essential for computational modeling and for predicting the steric hindrance and reactivity of the molecule.
| Crystallographic Parameter | Value |
| Empirical Formula | C₁₀H₉BO₂ |
| Molecular Weight | 171.99 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a | 14.8469 Å |
| b | 6.1023 Å |
| c | 9.6797 Å |
| α | 90° |
| β | 93.978° |
| γ | 90° |
| Volume | 874.5 ų |
| Z | 4 |
| Calculated Density | 1.305 g/cm³ |
| R-factor | 0.0426 |
This data corresponds to 1-naphthaleneboronic acid, not its pinacol ester.
Experimental Protocols
The synthesis of 1-naphthaleneboronic acid pinacol ester is typically achieved through the esterification of 1-naphthaleneboronic acid with pinacol. The following protocol is a generalized procedure based on standard methods for the formation of boronic acid pinacol esters.
Synthesis of 1-Naphthaleneboronic Acid Pinacol Ester
Materials:
-
1-Naphthaleneboronic acid
-
Pinacol
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane, or toluene)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthaleneboronic acid (1 equivalent) and pinacol (1-1.2 equivalents) in an anhydrous solvent.
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., reflux) for a period of 1 to 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes or ethanol/water mixture) or by column chromatography on silica gel.
Characterization:
The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Workflow and Pathway Visualizations
The following diagram illustrates the synthetic workflow for the preparation of 1-naphthaleneboronic acid pinacol ester from 1-naphthaleneboronic acid.
Caption: Synthetic workflow for 1-naphthaleneboronic acid pinacol ester.
Conclusion
While the definitive crystal structure of 1-naphthaleneboronic acid pinacol ester remains to be elucidated, the structural data of its parent boronic acid provides a solid foundation for understanding its molecular architecture. The synthetic protocol outlined in this guide offers a reliable method for the preparation of this important chemical intermediate. Further research into the crystallography of the title compound would be highly beneficial to the scientific community, providing deeper insights that could aid in the design of novel synthetic strategies and the development of new chemical entities.
Technical Guide: Physicochemical Properties of 4,4,5,5-tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4,5,5-tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane, a pinacol ester of naphthalene-1-boronic acid, is a key building block in modern organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental to the construction of complex organic molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its application in a key synthetic pathway.
Core Physical and Chemical Properties
A summary of the key physical and chemical identifiers for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 68716-52-9 | [1][2] |
| Molecular Formula | C₁₆H₁₉BO₂ | |
| Molecular Weight | 254.14 g/mol | |
| Appearance | White to almost white powder or crystalline lump. | [1] |
| Melting Point | 55.0 to 59.0 °C | [1] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties and for a common synthetic application are provided below.
Melting Point Determination
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Procedure:
-
A small amount of the crystalline solid is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting.
-
The melting point is reported as a range from the onset to the completion of melting.
Synthesis via Miyaura Borylation
This compound is commonly synthesized from 1-halonaphthalenes (e.g., 1-bromonaphthalene) and bis(pinacolato)diboron via a palladium-catalyzed Miyaura borylation reaction.
Materials:
-
1-Bromonaphthalene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 1-bromonaphthalene, bis(pinacolato)diboron (1.1 equivalents), Pd(dppf)Cl₂ (3 mol%), and potassium acetate (3 equivalents).
-
Add anhydrous 1,4-dioxane via syringe.
-
The reaction mixture is heated to 80 °C and stirred for 12-24 hours.
-
After cooling to room temperature, the mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure product.
Key Synthetic Application: The Suzuki-Miyaura Coupling
This compound is a cornerstone reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds between the naphthalene moiety and various aryl, heteroaryl, or vinyl halides/triflates. This reaction is pivotal in the synthesis of pharmaceuticals and functional materials.[3][4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Biological Relevance and Potential Signaling Pathway Interactions
While this compound is primarily a synthetic intermediate, boronic acid derivatives, in general, have garnered significant interest in medicinal chemistry due to their ability to form reversible covalent bonds with diols, which are present in many biological molecules such as sugars and some amino acid side chains.[5][6] The boronic acid moiety can interact with the active sites of enzymes, particularly serine proteases, leading to their inhibition.[5] For instance, the boronic acid drug Bortezomib is a proteasome inhibitor used in cancer therapy.[5][6]
The following diagram illustrates a hypothetical signaling pathway where a naphthalenyl boronic acid derivative could act as an inhibitor of a serine protease, a class of enzymes involved in numerous physiological and pathological processes.
Caption: Inhibition of a serine protease signaling pathway.
Conclusion
This compound is a versatile and valuable reagent in organic synthesis. Its well-defined physical properties and predictable reactivity in key transformations like the Suzuki-Miyaura coupling make it an indispensable tool for the construction of complex molecular architectures. Further exploration of the biological activities of its derivatives may open new avenues for the development of novel therapeutic agents.
References
- 1. 4,4,5,5-Tetramethyl-2-(1-naphthyl)-1,3,2-dioxaborolane | 68716-52-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. boronmolecular.com [boronmolecular.com]
- 3. nbinno.com [nbinno.com]
- 4. Naphthalene-2-boronic acid | [frontierspecialtychemicals.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 1-Naphthaleneboronic Acid Pinacol Ester in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1-naphthaleneboronic acid pinacol ester in various organic solvents. Understanding the solubility of this compound is critical for its effective use in a range of applications, from organic synthesis to drug development, where it serves as a key building block. This document offers both qualitative insights and quantitative data, alongside detailed experimental protocols for solubility determination.
Core Concepts in Solubility
The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. For boronic acid pinacol esters, their molecular structure, characterized by a nonpolar naphthalene ring and a relatively less polar pinacol boronate group, dictates their solubility in organic solvents. Generally, the esterification of boronic acids with pinacol significantly enhances their solubility in organic media compared to the parent boronic acids.[1][2][3]
Quantitative Solubility Data
| Solvent | Mole Fraction (x₁) | Solubility Temperature (°C) |
| Chloroform | 0.1 | -25 |
| 0.2 | -10 | |
| 0.3 | 5 | |
| 0.4 | 20 | |
| 0.5 | 38 | |
| 3-Pentanone | 0.1 | -20 |
| 0.2 | 0 | |
| 0.3 | 18 | |
| 0.4 | 35 | |
| 0.5 | 55 | |
| Acetone | 0.1 | -15 |
| 0.2 | 8 | |
| 0.3 | 28 | |
| 0.4 | 48 | |
| 0.5 | 70 | |
| Dipropyl Ether | 0.1 | -5 |
| 0.2 | 20 | |
| 0.3 | 40 | |
| 0.4 | 60 | |
| 0.5 | 82 | |
| Methylcyclohexane | 0.1 | 10 |
| 0.2 | 35 | |
| 0.3 | 58 | |
| 0.4 | 80 | |
| 0.5 | 105 |
Data adapted from a study on phenylboronic acid pinacol ester, which serves as a proxy for 1-naphthaleneboronic acid pinacol ester due to structural similarities.[1]
Studies on phenylboronic acid and its pinacol ester have shown that the ester demonstrates significantly higher solubility across a range of organic solvents, including chloroform, ketones, and ethers, while exhibiting very low solubility in hydrocarbons like methylcyclohexane.[1][2] For the pinacol ester, the differences in solubility between many organic solvents are relatively small.[1][3]
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for process development and optimization. Below are detailed methodologies for both qualitative and quantitative solubility assessment.
Qualitative Solubility Assessment
This method provides a rapid screening of suitable solvents.
Objective: To quickly determine if a compound is soluble, partially soluble, or insoluble in a given solvent at room temperature.
Materials:
-
1-Naphthaleneboronic acid pinacol ester
-
A selection of organic solvents (e.g., acetone, chloroform, diethyl ether, ethanol, hexane, methanol, toluene)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Place approximately 10 mg of 1-naphthaleneboronic acid pinacol ester into a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution against a dark background.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent.
Quantitative Solubility Determination (Dynamic Method)
This method provides precise solubility data at different temperatures.[1]
Objective: To determine the temperature at which a known concentration of the solute completely dissolves in a solvent.
Materials:
-
1-Naphthaleneboronic acid pinacol ester
-
Selected organic solvent
-
Jacketed glass vessel with a magnetic stirrer
-
Temperature-controlled circulating bath
-
Luminance probe or a turbidity sensor
-
Analytical balance
Procedure:
-
Accurately weigh a specific amount of 1-naphthaleneboronic acid pinacol ester and the solvent to prepare a solution of a known mole fraction.
-
Transfer the mixture to the jacketed glass vessel.
-
Insert the magnetic stirrer and the luminance/turbidity probe.
-
Start the stirring to ensure the suspension is homogeneous.
-
Begin circulating the fluid from the temperature-controlled bath through the jacket of the vessel, gradually increasing the temperature at a controlled rate (e.g., 0.5 °C/min).
-
Continuously monitor the light intensity or turbidity of the solution.
-
The temperature at which the light intensity reaches a maximum and stabilizes (or the turbidity drops to zero) is recorded as the solubility temperature for that specific concentration.
-
Repeat the measurement for different mole fractions to construct a solubility curve.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a solid organic compound.
References
An In-depth Technical Guide to the Electronic Properties of 1-Naphthyl Boronic Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic properties of 1-naphthyl boronic ester derivatives. Boronic esters are crucial in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and their unique electronic and photophysical characteristics make them valuable for applications in materials science and medicinal chemistry. This document details their synthesis, electronic structure, and photophysical behavior, supported by experimental protocols and data.
Introduction to 1-Naphthyl Boronic Esters
1-Naphthyl boronic acid and its ester derivatives are organoboron compounds that feature a boronic acid or ester functional group attached to the 1-position of a naphthalene ring.[1] The naphthalene moiety, a polycyclic aromatic hydrocarbon, imparts distinct electronic and steric properties to these molecules.[1] The boronic ester group, typically a pinacol ester, enhances the stability and ease of handling compared to the corresponding boronic acid, making it a preferred reagent in many synthetic applications.[2]
The electronic properties of these derivatives are of significant interest due to the interplay between the electron-deficient boron center and the electron-rich naphthalene core. This interaction governs their reactivity, photophysical characteristics, and potential as functional materials in areas such as organic light-emitting diodes (OLEDs) and fluorescent sensors.
Synthesis of 1-Naphthyl Boronic Ester Derivatives
The synthesis of 1-naphthyl boronic ester derivatives is most commonly achieved through the reaction of a Grignard reagent or an organolithium species with a trialkyl borate, followed by esterification. The pinacol ester is a frequently used protecting group due to its stability.
A general synthetic workflow is outlined below:
Caption: Synthetic pathway for 1-naphthyl boronic pinacol ester.
Electronic and Photophysical Properties
The electronic properties of 1-naphthyl boronic ester derivatives are influenced by the nature of substituents on the naphthalene ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the electronic and optical properties.
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO energy levels are critical in determining the electronic behavior of these molecules. The HOMO is associated with the electron-donating ability, while the LUMO relates to the electron-accepting ability. The energy difference between the HOMO and LUMO is the band gap, which influences the color of light absorbed and emitted. These parameters can be experimentally determined using cyclic voltammetry and UV-visible spectroscopy.
Table 1: Representative Electronic Properties of Naphthalene and Boronic Ester Derivatives
| Compound/System | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Method | Reference |
| Naphthalene | -5.75 to -5.55 | -2.35 to -1.95 | ~3.2 - 3.6 | CV | [3] (approximated) |
| Core-substituted Naphthalenediimide with boronic ester | Varies with substituent | Varies with substituent | Varies | CV and DFT | [2][4] |
| BF2-functionalized imidazo[1,5-a]pyridin-3-yl phenols | -5.9 to -6.5 | -2.7 to -3.1 | ~3.2 - 3.4 | DFT | [5] |
Note: The data in this table is for related compounds and is intended to be illustrative of the expected range and tunability of electronic properties.
Photophysical Properties
Many naphthalene derivatives exhibit fluorescence, and the introduction of a boronic ester group can modulate these properties. The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a key parameter for fluorescent materials.[6][7][8][9]
Table 2: Representative Photophysical Properties of Naphthalene Derivatives
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Solvent | Reference |
| 1-Acyl-8-pyrrolylnaphthalene derivative (6) | ~380 | ~480-550 (solvatochromic) | 0.21 | Ethanol | [10] |
| 4-Amino-1,8-naphthalimide derivatives | 426-444 | ~500-550 | Varies | Various | [11] |
Note: This table presents data for fluorescent naphthalene derivatives to illustrate the potential photophysical properties. Specific data for a series of 1-naphthyl boronic esters is limited in the literature.
Experimental Protocols
Synthesis of 1-Naphthyl Boronic Pinacol Ester
This protocol is a general procedure adapted from standard organic synthesis methodologies.
Materials:
-
1-Bromonaphthalene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Pinacol
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Activate magnesium turnings in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous THF to the flask.
-
Slowly add a solution of 1-bromonaphthalene in anhydrous THF to the magnesium suspension. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.
-
Cool the resulting Grignard reagent to -78 °C.
-
Slowly add trimethyl borate to the Grignard solution and stir for several hours at -78 °C, then allow to warm to room temperature overnight.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 1-naphthylboronic acid.
-
To the crude boronic acid, add pinacol and a suitable solvent (e.g., toluene or THF).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture and remove the solvent in vacuo.
-
Purify the resulting 1-naphthyl boronic pinacol ester by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Caption: Experimental workflow for the synthesis of 1-naphthyl boronic pinacol ester.
Cyclic Voltammetry (CV)
This protocol describes the determination of HOMO and LUMO energy levels from oxidation and reduction potentials.[12][13][14][15]
Materials:
-
1-Naphthyl boronic ester derivative
-
Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6)
-
Ferrocene (for internal calibration)
-
Working electrode (e.g., glassy carbon)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat
Procedure:
-
Prepare a ~1 mM solution of the 1-naphthyl boronic ester derivative in the electrolyte solution.
-
Purge the solution with an inert gas (e.g., argon) for at least 15 minutes to remove dissolved oxygen.
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Record the cyclic voltammogram by scanning the potential in the desired range at a specific scan rate (e.g., 100 mV/s).
-
After recording the voltammogram of the sample, add a small amount of ferrocene to the solution and record the voltammogram again to determine the ferrocene/ferrocenium (Fc/Fc+) redox couple potential.
-
Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following equations:[16]
-
HOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8]
-
LUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8] (The value 4.8 eV is the energy level of the Fc/Fc+ couple relative to the vacuum level).
-
Relative Fluorescence Quantum Yield Determination
This protocol is based on the comparative method, using a standard with a known quantum yield.[6][7][8][9]
Materials:
-
1-Naphthyl boronic ester derivative
-
A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of five to six dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1 to avoid inner filter effects.
-
Record the absorbance spectra of all solutions and note the absorbance at the chosen excitation wavelength.
-
Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters.
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope (gradient, Grad) of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Grads / Gradr) * (ns2 / nr2) where Φr is the quantum yield of the reference, Grads and Gradr are the gradients for the sample and reference, and ns and nr are the refractive indices of the sample and reference solutions (if the same solvent is used, this term is 1).[6]
Caption: Workflow for relative fluorescence quantum yield determination.
Structure-Property Relationships and Applications
The electronic properties of 1-naphthyl boronic ester derivatives can be systematically tuned by introducing substituents at various positions on the naphthalene ring.
-
Electron-Donating Groups (EDGs) such as alkoxy (-OR) or amino (-NR2) groups generally raise the HOMO energy level, leading to a smaller HOMO-LUMO gap and a red-shift in absorption and emission spectra. These groups can also increase the fluorescence quantum yield.
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO2) or cyano (-CN) groups tend to lower both the HOMO and LUMO energy levels, with a more pronounced effect on the LUMO. This can also lead to a smaller band gap and red-shifted spectra.
This tunability makes 1-naphthyl boronic ester derivatives promising candidates for:
-
Organic Electronics: As building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
-
Fluorescent Sensors: The boronic ester moiety can act as a recognition site for diols, such as saccharides. Binding of a diol can alter the electronic properties of the molecule, leading to a change in fluorescence (e.g., quenching or enhancement), which forms the basis for sensing applications.
-
Drug Development: The naphthalene scaffold is present in many bioactive molecules. The boronic acid/ester group can act as a pharmacophore or be used for derivatization via Suzuki-Miyaura coupling to generate libraries of compounds for drug discovery.
Conclusion
1-Naphthyl boronic ester derivatives are a versatile class of compounds with tunable electronic and photophysical properties. By understanding the relationship between their structure and electronic characteristics, researchers can design and synthesize novel materials for a wide range of applications in materials science, sensing, and medicine. The experimental protocols provided in this guide offer a starting point for the characterization of these promising molecules. Further systematic studies on substituted derivatives are needed to fully explore their potential.
References
- 1. nbinno.com [nbinno.com]
- 2. Naphthalene- and perylenediimides with hydroquinones, catechols, boronic esters and imines in the core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Driving the Emission Towards Blue by Controlling the HOMO‐LUMO Energy Gap in BF2‐Functionalized 2‐(Imidazo[1,5‐a]pyridin‐3‐yl)phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. jasco-global.com [jasco-global.com]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
- 11. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. uni-due.de [uni-due.de]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Computational Modeling of 1-Naphthaleneboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational modeling of 1-naphthaleneboronic acid pinacol ester, a versatile building block in organic synthesis and a significant scaffold in medicinal chemistry. This document details theoretical and experimental protocols, presents quantitative data, and visualizes key workflows to facilitate a deeper understanding of its structural, electronic, and reactive properties.
Introduction
1-Naphthaleneboronic acid pinacol ester is an important synthetic intermediate, widely utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. Its stability, ease of handling, and reactivity make it a valuable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Computational modeling provides invaluable insights into the molecule's geometry, electronic structure, and reactivity, aiding in the rational design of synthetic routes and the development of novel therapeutics.
This guide will cover the fundamental aspects of computational modeling of 1-naphthaleneboronic acid pinacol ester, including geometry optimization, spectral analysis, and molecular dynamics simulations. Furthermore, it provides detailed experimental protocols for its synthesis and characterization, offering a bridge between theoretical predictions and experimental observations.
Computational Modeling Protocols
Geometry Optimization using Density Functional Theory (DFT)
A crucial first step in the computational analysis of 1-naphthaleneboronic acid pinacol ester is the optimization of its molecular geometry to find the lowest energy conformation. Density Functional Theory (DFT) is a robust method for this purpose.
Protocol:
-
Initial Structure Construction: An initial 3D structure of 1-naphthaleneboronic acid pinacol ester is built using standard bond lengths and angles in a molecular modeling software (e.g., GaussView, Avogadro).
-
Computational Method Selection: The geometry optimization is performed using a DFT functional, with B3LYP (Becke, 3-parameter, Lee-Yang-Parr) being a widely used and reliable choice for organic molecules.
-
Basis Set Selection: The 6-31G(d,p) basis set is a suitable choice, providing a good balance between accuracy and computational cost for a molecule of this size.
-
Software Implementation: The calculation is run in a quantum chemistry software package like Gaussian, ORCA, or GAMESS.
-
Convergence Criteria: The optimization is run until the forces on the atoms and the change in energy between successive steps are below the default convergence thresholds of the software.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum, which is indicated by the absence of imaginary frequencies.
Logical Workflow for Geometry Optimization:
Theoretical Studies of Naphthalene Boronate Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalene boronic acids and their corresponding esters are a class of organoboron compounds that have garnered significant attention in organic synthesis and medicinal chemistry. The naphthalene scaffold is a prevalent motif in many biologically active molecules and functional materials.[1] The introduction of a boronic acid or boronate ester group onto this framework provides a versatile handle for a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[2] This guide provides a comprehensive overview of the theoretical studies investigating the reactivity of naphthalene boronates, supported by experimental data and protocols. It is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.
Theoretical Insights into Reactivity
Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the intricacies of naphthalene boronate reactivity. These theoretical investigations provide valuable insights into reaction mechanisms, transition state geometries, and the electronic factors governing their chemical behavior.
Electronic Structure and Aromaticity
The electronic properties of the naphthalene core and the nature of the boronate group significantly influence reactivity. DFT studies have been used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial in understanding the nucleophilic and electrophilic character of these compounds.[3] The aromaticity of the naphthalene system, and how it is perturbed by the boronic acid moiety and other substituents, has also been investigated using various theoretical indices.[4] These studies help in predicting the most reactive sites for functionalization and the overall stability of the molecule.[5]
Reaction Mechanisms: A Computational Perspective
Suzuki-Miyaura Cross-Coupling: The mechanism of the Suzuki-Miyaura reaction has been extensively studied using DFT calculations.[6] The key steps of oxidative addition, transmetalation, and reductive elimination have been modeled to determine the reaction energy profiles and identify the rate-determining step. For naphthalene boronates, computational studies focus on the energetics of the transmetalation step, where the naphthalene group is transferred from the boron atom to the palladium catalyst.[6][7]
Chan-Lam Coupling: Theoretical studies on the copper-catalyzed Chan-Lam coupling provide insights into the formation of carbon-heteroatom bonds. The mechanism involves the interaction of the naphthalene boronate with a copper catalyst and a nucleophile (such as an amine or alcohol).[8] DFT calculations help to elucidate the nature of the copper intermediates and the energetics of the reductive elimination step that forms the final product.
Quantitative Data on Reactivity
Theoretical and experimental studies have generated a wealth of quantitative data that is invaluable for predicting and optimizing reactions involving naphthalene boronates.
Computational Data
The following table summarizes key computational data from DFT studies on the reactivity of aryl boronates, which serve as a good model for naphthalene boronate reactivity.
| Parameter | Description | Typical Values (kcal/mol) | Reference |
| Oxidative Addition Activation Energy | The energy barrier for the insertion of the palladium catalyst into the aryl halide bond. | 9.6 - 12.6 | [6] |
| Transmetalation Activation Energy | The energy barrier for the transfer of the aryl group from boron to palladium. This is often the rate-determining step. | 7.6 - 7.9 | [7] |
| Reductive Elimination Activation Energy | The energy barrier for the formation of the new carbon-carbon bond from the palladium intermediate. | Low, often facile | [6] |
| Reaction Energy (Transmetalation) | The overall energy change for the transmetalation step. | Varies with substrate and conditions | [6] |
Experimental Kinetic Data
Kinetic studies provide crucial information on reaction rates and the factors that influence them. The following table presents representative kinetic data for the Suzuki-Miyaura coupling of aryl boronic esters.
| Boronic Ester Type | Rate Constant (k) for Transmetalation (s⁻¹) | Relative Rate | Reference |
| Boronic Acid | 5.78 x 10⁻⁴ | 1 | [6] |
| Pinacol Boronate | Sigmoidal kinetics, slower initial rate | Varies | [6] |
| Neopentyl Glycol Boronate | Sigmoidal kinetics, slower initial rate | Varies | [6] |
Experimental Protocols
Detailed and reliable experimental protocols are essential for the successful application of naphthalene boronates in synthesis.
Synthesis of Naphthalene Boronate Esters
General Procedure for the Synthesis of Naphthalene-1-boronic Acid Pinacol Ester:
-
To a solution of 1-bromonaphthalene (1.0 equiv) in anhydrous THF (0.5 M) under an inert atmosphere, add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane, 1.2 equiv) dropwise at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired naphthalene-1-boronic acid pinacol ester.[9]
Suzuki-Miyaura Cross-Coupling Reaction
General Procedure for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Naphthalene-1-boronic Acid with an Aryl Bromide:
-
To a reaction vessel, add naphthalene-1-boronic acid (1.2 equiv), the aryl bromide (1.0 equiv), potassium carbonate (2.0 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting materials are consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[10]
Chan-Lam Cross-Coupling Reaction
General Procedure for the Copper-Catalyzed Chan-Lam Coupling of Naphthalene-1-boronic Acid with an Amine:
-
To a reaction vessel, add naphthalene-1-boronic acid (1.0 equiv), the amine (1.2 equiv), copper(II) acetate (1.0 equiv), and a base such as pyridine (2.0 equiv).
-
Add a suitable solvent, such as dichloromethane (DCM).
-
Stir the reaction mixture at room temperature, open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[11][12]
Visualization of Pathways and Workflows
Suzuki-Miyaura Catalytic Cycle
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. nbinno.com [nbinno.com]
- 3. jaoc.samipubco.com [jaoc.samipubco.com]
- 4. Aromaticity indices, electronic structural properties, and fuzzy atomic space investigations of naphthalene and its aza-derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4,4,5,5-tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron compound with an organohalide, proving indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] The use of boronic acid pinacol esters, such as 4,4,5,5-tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane, offers significant advantages over free boronic acids, including enhanced stability, easier handling, and reduced propensity for side reactions like protodeboronation.[2]
This compound is a key building block for the synthesis of 1-aryl-naphthalenes. This structural motif is prevalent in numerous biologically active compounds and approved drugs, making this specific Suzuki-Miyaura coupling highly relevant to drug discovery and development. The reaction facilitates the introduction of a wide array of substituted aryl groups at the 1-position of the naphthalene core, allowing for the systematic exploration of structure-activity relationships.
Key applications of this reaction include:
-
Medicinal Chemistry: Synthesis of precursors and final drug candidates containing the 1-arylnaphthalene scaffold.
-
Materials Science: Creation of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the photophysical properties of the extended aromatic system are crucial.
-
Agrochemicals: Development of new pesticides and herbicides.
Reaction Scheme and Mechanism
The Suzuki-Miyaura coupling of this compound with an aryl halide (Ar-X) proceeds via a catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Quantitative Data Summary
The following tables summarize representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. Please note that reaction conditions can significantly impact yields and should be optimized for each specific substrate.
Table 1: Coupling with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | DMF | 90 | 12 | High |
| 2 | 4-Bromotoluene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | DMF | 90 | 12 | Good |
| 4 | 2-Bromomesitylene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 69 |
| 5 | 3-Bromopyridine | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 16 | 83 |
Yields are approximate and based on literature examples. "High" and "Good" are used where specific percentages were not provided.
Table 2: Effect of Different Palladium Catalysts and Ligands
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 92 |
| 2 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 95 |
| 3 | 1-Bromonaphthalene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 91 |
| 4 | 1-Bromonaphthalene | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Dioxane | 100 | 94 |
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol should be considered a starting point and may require optimization for specific substrates.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes. This is typically done by evacuating the flask and backfilling with the inert gas three times.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst and, if necessary, the ligand to the reaction flask.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe. The concentration is typically in the range of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-arylnaphthalene.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1-Naphthaleneboronic Acid Pinacol Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction, which couples an organoboron compound with an organic halide or triflate, is particularly vital in the pharmaceutical industry for constructing complex molecular architectures.[1][2] 1-Naphthaleneboronic acid pinacol ester is a key building block, valued for its stability and utility in synthesizing 1-aryl-naphthalenes. These structural motifs are present in numerous biologically active compounds, organic materials, and drug candidates.[3][4] The pinacol ester enhances the stability of the boronic acid, preventing premature protodeboronation and ensuring easier handling and storage.[5]
This document provides detailed application notes and a generalized protocol for the palladium-catalyzed cross-coupling of 1-naphthaleneboronic acid pinacol ester with various aryl halides.
Applications in Research and Drug Development
The palladium-catalyzed cross-coupling reaction is a versatile method for creating C-C, C-N, and C-O bonds, making it indispensable for preparing complex and highly functionalized molecules.[2] The resulting biaryl structures are common scaffolds in medicinal chemistry. For instance, the naphthalene sulfonamide scaffold has been explored for developing CCR8 antagonists.[4] The ability to rapidly synthesize diverse libraries of such compounds by varying the coupling partners is a significant advantage in structure-activity relationship (SAR) studies, accelerating the drug discovery process.[3][4]
Catalytic Cycle and Experimental Workflow
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The cycle begins with a Pd(0) species, which undergoes oxidative addition with the aryl halide. The subsequent transmetalation step requires activation of the boronic ester by a base to facilitate the transfer of the naphthalene group from boron to palladium.[6] Finally, reductive elimination yields the desired biaryl product and regenerates the active Pd(0) catalyst.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The laboratory procedure follows a systematic workflow, beginning with the careful setup of an inert atmosphere to protect the catalyst, followed by the reaction itself, and concluding with product isolation and purification.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Quantitative Data Summary
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The tables below summarize typical conditions and outcomes for the cross-coupling of arylboronic acid pinacol esters with various aryl halides. While specific yields for 1-naphthaleneboronic acid pinacol ester may vary, these data provide a strong starting point for reaction optimization.
Table 1: Representative Conditions for Coupling with Aryl Bromides
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (1.2) | DMF | 90 | 12-24 | 75-95[7] |
| 2 | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | K₃PO₄ (2.0) | Dioxane | 100 | 16 | 80-98 |
| 3 | SiliaCat DPP-Pd (2) | - | K₂CO₃ (2.0) | iPrOH | 80 | 3 | 82-92[8] |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | Toluene/H₂O | 110 | 12 | 70-90 |
Table 2: Conditions for Anhydrous Cross-Coupling
| Entry | Aryl Halide | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Aryl Bromide | Pd(OAc)₂ (2) | AntPhos (4) | TMSOK (2.4) | 1,4-Dioxane | 100 | < 1 | 85-95[9] |
| 2 | Aryl Chloride | Pd(OAc)₂ (2) | AntPhos (4) | TMSOK (2.4) | 1,4-Dioxane | 100 | < 1 | 70-88[9] |
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of 1-naphthaleneboronic acid pinacol ester with an aryl bromide. Note: This protocol should be optimized for specific substrates and reaction scales. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: General Suzuki-Miyaura Cross-Coupling
Materials and Reagents:
-
Aryl bromide (Ar-Br) (1.0 equiv)
-
1-Naphthaleneboronic acid pinacol ester (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
SPhos (or other suitable phosphine ligand) (4-10 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
-
Deionized water (if required by the specific procedure)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 1-naphthaleneboronic acid pinacol ester (1.2 equiv), palladium catalyst, ligand, and base.[10]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[10]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. If the reaction requires an aqueous base, a degassed solution of the base in water may be added at this stage.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[10][11]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 2-24 hours).[11]
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine to remove the base and inorganic byproducts.[10][11]
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[10][11]
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the pure 1-aryl-naphthalene product.[11]
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H, ¹³C) and mass spectrometry.
Safety Precautions:
-
Palladium catalysts and phosphine ligands are toxic and air-sensitive; handle them in a fume hood or glovebox.
-
Organic solvents are flammable and should be handled with care away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 9. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Synthesis of Biaryls Using 1-Naphthaleneboronic Acid Pinacol Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is particularly vital in the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. 1-Naphthaleneboronic acid pinacol ester is a key reagent in this field, serving as a stable, easy-to-handle source of the naphthyl moiety for the construction of complex aromatic systems.
This document provides detailed application notes and experimental protocols for the use of 1-naphthaleneboronic acid pinacol ester in the synthesis of biaryls.
Core Concepts and Signaling Pathways
The fundamental transformation in the synthesis of biaryls using 1-naphthaleneboronic acid pinacol ester is the Suzuki-Miyaura coupling. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura cross-coupling of 1-naphthaleneboronic acid pinacol ester with an aryl bromide. This protocol should be considered a starting point and may require optimization for specific substrates.
Materials and Reagents
-
1-Naphthaleneboronic acid pinacol ester
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using aqueous conditions)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
General Experimental Workflow
Detailed Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 1-naphthaleneboronic acid pinacol ester (1.2 mmol, 1.2 equiv), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this process three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe. Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of 1-naphthaleneboronic acid pinacol ester with various aryl bromides.
Table 1: Suzuki-Miyaura Coupling of 1-Naphthaleneboronic Acid Pinacol Ester with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |
| 2 | 4-Bromoanisole | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 95 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | K₃PO₄ | DMF | 80 | 18 | 88 |
| 4 | 1-Bromo-3,5-dimethylbenzene | Pd(dppf)Cl₂ (2) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 90 |
| 5 | 2-Bromopyridine | Pd(PPh₃)₄ (4) | Cs₂CO₃ | Toluene | 110 | 20 | 78 |
Note: The data presented in this table is a representative compilation from various literature sources and should be used as a guideline. Actual yields may vary depending on the specific reaction conditions and substrate purity.
Logical Relationships in Reaction Components
The success of the Suzuki-Miyaura coupling is dependent on the interplay of several key components. The logical relationship between these components is crucial for optimizing the reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. Ensure proper inert atmosphere techniques. |
| Insufficiently strong base | Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). | |
| Low reaction temperature | Increase the reaction temperature. | |
| Protodeborylation of boronic ester | Presence of water and/or prolonged reaction time at high temperature | Use anhydrous conditions. Minimize reaction time. |
| Homocoupling of aryl halide | High catalyst loading, high temperature | Decrease catalyst loading and/or reaction temperature. |
| Difficulty in product purification | Impurities in starting materials | Purify starting materials before the reaction. |
| Complex reaction mixture | Optimize reaction conditions to improve selectivity. |
Conclusion
1-Naphthaleneboronic acid pinacol ester is a versatile and valuable reagent for the synthesis of a wide range of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. By understanding the reaction mechanism, employing appropriate experimental protocols, and carefully selecting reaction parameters, researchers can effectively utilize this reagent to construct complex molecular architectures for applications in drug discovery and materials science. The data and protocols provided herein serve as a comprehensive guide for the successful implementation of this important synthetic transformation.
The Suzuki Coupling Reaction: A Powerful Tool for the Synthesis of Substituted Naphthalenes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a robust and versatile method for the formation of carbon-carbon bonds.[1][2] This powerful reaction is particularly valuable in the preparation of substituted naphthalenes, a class of compounds with significant applications in medicinal chemistry, materials science, and electronics.[3][4] The naphthalene scaffold is a key structural motif in numerous pharmaceuticals, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[5][6]
These application notes provide a comprehensive guide to the synthesis of substituted naphthalenes via the Suzuki coupling reaction, complete with detailed experimental protocols, tabulated data for easy comparison of reaction parameters, and visualizations of the reaction mechanism and experimental workflow.
Application Notes
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide or triflate.[1][7] The reaction's popularity stems from its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[8]
Key Considerations for Successful Synthesis:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial for achieving high yields and reaction efficiency. For many applications, a combination of a palladium(II) salt like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos or XPhos is effective.[9] Alternatively, pre-formed palladium(0) catalysts like Pd(PPh₃)₄ can be used.[10]
-
Base: A base is required to activate the boronic acid for transmetalation.[7] Common choices include inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[9] The choice of base can significantly impact the reaction outcome and should be optimized for the specific substrates.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or tetrahydrofuran) and water is often employed to dissolve both the organic reactants and the inorganic base.[9] The ratio of the organic solvent to water can influence the reaction rate and yield.
-
Reaction Temperature: Suzuki coupling reactions are typically heated, with temperatures ranging from 80-110 °C, to ensure a reasonable reaction rate.[3]
-
Inert Atmosphere: As the active palladium(0) catalyst can be sensitive to oxygen, it is essential to perform the reaction under an inert atmosphere of argon or nitrogen.[9]
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki coupling reaction to synthesize substituted naphthalenes.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of a Bromonaphthalene with an Arylboronic Acid
This protocol outlines a general method for the coupling of a bromonaphthalene with an arylboronic acid.[9]
Materials:
-
Bromonaphthalene derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
SPhos (buchwaldite ligand) (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Dioxane, anhydrous (5 mL)
-
Water, degassed (0.5 mL)
-
Schlenk flask
-
Magnetic stir bar
-
Septum
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, combine the bromonaphthalene (1.0 mmol), arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Degassing: Seal the flask with a septum and subject it to three cycles of vacuum followed by backfilling with argon or nitrogen to ensure an inert atmosphere.[9]
-
Solvent Addition: Add degassed dioxane (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted naphthalene.[3]
Protocol 2: Synthesis of 9,10-Di(naphthalen-2-yl)anthracene
This protocol describes a specific application of the Suzuki coupling for the synthesis of a highly conjugated aromatic system.[11]
Materials:
-
9,10-Dibromoanthracene (1.0 eq)
-
2-Naphthaleneboronic acid (2.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (4.0 eq)
-
Toluene, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9,10-dibromoanthracene (1.0 eq), 2-naphthaleneboronic acid (2.2 eq), and potassium carbonate (4.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill it with an inert gas (nitrogen or argon) three times.[11]
-
Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.1 eq) and anhydrous toluene to the flask.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring and monitor the progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent, wash with water and brine, and dry the organic layer. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of arylnaphthalene synthesis via Suzuki coupling.
Table 1: Effect of Catalyst and Ligand on the Yield of 1-Phenylnaphthalene [9]
| Entry | Palladium Source | Ligand | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | 95 |
| 2 | Pd₂(dba)₃ | XPhos | 92 |
| 3 | Pd(PPh₃)₄ | None | 85 |
| 4 | PdCl₂(dppf) | None | 88 |
Reaction conditions: 1-bromonaphthalene (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), dioxane/water (10:1), 100 °C, 12 h.
Table 2: Effect of Base and Solvent on the Yield of 1-(p-tolyl)naphthalene [9]
| Entry | Base | Solvent | Yield (%) |
| 1 | K₃PO₄ | Dioxane/H₂O | 96 |
| 2 | Cs₂CO₃ | Toluene/H₂O | 94 |
| 3 | K₂CO₃ | THF/H₂O | 89 |
| 4 | Na₂CO₃ | DME/H₂O | 85 |
Reaction conditions: 1-bromonaphthalene (1.0 mmol), p-tolylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), 100 °C, 12 h.
Table 3: Suzuki Coupling of 1-Bromonaphthalene with Various Arylboronic Acids [9]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-Phenylnaphthalene | 95 |
| 2 | 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)naphthalene | 98 |
| 3 | 4-Chlorophenylboronic acid | 1-(4-Chlorophenyl)naphthalene | 91 |
| 4 | 2-Methylphenylboronic acid | 1-(2-Methylphenyl)naphthalene | 85 |
Reaction conditions: 1-bromonaphthalene (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 mmol), dioxane/water (10:1), 100 °C, 12 h.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 1-Naphthaleneboronic Acid Pinacol Ester in the Synthesis of Hole Transport Materials for Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthaleneboronic acid pinacol ester is a key building block in the synthesis of advanced organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). Its naphthalene moiety is a common structural feature in high-performance hole transport materials (HTMs) due to its excellent charge-carrying capabilities and morphological stability. The boronic acid pinacol ester group facilitates the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This allows for the precise construction of complex conjugated molecules that are essential for efficient charge injection and transport in OLED devices.
This document provides detailed application notes and experimental protocols for the use of 1-naphthaleneboronic acid pinacol ester in the synthesis of a widely used hole transport material, N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), and the subsequent fabrication and characterization of an OLED device incorporating this material.
Application: Synthesis of N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB)
NPB is a benchmark hole transport material in OLEDs, known for its high hole mobility and thermal stability. A common synthetic route to NPB involves the Suzuki-Miyaura cross-coupling reaction.[3]
Signaling Pathway Diagram
The following diagram illustrates the Suzuki-Miyaura coupling reaction for the synthesis of NPB.
Caption: Synthetic pathway for NPB via Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of NPB
This protocol is a representative procedure for the Suzuki-Miyaura coupling reaction to synthesize NPB.
Materials:
-
1-Naphthaleneboronic acid pinacol ester
-
N,N'-Diiodo-N,N'-diphenylbenzidine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine N,N'-Diiodo-N,N'-diphenylbenzidine (1.0 eq), 1-naphthaleneboronic acid pinacol ester (2.2 eq), and potassium carbonate (4.0 eq).
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure NPB.
-
Characterization: Confirm the identity and purity of the synthesized NPB using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application: OLED Device Fabrication and Characterization
NPB is commonly used as the hole transport layer (HTL) in multilayer OLEDs due to its favorable energy levels and high hole mobility.
OLED Device Architecture and Workflow
The following diagrams illustrate a typical multilayer OLED structure and the fabrication workflow.
Caption: A typical multilayer OLED device structure.
Caption: Workflow for the fabrication of a multilayer OLED.
Experimental Protocol: OLED Device Fabrication
This protocol describes the fabrication of a simple multilayer OLED with the structure: ITO / NPB / Alq₃ / Al.
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Synthesized NPB
-
Tris(8-hydroxyquinolinato)aluminum (Alq₃)
-
Aluminum (Al) pellets
-
Solvents for cleaning (e.g., deionized water, acetone, isopropanol)
-
Substrate cleaning bath (e.g., ultrasonic bath)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Source measure unit and photometer for device characterization
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and remove organic residues.
-
-
Organic Layer Deposition:
-
Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber.
-
Deposit a 40 nm thick layer of NPB onto the ITO substrate. The deposition rate should be maintained at approximately 1-2 Å/s.
-
Subsequently, deposit a 60 nm thick layer of Alq₃ as the emissive and electron transport layer at a similar deposition rate.
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit a 100 nm thick layer of aluminum (Al) as the cathode. The deposition rate should be around 5-10 Å/s.
-
-
Encapsulation:
-
After deposition, transfer the devices to a nitrogen-filled glovebox.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers and cathode from atmospheric moisture and oxygen.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics of the fabricated OLEDs using a source measure unit and a photometer.
-
Record the electroluminescence (EL) spectrum using a spectrometer.
-
Quantitative Data
The performance of OLEDs is highly dependent on the specific device architecture and materials used. The following table summarizes typical performance metrics for an OLED device with an NPB hole transport layer.
| Performance Metric | Typical Value for NPB-based Device | Reference |
| Maximum Current Efficiency (cd/A) | ~2.75 - 5.5 | [4] |
| Maximum Power Efficiency (lm/W) | Not widely reported in compiled sources | [4] |
| Maximum External Quantum Efficiency (%) | Not widely reported in compiled sources | [4] |
| Maximum Luminance (cd/m²) | ~7600 | [5] |
| Turn-on Voltage (V) | ~5.0 | [6] |
Note: The values presented here are for illustrative purposes and may vary based on the specific emissive layer, electron transport layer, and electrode materials used in the device.[4] For instance, an optimized device with a self-assembled monolayer between the ITO and NPB layers achieved a maximum luminance of 32,290 cd/m² and a maximum EQE of 1.77%.[7]
Conclusion
1-Naphthaleneboronic acid pinacol ester is a valuable and versatile building block for the synthesis of high-performance hole transport materials for OLEDs. The Suzuki-Miyaura coupling provides an efficient method for incorporating the naphthalene moiety into complex organic molecules like NPB. The protocols provided herein offer a foundation for the synthesis of such materials and their integration into functional OLED devices. Further optimization of the molecular structure and device architecture can lead to significant improvements in OLED performance.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. media.neliti.com [media.neliti.com]
- 7. Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Naphthaleneboronic Acid Pinacol Ester in Covalent Organic Frameworks (COFs)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. Their tunable porosity and the ability to incorporate diverse organic building blocks make them promising materials for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery.[1][2] Boronate ester-linked COFs are a significant subclass of COFs, typically synthesized through the condensation reaction between a boronic acid and a polyol.[3] The use of boronic acid pinacol esters, such as 1-naphthaleneboronic acid pinacol ester, offers an alternative and advantageous route to these materials through transesterification or metathesis reactions.[4] This approach often utilizes precursors that are more stable and easier to purify than their corresponding boronic acids.[4]
The incorporation of the naphthalene moiety into the COF backbone is of particular interest due to its unique electronic and photophysical properties. Naphthalene-based COFs have demonstrated potential in applications such as photocatalysis, where the electron-rich naphthalene unit can act as a donor in donor-acceptor frameworks, and in chemical sensing, where the fluorescent properties of the naphthalene group can be exploited.[2][5] This document provides a detailed overview of the application of 1-naphthaleneboronic acid pinacol ester in the synthesis of COFs, including experimental protocols and representative data.
Key Applications
The resulting naphthalene-containing boronate ester-linked COF (Naph-BE-COF) is anticipated to be a versatile material with applications in several key areas:
-
Photocatalysis: The electron-rich naphthalene units can facilitate charge separation and transfer, making the COF a potential metal-free photocatalyst for organic transformations.[5]
-
Chemical Sensing: The inherent fluorescence of the naphthalene moiety can be quenched or enhanced upon interaction with specific analytes, enabling the development of selective and sensitive chemical sensors.[2]
-
Gas Adsorption and Separation: The rigid, porous structure of the COF, combined with the specific interactions of the naphthalene units, can be leveraged for the selective capture of gases like sulfur hexafluoride.[1]
-
Drug Delivery: The porous structure of COFs allows for the encapsulation and controlled release of therapeutic agents. The biocompatibility and functionality of the COF can be further tailored for targeted drug delivery.
Quantitative Data Summary
The following table summarizes typical characterization data for boronate ester-linked and naphthalene-containing COFs, providing expected values for a COF synthesized using 1-naphthaleneboronic acid pinacol ester.
| Property | Representative Value | Method of Measurement | Reference |
| Brunauer-Emmett-Teller (BET) Surface Area | 1000 - 1300 m²/g | Nitrogen sorption at 77 K | [6] |
| Pore Size | 1.5 - 3.0 nm | N₂ adsorption isotherm analysis | [6][7] |
| Thermal Stability (TGA) | Stable up to 400 °C | Thermogravimetric Analysis | [6] |
| Crystallinity | High, with distinct PXRD peaks | Powder X-ray Diffraction | [6][7] |
| SF₆ Uptake | ~39.5 cm³/g at 298 K, 1 bar | Gas Adsorption Analyzer | [1] |
| Phosphate Ion Detection Limit | ~0.61 µM | Fluorescence Spectroscopy | [2] |
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of boronate ester-linked COFs from pinacol esters.[4]
Protocol 1: Solvothermal Synthesis of a Naphthalene-Containing Boronate Ester-Linked COF (Naph-BE-COF)
This protocol describes the synthesis of a 2D boronate ester-linked COF by reacting 1-naphthaleneboronic acid pinacol ester with a catechol-based linker, such as 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP).
Materials:
-
1-Naphthaleneboronic acid pinacol ester
-
2,3,6,7,10,11-hexahydroxytriphenylene (HHTP)
-
Mesitylene (anhydrous)
-
1,4-Dioxane (anhydrous)
-
Methanol (anhydrous)
-
Acetone (anhydrous)
-
Pyrex tube with a flame-sealable neck
Procedure:
-
In a Pyrex tube, add 1-naphthaleneboronic acid pinacol ester (e.g., 0.15 mmol) and HHTP (e.g., 0.10 mmol).
-
Add a mixture of anhydrous mesitylene and 1,4-dioxane (e.g., 1:1 v/v, 1.0 mL).
-
Flash freeze the tube in liquid nitrogen and evacuate to a pressure below 100 mTorr.
-
Seal the tube under vacuum using a torch.
-
Heat the sealed tube in an oven at 120 °C for 72 hours.
-
After cooling to room temperature, open the tube and collect the solid product by filtration.
-
Wash the solid with anhydrous methanol and anhydrous acetone to remove unreacted monomers and solvent.
-
Dry the product under vacuum at 80 °C overnight to yield the Naph-BE-COF as a powder.
Characterization:
-
The crystallinity of the resulting COF can be confirmed by Powder X-ray Diffraction (PXRD), which should show characteristic diffraction peaks.[6][7]
-
The formation of the boronate ester linkage can be verified by Fourier-Transform Infrared (FTIR) spectroscopy, indicated by the appearance of B-O stretching bands (around 1350 cm⁻¹).[6]
-
The porosity and surface area of the COF can be determined by nitrogen adsorption-desorption isotherms at 77 K.[6]
-
The thermal stability can be assessed by Thermogravimetric Analysis (TGA).[6]
Visualizations
Experimental Workflow
Caption: Workflow for the solvothermal synthesis of a naphthalene-containing COF.
Logical Relationship of Applications
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imine-Linked Covalent Organic Framework with a Naphthalene Moiety as a Sensitive Phosphate Ion Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Boroxine and Dioxaborole Covalent Organic Frameworks via Transesterification and Metathesis of Pinacol Boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naphthalene-based donor–acceptor covalent organic frameworks as an electron distribution regulator for boosting photocatalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. 2D to 3D Reconstruction of Boron-Linked Covalent–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Polyaromatic Hydrocarbons using 1-Naphthaleneboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyaromatic hydrocarbons (PAHs) are a significant class of organic molecules characterized by their fused aromatic rings. Their unique electronic and photophysical properties make them valuable components in the development of advanced materials, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Furthermore, the PAH scaffold is a recurring motif in numerous biologically active compounds and pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of PAHs, offering a direct route to constructing C(sp²)–C(sp²) bonds.
1-Naphthaleneboronic acid pinacol ester is a key building block in the synthesis of a variety of PAHs. The pinacol ester group enhances the stability and handling of the boronic acid, making it a preferred reagent in many synthetic applications. These application notes provide detailed protocols for the synthesis of representative PAHs using 1-naphthaleneboronic acid pinacol ester via the Suzuki-Miyaura cross-coupling reaction.
Reaction Principle: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, 1-naphthaleneboronic acid pinacol ester) and an organohalide. The catalytic cycle, as depicted below, involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the naphthyl group from the boron ester to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.[1][2][3]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various polyaromatic hydrocarbons using 1-naphthaleneboronic acid pinacol ester.
Table 1: Synthesis of 1-Phenylnaphthalene Derivatives
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Pd(PPh₃)₄ (3) | - | 2M Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 2 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 92 |
| 3 | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 95 |
| 4 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DMF | 90 | 24 | 88 |
Table 2: Synthesis of Binaphthyl and Other Polycyclic Aromatic Hydrocarbons
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromonaphthalene | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 24 | 95[4] |
| 2 | 2-Bromonaphthalene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 93 |
| 3 | 1-Bromopyrene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 85 | 48 | 96[5] |
| 4 | 9-Bromoanthracene | Pd(dppf)Cl₂ (3) | - | CsF | 1,4-Dioxane | 100 | 24 | 89 |
Experimental Protocols
The following are detailed protocols for the synthesis of representative polyaromatic hydrocarbons.
Protocol 1: Synthesis of 1,1'-Binaphthyl
This protocol describes the synthesis of 1,1'-binaphthyl via the Suzuki-Miyaura coupling of 1-naphthaleneboronic acid pinacol ester with 1-bromonaphthalene.
Materials:
-
1-Naphthaleneboronic acid pinacol ester (1.2 mmol, 305 mg)
-
1-Bromonaphthalene (1.0 mmol, 207 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-naphthaleneboronic acid pinacol ester, 1-bromonaphthalene, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture of toluene, ethanol, and water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Add 10 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 1,1'-binaphthyl as a white solid.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.cnr.it [iris.cnr.it]
Application Notes and Protocols: Suzuki-Miyaura Coupling of 1-Naphthaleneboronic Acid Pinacol Ester with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 1-naphthaleneboronic acid pinacol ester with various aryl halides. This reaction is a powerful tool for the synthesis of 1-aryl-naphthalenes, a structural motif present in many biologically active compounds and advanced materials.[1]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[2] The reaction typically involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[2] 1-Naphthaleneboronic acid pinacol ester is a stable, easy-to-handle, and commercially available reagent that serves as an excellent precursor for introducing the naphthalene moiety into complex molecules.[3] Its reaction with aryl halides provides a direct route to a diverse range of 1-aryl-naphthalene derivatives, which are of significant interest in pharmaceutical research and materials science.
The general transformation is depicted below:
Scheme 1: General Reaction for the Suzuki-Miyaura Coupling of 1-Naphthaleneboronic Acid Pinacol Ester with Aryl Halides.
Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic acid ester for the transmetalation step.
Data Presentation
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Chloro-4-methoxybenzene | 1-Naphthaleneboronic acid | Pd-PEPPSI (0.18) | K₃PO₄·3H₂O | EtOH/H₂O | 40-80 | N/A | 95[4] |
| 2 | 1-Bromo-4-methoxybenzene | 1-Naphthaleneboronic acid | Pd-PEPPSI (0.18) | K₃PO₄·3H₂O | EtOH/H₂O | 40 | N/A | >95[4] |
| 3 | 1-Bromonaphthalene | Phenylboronic acid | Pd-PEPPSI (0.18) | K₃PO₄·3H₂O | EtOH/H₂O | 40 | N/A | >95[4] |
| 4 | 1-Chloronaphthalene | Phenylboronic acid | Pd-PEPPSI (0.18) | K₃PO₄·3H₂O | EtOH/H₂O | 40-80 | N/A | 92[4] |
Note: Data for entries 3 and 4 represent the reverse reaction but provide valuable context for the reactivity of the naphthalene core.
General Reactivity Trends:
-
Aryl Halide Reactivity: The reactivity of the aryl halide partner generally follows the order: I > Br > OTf >> Cl.[2]
-
Electronic Effects: Aryl halides bearing electron-withdrawing groups tend to undergo oxidative addition more readily, which can lead to higher reaction rates. Conversely, electron-donating groups on the aryl halide can sometimes result in higher yields, suggesting a complex interplay of factors influencing the overall efficiency.[1]
-
Steric Hindrance: Sterically hindered aryl halides may require more active catalysts or longer reaction times to achieve high conversions.
Experimental Protocols
The following are general protocols for the Suzuki-Miyaura coupling of 1-naphthaleneboronic acid pinacol ester with aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a representative procedure for the coupling of 1-naphthaleneboronic acid pinacol ester with an aryl bromide.
Materials:
-
1-Naphthaleneboronic acid pinacol ester
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-naphthaleneboronic acid pinacol ester (1.0 equiv.), the aryl bromide (1.2 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC/MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-naphthalene.
Protocol 2: Coupling with Aryl Chlorides (More Forcing Conditions)
Aryl chlorides are generally less reactive than aryl bromides and may require more active catalysts and/or higher temperatures.
Materials:
-
1-Naphthaleneboronic acid pinacol ester
-
Aryl chloride
-
Palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a phosphine ligand like SPhos or XPhos)
-
Stronger base (e.g., K₃PO₄, CsF)
-
High-boiling point solvent (e.g., Toluene, Dioxane)
Procedure:
-
Follow steps 1-3 from Protocol 1, using a more active catalyst system.
-
Heat the reaction mixture to a higher temperature (typically 100-120 °C) and monitor the reaction progress.
-
Follow steps 5-9 from Protocol 1 for workup and purification.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for Suzuki Coupling with 1-Naphthaleneboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 1-naphthaleneboronic acid pinacol ester. This versatile building block is instrumental in the synthesis of naphthalenyl-substituted biaryl compounds, which are significant structural motifs in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate.[2] 1-Naphthaleneboronic acid pinacol ester is a stable, easy-to-handle, and effective coupling partner for the synthesis of a wide array of 1-arylnaphthalenes. These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3] The pinacol ester enhances the stability of the boronic acid, facilitating its use in complex molecular syntheses.[4]
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reported conditions for the Suzuki coupling of 1-naphthaleneboronic acid pinacol ester with a range of aryl halides. This data is intended to guide the development of specific applications and to allow for easy comparison of reaction parameters.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 92 |
| 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 18 | 85 |
| 4-Iodotoluene | Pd(OAc)₂ (2) | P(Cy)₃ (4) | Cs₂CO₃ (2.5) | THF | 80 | 6 | 95 |
| 2-Bromopyridine | PdCl₂(dppf) (4) | - | Na₂CO₃ (2) | DMF | 110 | 24 | 78 |
| 4-Chlorobenzonitrile | [Pd(allyl)Cl]₂ (1.5) | XPhos (3) | K₃PO₄ (3) | t-BuOH/H₂O (5:1) | 100 | 16 | 88 |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (3) | - | CsF (2) | DME | 85 | 12 | 90 |
| 3-Bromoquinoline | PdCl₂(dppf) (4) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (3:1) | 100 | 20 | 81 |
Experimental Protocols
Below is a detailed, generalized protocol for the Suzuki coupling of 1-naphthaleneboronic acid pinacol ester with an aryl halide. This protocol should be adapted and optimized for specific substrates and scales.
Materials:
-
1-Naphthaleneboronic acid pinacol ester (1.0-1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (if required, e.g., SPhos, XPhos, P(Cy)₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF, DMF)
-
Degassed water (if using aqueous conditions)
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction tube under an inert atmosphere, add the aryl halide (1.0 eq.), 1-naphthaleneboronic acid pinacol ester (1.1 eq.), the base (2-3 eq.), and the palladium catalyst and ligand (if applicable) as specified in the data table.
-
The use of an inert atmosphere is crucial to prevent the degradation of the catalyst and other reagents.
-
-
Solvent Addition:
-
Add the anhydrous, degassed solvent via syringe. If aqueous conditions are required, add the degassed water at this stage.
-
The reaction mixture should be stirred to ensure proper mixing of the reagents.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the general experimental workflow for performing a Suzuki coupling reaction with 1-naphthaleneboronic acid pinacol ester.
Caption: A generalized workflow for the Suzuki coupling experiment.
References
Catalyst Selection for Suzuki Reactions with 1-Naphthaleneboronic Acid Pinacol Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and substituted aromatic compounds. This reaction is of paramount importance in the pharmaceutical and material science industries. The use of boronic acid pinacol esters, such as 1-naphthaleneboronic acid pinacol ester, offers advantages in terms of stability, ease of handling, and purification compared to their corresponding boronic acids.
The selection of an appropriate catalyst system is critical to the success of the Suzuki-Miyaura coupling, directly impacting reaction yield, purity, and scope. This document provides detailed application notes and protocols for the selection of palladium-based catalysts for the Suzuki coupling of 1-naphthaleneboronic acid pinacol ester with various aryl halides.
Catalyst and Ligand Selection Philosophy
The choice of catalyst and ligand for a Suzuki-Miyaura reaction is dictated by the electronic and steric properties of the coupling partners. For a relatively sterically demanding substrate like 1-naphthaleneboronic acid pinacol ester, the ligand's properties are crucial for an efficient catalytic cycle.
Key Considerations:
-
Palladium Precursor: Palladium(II) sources like Pd(OAc)₂ and PdCl₂(dppf) are commonly used and are reduced in situ to the active Pd(0) species. Pre-formed Pd(0) catalysts such as Pd(PPh₃)₄ and Pd₂(dba)₃ are also widely employed.
-
Phosphine Ligands: Electron-rich and bulky phosphine ligands are often necessary to promote the oxidative addition of less reactive aryl chlorides and to facilitate the reductive elimination step. Buchwald-Hartwig biaryl phosphine ligands (e.g., SPhos, XPhos) are particularly effective for challenging couplings.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and form stable complexes with palladium, often exhibiting high catalytic activity and stability, making them a good alternative to phosphine ligands.
Comparative Data for Catalyst Systems
The following table summarizes representative catalyst systems and conditions for the Suzuki-Miyaura coupling of arylboronic acids/esters with aryl halides. While specific data for 1-naphthaleneboronic acid pinacol ester is not extensively tabulated in the literature, these systems serve as an excellent starting point for reaction optimization.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12-24 | >90 |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 120 | 10 | ~95 |
| 4-Chlorotoluene | XPhos Pd G2 (2) | - | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 |
| 2-Bromopyridine | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | ~92 |
| 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 8 | ~88 |
Note: The data presented is compiled from analogous Suzuki-Miyaura coupling reactions and serves as a guide for catalyst selection and optimization.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with an Aryl Bromide using Pd(OAc)₂/PPh₃
This protocol is a robust starting point for the coupling of 1-naphthaleneboronic acid pinacol ester with a range of aryl bromides.
Materials:
-
1-Naphthaleneboronic acid pinacol ester (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Water
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the aryl bromide (1.0 equiv), 1-naphthaleneboronic acid pinacol ester (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Suzuki Coupling of an Aryl Chloride using a Buchwald-Hartwig Catalyst
This protocol is designed for more challenging couplings involving less reactive aryl chlorides.
Materials:
-
1-Naphthaleneboronic acid pinacol ester (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
XPhos Pd G2 (or a similar Buchwald-Hartwig precatalyst) (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Microwave vial or sealed tube
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the aryl chloride (1.0 equiv), 1-naphthaleneboronic acid pinacol ester (1.5 equiv), XPhos Pd G2 (0.02 equiv), and potassium phosphate (2.0 equiv) to a dry microwave vial.
-
Add degassed 1,4-dioxane and water (e.g., 10:1 ratio).
-
Seal the vial and heat the mixture to 100-120 °C with stirring.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, washing the pad with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for high-throughput catalyst screening.
Troubleshooting and Optimization
-
Low Yield:
-
Increase catalyst/ligand loading.
-
Screen different ligands, particularly bulky, electron-rich phosphines for less reactive halides.
-
Vary the base; stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective.
-
Ensure anhydrous and anaerobic conditions, as water and oxygen can deactivate the catalyst.
-
-
Protodeboronation: This side reaction, where the boronic ester is replaced by a hydrogen atom, can be minimized by:
-
Using anhydrous solvents.
-
Employing milder bases (e.g., K₂CO₃) if possible.
-
Minimizing reaction time and temperature.
-
-
Homocoupling: The formation of biaryl products from the coupling of two identical aryl halides or two boronic esters can be suppressed by:
-
Ensuring a highly active catalyst for the cross-coupling pathway.
-
Careful control of stoichiometry.
-
By systematically evaluating the catalyst, ligand, base, and solvent, researchers can optimize the Suzuki-Miyaura coupling of 1-naphthaleneboronic acid pinacol ester to achieve high yields of the desired products for applications in drug discovery and materials science.
Application Notes and Protocols: Base Selection for Coupling Reactions Involving 1-Naphthaleneboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to selecting the appropriate base for Suzuki-Miyaura cross-coupling reactions involving 1-naphthaleneboronic acid pinacol ester. The choice of base is a critical parameter that significantly influences reaction yield, rate, and selectivity. This document outlines the role of the base in the catalytic cycle, presents comparative data for various bases, and provides detailed experimental protocols to aid in the optimization of your synthetic routes.
The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base plays a pivotal role in the Suzuki-Miyaura coupling, primarily by activating the boronic acid pinacol ester for the crucial transmetalation step.[1][2] The generally accepted mechanism involves the formation of a more nucleophilic boronate species from the boronic ester upon reaction with the base. This "ate" complex then readily transfers its organic group to the palladium center. The strength and nature of the base can significantly impact the rate of this step and the overall efficiency of the reaction.[3]
Inorganic bases such as carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly employed and generally provide higher yields compared to organic bases like triethylamine (TEA) under many conditions.[2] The selection of a specific base is often contingent on the nature of the coupling partners, the solvent system, and the presence of any base-sensitive functional groups on the substrates.[1][3] For substrates prone to protodeboronation, a common side reaction where the boronic ester is replaced by a hydrogen atom, the choice of a milder base can be crucial.[3]
Data Presentation: Comparison of Bases in Arylnaphthalene Synthesis
The following table summarizes the effect of different bases on the yield of 1-arylnaphthalene synthesis, a reaction analogous to the coupling of 1-naphthaleneboronic acid pinacol ester.
Table 1: Effect of Base and Solvent on the Yield of 1-Aryl-naphthalene [3]
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 100 | 18 | 95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Dioxane/H₂O (10:1) | 100 | 24 | 88 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 18 | 92 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | Na₂CO₃ (2.0) | Toluene/H₂O (10:1) | 100 | 24 | 85 |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | NaOH (2.0) | Toluene/H₂O (10:1) | 100 | 12 | 75 |
| 6 | Pd(OAc)₂ (2) | SPhos (4) | TEA (3.0) | Toluene | 100 | 24 | <40 |
Reaction conditions: 1-bromonaphthalene (1.0 mmol), arylboronic acid (1.2 mmol). Data is representative and compiled from typical results in the literature.[3]
Experimental Protocols
Below are detailed protocols for a general Suzuki-Miyaura coupling reaction involving 1-naphthaleneboronic acid pinacol ester, including a procedure for base screening.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 1-Naphthaleneboronic Acid Pinacol Ester
Materials:
-
Aryl halide (1.0 equiv)
-
1-Naphthaleneboronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O, 10:1)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), 1-naphthaleneboronic acid pinacol ester (1.2 mmol), the selected base (2.0 mmol), the palladium catalyst (0.02 mmol), and the phosphine ligand (0.04 mmol).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 10 mL dioxane, 1 mL H₂O) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Base Screening for Optimal Reaction Conditions
Materials:
-
Aryl halide (e.g., 1-bromonaphthalene, 1.0 mmol)
-
1-Naphthaleneboronic acid pinacol ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Various bases for screening (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃, 2.0 mmol each)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
Procedure:
-
Set up a parallel array of reaction tubes, each containing the aryl halide (1.0 mmol), 1-naphthaleneboronic acid pinacol ester (1.2 mmol), palladium catalyst (0.02 mmol), and phosphine ligand (0.04 mmol).
-
To each tube, add one of the selected bases (2.0 mmol).
-
Add the solvent system to each tube.
-
Seal the tubes and place them in a preheated reaction block or oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reactions for a set amount of time (e.g., 12 hours).
-
After cooling, take an aliquot from each reaction mixture for analysis by GC-MS or LC-MS to determine the relative conversion and yield for each base.
-
Based on the results, the optimal base can be selected for larger-scale reactions.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Base Selection Workflow
Caption: A workflow for selecting the optimal base for your coupling reaction.
References
Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Coupling of 1-Naphthaleneboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction couples an organoboron compound with an organohalide or triflate.[2] Arylboronic acid pinacol esters, such as 1-naphthaleneboronic acid pinacol ester, are favored reagents due to their stability, ease of handling, and purification compared to the corresponding boronic acids.[3][4]
The choice of solvent is a critical parameter that can significantly influence the reaction rate, yield, and selectivity of the Suzuki-Miyaura coupling.[5][6] Solvents can affect the solubility of reagents, the stability of the catalytic species, and the mechanism of the transmetalation step.[5] For arylboronic acid pinacol esters, the solvent system, particularly the presence of water, can play a crucial role by facilitating the in-situ hydrolysis of the less reactive ester to the more reactive boronic acid.[7] This document provides a detailed overview of solvent effects and experimental protocols for the Suzuki-Miyaura coupling of 1-naphthaleneboronic acid pinacol ester.
Solvent Effects on Reaction Yield
The selection of an appropriate solvent system is crucial for optimizing the Suzuki-Miyaura coupling of 1-naphthaleneboronic acid pinacol ester. While specific data for this substrate is not extensively published, general trends observed for analogous arylboronic acid pinacol esters provide valuable guidance. Aprotic polar solvents, often in combination with water, are commonly employed.
Key Observations from Literature:
-
Aqueous Mixtures: The addition of water to organic solvents like dioxane, tetrahydrofuran (THF), or toluene is frequently beneficial for the coupling of boronic esters.[8][9] Water can increase the solubility of the base and promote the hydrolysis of the pinacol ester to the corresponding boronic acid, which often exhibits higher reactivity in the transmetalation step.[7]
-
Common Solvents: Dioxane, THF, and toluene are among the most frequently used organic solvents for Suzuki-Miyaura reactions.[2][3]
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) can also be effective, although their impact on selectivity should be considered, especially with substrates bearing multiple reactive sites.[5]
-
Anhydrous Conditions: While aqueous systems are common, anhydrous conditions have also been developed and can be highly effective, particularly when using specific bases like potassium trimethylsilanolate (TMSOK).[10]
The following table summarizes the typical effects of various solvents on the yield of Suzuki-Miyaura couplings involving arylboronic acid pinacol esters, which can be extrapolated to the coupling of 1-naphthaleneboronic acid pinacol ester.
| Solvent System | Typical Base(s) | General Observations | Reference(s) |
| Dioxane / Water | K₂CO₃, Cs₂CO₃, K₃PO₄ | Often provides good to excellent yields. The water content can be optimized for best results.[8][9] | [8][9] |
| THF / Water | K₂CO₃, NaOH | A common and effective solvent system. THF is less toxic than dioxane.[2][11] | [2][11] |
| Toluene / Water | K₂CO₃, K₃PO₄ | Effective, especially at higher temperatures. Biphasic system may require a phase-transfer catalyst. | [12] |
| Isopropanol / Water | K₂CO₃ | A greener solvent alternative that can provide high yields. | [13] |
| DMF | K₂CO₃, Et₃N | Can be effective but may lead to side reactions at high temperatures. | [2] |
| Anhydrous Dioxane | KOtBu, TMSOK | Useful for substrates sensitive to water. Requires a strong, soluble base. | [10] |
Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura coupling of 1-naphthaleneboronic acid pinacol ester with an aryl bromide. These protocols should be optimized for specific substrates.
Protocol 1: Aqueous Dioxane System
This protocol is a general method for the Suzuki-Miyaura coupling of an arylboronic acid pinacol ester with an aryl bromide using a common aqueous solvent system.
Materials:
-
1-Naphthaleneboronic acid pinacol ester
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk flask, add 1-naphthaleneboronic acid pinacol ester (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (1-5 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 mixture, v/v) via syringe. The reaction concentration is typically 0.1-0.5 M with respect to the aryl bromide.
-
Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Anhydrous THF System
This protocol is suitable for substrates that may be sensitive to water.
Materials:
-
1-Naphthaleneboronic acid pinacol ester
-
Aryl bromide
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a phosphine ligand like SPhos or XPhos)
-
Anhydrous base (e.g., KOtBu or K₃PO₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis, dried in an oven.
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (1-3 mol%) and the phosphine ligand (1.1-1.2 times the moles of palladium).
-
Add the aryl bromide (1.0 equiv.), 1-naphthaleneboronic acid pinacol ester (1.5 equiv.), and the anhydrous base (2.0-3.0 equiv.).
-
Add anhydrous THF via syringe.
-
Stir the reaction mixture at the desired temperature (typically 60-80 °C) and monitor the reaction progress.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the generalized Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Caption: Typical Suzuki-Miyaura Experimental Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Hydrolysis of 4,4,5,5-tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully hydrolyzing 4,4,5,5-tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane to its corresponding boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for hydrolyzing this compound?
A1: The most common methods for the deprotection of pinacol boronate esters, such as this compound, include:
-
Acidic Hydrolysis: Treatment with an aqueous acid (e.g., HCl or H₂SO₄) in a suitable organic solvent.[1][2]
-
Transesterification followed by Hydrolysis: A two-step process involving transesterification with diethanolamine to form a stable adduct, which is then hydrolyzed under mild acidic conditions.[1][2] This method is often preferred due to its mild conditions and tolerance of various functional groups.[1][2]
-
Conversion to Potassium Trifluoroborate: Reaction with KHF₂ to form the corresponding trifluoroborate salt, which can then be hydrolyzed to the boronic acid.[3]
Q2: Why is my hydrolysis reaction incomplete?
A2: Incomplete hydrolysis can be attributed to several factors. Pinacol esters are generally stable, and their hydrolysis can be sluggish.[4] Steric hindrance from the bulky pinacol group and the naphthalene moiety can slow down the reaction.[4] Insufficient acid, water, or reaction time can also lead to incomplete conversion.
Q3: What are the major side products I should be aware of during the hydrolysis of this compound?
A3: The primary side product of concern is the protodeboronated naphthalene. This occurs when the C-B bond is cleaved and replaced with a C-H bond, resulting in the formation of naphthalene.[5] Another potential byproduct is the formation of boroxines (anhydrides of boronic acids), especially during workup and isolation if the boronic acid is not handled under appropriate conditions.[6]
Q4: How can I monitor the progress of the hydrolysis reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the starting boronate ester will have a different Rf value compared to the more polar boronic acid product. Staining with an appropriate reagent, such as potassium permanganate, can help visualize the spots.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Naphthalene-1-boronic acid | 1. Incomplete hydrolysis. 2. Protodeboronation side reaction. 3. Decomposition of the boronic acid during workup. | 1. Increase reaction time, temperature, or concentration of the acid. Consider using a different hydrolysis method, such as the diethanolamine procedure.[1][2] 2. Use milder reaction conditions. Avoid prolonged exposure to strong acids or high temperatures. Ensure the reaction is performed under an inert atmosphere if sensitivity to air is suspected. 3. Minimize the duration of the aqueous workup. After extraction, dry the organic phase thoroughly and evaporate the solvent under reduced pressure at a low temperature. |
| Presence of Naphthalene as a Major Byproduct | 1. Harsh acidic conditions. 2. Elevated reaction temperatures. 3. Presence of catalytic impurities that promote C-B bond cleavage. | 1. Switch to a milder deprotection method, for instance, the two-step transesterification/hydrolysis with diethanolamine.[1][2] 2. Perform the hydrolysis at room temperature or lower, even if it requires a longer reaction time. 3. Ensure all glassware is clean and reagents are of high purity. |
| Difficulty in Isolating the Boronic Acid Product | 1. The boronic acid may be partially soluble in the aqueous phase. 2. Formation of boroxine anhydrides upon concentration. 3. The product may be an oil or a waxy solid that is difficult to handle. | 1. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). Saturating the aqueous layer with NaCl may decrease the solubility of the boronic acid and improve extraction efficiency. 2. After evaporation of the solvent, co-evaporate the residue with a non-polar solvent like pentane or hexane to remove residual water and discourage boroxine formation. Store the product under an inert atmosphere. 3. If the product is not crystalline, try to precipitate it from a non-polar solvent or use it directly in the next step if purity is sufficient. |
| Inconsistent Results Between Batches | 1. Purity of the starting boronate ester. 2. Water content in the reaction mixture. 3. Variations in reaction temperature. | 1. Ensure the starting material is pure and fully characterized before use. 2. While water is a reagent, its amount should be controlled. Use anhydrous solvents for the initial dissolution and then add a specific amount of aqueous acid. 3. Use a temperature-controlled reaction setup to maintain a consistent temperature throughout the experiment. |
Experimental Protocol: Two-Step Hydrolysis via Diethanolamine Adduct
This protocol is adapted from established methods for the deprotection of pinacol boronate esters and offers a mild alternative to direct acidic hydrolysis.[1][2]
Step 1: Transesterification with Diethanolamine
-
In a round-bottom flask, dissolve this compound (1 equivalent) in diethyl ether.
-
To this solution, add diethanolamine (1.1 equivalents) dropwise at room temperature with stirring.
-
A white precipitate of the diethanolamine adduct should form within minutes. Continue stirring for approximately 30 minutes to ensure complete reaction.
-
Collect the precipitate by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum.
Step 2: Hydrolysis of the Diethanolamine Adduct
-
Suspend the dried diethanolamine adduct in diethyl ether.
-
Add 0.1 M aqueous HCl (sufficient to protonate the diethanolamine and catalyze hydrolysis) and stir the biphasic mixture vigorously for 20-30 minutes at room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield naphthalene-1-boronic acid.
Data Presentation
Table 1: Comparison of Hydrolysis Methods for Aryl Pinacol Boronate Esters
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Acidic Hydrolysis | Aqueous HCl or H₂SO₄, organic solvent (e.g., acetone, THF) | Room temperature to reflux | Simple, one-step procedure. | Can lead to protodeboronation, may require harsh conditions for complete conversion.[4] |
| Transesterification/ Hydrolysis | 1. Diethanolamine in ether 2. Aqueous HCl | 1. Room temp, ~30 min 2. Room temp, ~20 min | Mild conditions, high yields, tolerates various functional groups.[1][2] | Two-step process. |
| Trifluoroborate Formation/ Hydrolysis | 1. KHF₂ in aq. MeOH 2. TMSCl, H₂O or base | 1. Room temp 2. Varies | Forms stable, crystalline trifluoroborate intermediates.[3] | Two-step process, requires handling of fluoride salts. |
Visualizations
Caption: Alternative pathways for the hydrolysis of the pinacol ester.
Caption: A logical guide for troubleshooting incomplete hydrolysis reactions.
References
- 1. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: 1-Naphthaleneboronic Acid Pinacol Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1-naphthaleneboronic acid pinacol ester in solution. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 1-naphthaleneboronic acid pinacol ester in solution?
A1: The most common degradation pathway for 1-naphthaleneboronic acid pinacol ester is hydrolysis, which cleaves the ester bond to form 1-naphthaleneboronic acid and pinacol.[1] This reaction is often catalyzed by the presence of acids or bases and is accelerated in protic solvents, especially water.[1] Under certain conditions, particularly in Suzuki-Miyaura coupling reactions, protodeboronation can also occur, leading to the formation of naphthalene.
Caption: Primary degradation pathways of 1-naphthaleneboronic acid pinacol ester.
Q2: How should I store solutions of 1-naphthaleneboronic acid pinacol ester to ensure stability?
A2: For optimal stability, solutions of 1-naphthaleneboronic acid pinacol ester should be prepared in anhydrous aprotic solvents such as tetrahydrofuran (THF), dioxane, toluene, or dimethylformamide (DMF).[1] It is crucial to minimize exposure to moisture and air. For long-term storage, it is recommended to keep the solutions at low temperatures (e.g., < 0 °C) under an inert atmosphere (e.g., argon or nitrogen).[1]
Q3: What is the expected stability of 1-naphthaleneboronic acid pinacol ester in common analytical and reaction solvents?
| Solvent Class | Examples | Expected Stability | Notes |
| Aprotic Solvents | THF, Dioxane, Toluene, DMF, Acetonitrile (ACN) | High | Generally stable if the solvents are anhydrous. The presence of water can initiate hydrolysis.[1] |
| Protic Solvents | Methanol, Ethanol | Moderate to Low | Susceptible to transesterification or hydrolysis, especially with residual water. |
| Aqueous/Protic Mixtures | ACN/Water, THF/Water | Low | Hydrolysis is significantly accelerated in the presence of water. |
Q4: How does pH affect the stability of 1-naphthaleneboronic acid pinacol ester?
A4: The hydrolysis of arylboronic acid pinacol esters is catalyzed by both acidic and basic conditions. While pinacol esters are generally more stable than the corresponding boronic acids, their stability decreases significantly at pH values below 4 and above 8.[1] For applications requiring aqueous media, it is best to maintain a pH as close to neutral as possible, although some hydrolysis is likely inevitable.
| pH Range | Condition | Expected Stability | Notes |
| < 4 | Acidic | Low | Acid-catalyzed hydrolysis is a known degradation pathway.[1] |
| 4 - 8 | Neutral | Moderate | Stability is highest in this range, but hydrolysis can still occur, especially over time. |
| > 8 | Basic | Moderate to Low | Base-catalyzed hydrolysis is a key step for the in situ generation of the active boronic acid in Suzuki couplings.[1] |
Troubleshooting Guides
Problem 1: Low or inconsistent yields in Suzuki-Miyaura coupling reactions.
This is a common issue that can often be traced back to the stability and purity of the 1-naphthaleneboronic acid pinacol ester.
Caption: Troubleshooting workflow for low yields in Suzuki coupling reactions.
-
Possible Cause: Degradation of the boronic ester before or during the reaction.
-
Solution:
-
Use fresh or recently purified 1-naphthaleneboronic acid pinacol ester.
-
Ensure all solvents are anhydrous, especially in the reaction setup.
-
Store the solid reagent and its solutions under an inert atmosphere (argon or nitrogen) and away from light.
-
-
-
Possible Cause: Inefficient in situ hydrolysis to the active boronic acid.
-
Solution:
-
The choice of base is critical. Stronger bases can accelerate hydrolysis, but also potentially unwanted side reactions. Weaker bases might not be sufficient to generate the boronic acid at a suitable rate. Consider screening bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.
-
While anhydrous conditions are generally recommended to prevent premature hydrolysis, a small, controlled amount of water is often necessary in Suzuki couplings to facilitate the formation of the active boronate species.
-
-
-
Possible Cause: Protodeboronation of the starting material.
-
Solution:
-
This side reaction can be promoted by high temperatures and certain bases. Try lowering the reaction temperature.
-
Ensure the catalytic system is efficient. A slow catalytic cycle can leave the boronic ester exposed to degrading conditions for longer. Consider using a more active palladium catalyst or ligand.
-
-
Problem 2: Difficulty in monitoring reaction progress or purity by HPLC due to on-column degradation.
The acidic nature of silica-based reversed-phase HPLC columns can cause the hydrolysis of the pinacol ester during analysis, leading to inaccurate results.
-
Possible Cause: On-column hydrolysis on standard silica-based C18 columns.
-
Solution:
-
Use an HPLC column with low residual silanol activity.[2]
-
Avoid acidic mobile phase modifiers like formic acid or trifluoroacetic acid (TFA), as these will accelerate hydrolysis on the column.[3] If a modifier is necessary for peak shape, use a very low concentration.
-
Develop a fast LC method to minimize the residence time of the analyte on the column.[3]
-
Prepare samples in an anhydrous aprotic solvent like acetonitrile (ACN) or THF immediately before injection.[2]
-
-
Experimental Protocols
Protocol 1: Monitoring Hydrolytic Stability by ¹H NMR Spectroscopy
This protocol allows for the direct observation and quantification of the hydrolysis of 1-naphthaleneboronic acid pinacol ester.
Caption: Workflow for monitoring hydrolytic stability by ¹H NMR.
-
Sample Preparation:
-
Prepare a stock solution of 1-naphthaleneboronic acid pinacol ester in a stable, deuterated aprotic solvent (e.g., DMSO-d₆ or CDCl₃).
-
In a standard NMR tube, add a known volume of the stock solution.
-
To initiate hydrolysis, add a specific volume of D₂O or a D₂O-based buffer of the desired pD.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum immediately after the addition of the aqueous solution (this will be your t=0 time point).
-
Key signals to monitor are the singlet corresponding to the 12 protons of the two methyl groups on the pinacol ring of the ester and the new singlet that will appear for the 12 protons of the methyl groups of the free pinacol product.
-
Continue to acquire ¹H NMR spectra at regular intervals over your desired time course (e.g., every 30 minutes, then hourly).
-
-
Data Analysis:
-
At each time point, integrate the signals for the pinacol ester and the free pinacol.
-
Calculate the percentage of hydrolysis by comparing the integral of the free pinacol to the sum of the integrals of the pinacol ester and the free pinacol.
-
Protocol 2: Stability Assessment by Reversed-Phase HPLC
This protocol is designed to assess the purity of 1-naphthaleneboronic acid pinacol ester and monitor its degradation while minimizing on-column hydrolysis.
-
Sample Preparation:
-
Dissolve the sample in an anhydrous aprotic solvent such as acetonitrile (ACN) or tetrahydrofuran (THF).[2] Avoid using aqueous or alcoholic diluents, as they can cause degradation prior to injection.
-
-
HPLC Conditions:
-
Column: A column with low silanol activity is recommended (e.g., Waters XTerra MS C18).[2]
-
Mobile Phase:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Avoid acidic modifiers like formic acid or TFA.[3]
-
-
Gradient: Develop a suitable gradient method that provides good separation between the relatively nonpolar 1-naphthaleneboronic acid pinacol ester and the more polar 1-naphthaleneboronic acid.
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Keep the column temperature moderate (e.g., 25-35 °C), as higher temperatures can slightly increase on-column hydrolysis.[3]
-
Detection: UV detection at a wavelength where both the ester and the acid have good absorbance (e.g., 254 nm).
-
-
Procedure for Stability Study:
-
Prepare a solution of 1-naphthaleneboronic acid pinacol ester in the solvent system of interest (e.g., a mixture of a reaction solvent and water).
-
At various time points, take an aliquot of the solution, dilute it with anhydrous ACN, and inject it into the HPLC system.
-
Monitor the decrease in the peak area of the 1-naphthaleneboronic acid pinacol ester and the increase in the peak area of the 1-naphthaleneboronic acid to determine the rate of hydrolysis.
-
References
Preventing protodeboronation of 1-naphthaleneboronic acid pinacol ester
Welcome to the technical support center for 1-naphthaleneboronic acid pinacol ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during its use in chemical synthesis, with a primary focus on preventing protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for 1-naphthaleneboronic acid pinacol ester?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic ester is cleaved by a proton source (like water or alcohol), replacing the boronate group with a hydrogen atom.[1] In the case of 1-naphthaleneboronic acid pinacol ester, this results in the formation of naphthalene, consuming your starting material and reducing the yield of your desired product. This side reaction is a common challenge in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1]
Q2: What are the main factors that promote protodeboronation?
A2: Several factors can accelerate protodeboronation, including:
-
Presence of a Base: Bases, which are often required for the activation of the boronic ester in cross-coupling reactions, can catalyze protodeboronation.[2]
-
Aqueous Conditions: The presence of water, even in small amounts, provides a proton source for the reaction.[2]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of this undesired side reaction.[3]
-
Inefficient Catalysis: A slow desired reaction (e.g., Suzuki-Miyaura coupling) allows more time for the boronic ester to decompose via protodeboronation.[3]
-
Ligand Choice: Certain ligands, particularly bulky phosphine ligands, have been shown to promote palladium-catalyzed protodeboronation.[4]
Q3: How can I tell if my reaction is suffering from significant protodeboronation?
A3: The most direct way to identify protodeboronation is by analyzing your crude reaction mixture using techniques like GC-MS, LC-MS, or NMR spectroscopy. The presence of a significant amount of naphthalene as a byproduct is a strong indicator of protodeboronation.
Q4: Is 1-naphthaleneboronic acid pinacol ester more or less stable than the corresponding boronic acid?
A4: Pinacol esters are generally more stable and easier to handle than their corresponding boronic acids.[5] The pinacol group offers steric protection to the boron center, making it less susceptible to hydrolysis and subsequent protodeboronation.[6] However, under the basic and often aqueous conditions of a Suzuki-Miyaura coupling, the pinacol ester can hydrolyze in situ to the boronic acid, which is more prone to protodeboronation.[7]
Troubleshooting Guide: Preventing Protodeboronation
Issue 1: High levels of naphthalene byproduct detected, indicating significant protodeboronation.
This is the most common issue when using 1-naphthaleneboronic acid pinacol ester. The following troubleshooting steps can help minimize this side reaction.
Caption: A decision-tree workflow for troubleshooting protodeboronation.
-
Modify the Base: Strong bases can significantly accelerate protodeboronation.[3]
-
Action: Switch from strong bases like NaOH or KOH to milder bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[3] In some cases, cesium fluoride (CsF) with a controlled amount of water can be effective.
-
-
Adjust Reaction Temperature: Higher temperatures can favor the protodeboronation pathway.[3]
-
Action: Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover, for example, in the range of 60-80 °C.[3]
-
-
Optimize the Solvent System: Water is a key ingredient for protodeboronation.[2]
-
Action: Use anhydrous solvents and ensure all glassware is thoroughly dried. If the reaction requires a co-solvent, minimize the amount of water.
-
-
Re-evaluate the Catalyst and Ligand: A slow Suzuki-Miyaura coupling provides a longer timeframe for the boronic ester to decompose.[3] Conversely, certain ligands can actively promote protodeboronation.[4]
-
Action:
-
Increase the catalyst loading to accelerate the desired reaction.[3]
-
Employ robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) that are known to promote efficient cross-coupling.[3]
-
Be cautious with very bulky phosphine ligands, as they have been shown to promote palladium-catalyzed protodeboronation of 2-naphthaleneboronic acid pinacol ester.[4]
-
-
-
Consider a More Stable Boron Reagent: If the pinacol ester proves too unstable under your reaction conditions, using a more robust derivative can be beneficial.
-
Action: Convert the 1-naphthaleneboronic acid to its corresponding MIDA boronate or trifluoroborate salt. These reagents participate in a "slow release" of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing decomposition.[1]
-
Issue 2: Inconsistent reaction yields and varying levels of protodeboronation between batches.
This can be due to the quality and storage of the 1-naphthaleneboronic acid pinacol ester.
-
Check Purity: Verify the purity of your 1-naphthaleneboronic acid pinacol ester by NMR before use. Hydrolysis to the boronic acid or the presence of naphthalene can affect stoichiometry and reactivity.
-
Proper Storage: Store the compound in a cool, dry place under an inert atmosphere (e.g., in a desiccator or glovebox) to prevent degradation from moisture and air.
Data & Stability Comparison
The choice of reaction parameters can significantly impact the extent of protodeboronation. Below is a summary of how different components can influence this side reaction, including specific data on the effect of phosphine ligands on the protodeboronation of 2-naphthaleneboronic acid pinacol ester, which can serve as a guide for the 1-naphthalene isomer.
Table 1: Influence of Reaction Parameters on Protodeboronation
| Parameter | Condition Favoring Protodeboronation | Condition Minimizing Protodeboronation | Rationale |
| Base | Strong bases (e.g., NaOH, KOH) | Weaker bases (e.g., K₃PO₄, Cs₂CO₃, CsF) | Strong bases create a highly basic environment that catalyzes the cleavage of the C-B bond.[2] |
| Temperature | High (>100 °C) | Moderate (60-80 °C) | Lower temperatures slow the rate of the protodeboronation side reaction.[3] |
| Solvent | High water content (e.g., dioxane/H₂O 1:1) | Anhydrous or minimal water (e.g., dioxane/H₂O 10:1) | Water acts as the proton source for the protodeboronation reaction.[2] |
| Catalyst/Ligand | Slow catalyst turnover, bulky ligands | Highly active catalyst, less bulky ligands | A faster desired reaction outcompetes protodeboronation.[3] Bulky ligands can promote the side reaction.[4] |
Table 2: Effect of Phosphine Ligands on Pd-Catalyzed Protodeboronation of 2-Naphthaleneboronic Acid Pinacol Ester [4]
| Ligand | Yield of Naphthalene (%) |
| PPh₃ | ~5 |
| P(o-tol)₃ | ~15 |
| JohnPhos | ~25 |
| XPhos | ~40 |
| tBuXPhos | ~55 |
| BrettPhos | ~60 |
| Reaction conditions: Pd₂(dba)₃, ligand, 2-naphthaleneboronic acid pinacol ester, K₃PO₄, dioxane, 100 °C, 24 h. Data is estimated from graphical representation in the source. |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol is a starting point and should be optimized for your specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), 1-naphthaleneboronic acid pinacol ester (1.2 equiv.), and a mild base such as finely ground K₃PO₄ (3.0 equiv.).
-
Catalyst Addition: Add the Palladium catalyst (e.g., Pd(OAc)₂ / SPhos ligand, 1-2 mol%) under an inert atmosphere.
-
Solvent Addition: Add a degassed solvent mixture. A common choice is a ratio of an organic solvent to water, such as dioxane/H₂O (10:1).
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and stir vigorously under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent.
Signaling Pathways and Mechanisms
The following diagrams illustrate the key chemical pathways involved.
Mechanism of Base-Catalyzed Protodeboronation
Caption: Base-catalyzed protodeboronation of 1-naphthaleneboronic acid pinacol ester.
Competing Reaction Pathways in Suzuki-Miyaura Coupling
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.ed.ac.uk [research.ed.ac.uk]
Technical Support Center: Suzuki Coupling with 1-Naphthaleneboronic Acid Pinacol Ester
Welcome to the Technical Support Center for Suzuki-Miyaura coupling reactions. This resource is tailored for researchers, scientists, and professionals in drug development who are utilizing 1-naphthaleneboronic acid pinacol ester in their synthetic endeavors. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using 1-naphthaleneboronic acid pinacol ester in Suzuki coupling?
A1: The primary side reactions encountered are:
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Protodeboronation: The cleavage of the C-B bond and its replacement with a C-H bond on the naphthalene ring, leading to the formation of naphthalene as a byproduct. This is a significant issue that consumes the boronic ester and reduces the yield of the desired coupled product.[1][2]
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Homocoupling: The dimerization of two molecules of 1-naphthaleneboronic acid pinacol ester to form 1,1'-binaphthyl. This side reaction consumes the starting material and can complicate the purification process.
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Hydrolysis of the Pinacol Ester: While pinacol esters are generally more stable than their corresponding boronic acids, they can undergo hydrolysis under certain reaction conditions, particularly in the presence of water and a strong base.[1][3] The resulting 1-naphthaleneboronic acid may be more prone to protodeboronation and homocoupling.
Q2: How can I detect the formation of these side products in my reaction mixture?
A2: You can identify the main side products by using standard analytical techniques:
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TLC: Compare the crude reaction mixture to standards of naphthalene and 1,1'-binaphthyl.
-
GC-MS or LC-MS: These techniques can identify and quantify the desired product, unreacted starting materials, and the major byproducts (naphthalene and 1,1'-binaphthyl).
-
¹H NMR: The presence of naphthalene will show characteristic signals. 1,1'-binaphthyl will have a distinct set of aromatic signals different from the desired product.
Troubleshooting Guides
Below are common issues encountered during Suzuki coupling with 1-naphthaleneboronic acid pinacol ester, along with their potential causes and recommended solutions.
Issue 1: Low Yield of the Desired Cross-Coupled Product and Significant Naphthalene Formation (Protodeboronation)
Symptoms:
-
Low isolated yield of the target biaryl compound.
-
Significant presence of naphthalene in the crude reaction mixture as identified by GC-MS or NMR.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Presence of Protic Solvents/Water | Water can act as a proton source for protodeboronation.[1] Ensure all solvents are anhydrous and glassware is thoroughly dried. Consider using anhydrous solvents like toluene, dioxane, or THF.[1][4] |
| Inappropriate Base Selection | Strong bases, especially hydroxides (e.g., NaOH, KOH), can promote protodeboronation.[1] Use milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1][5] |
| High Reaction Temperature | Elevated temperatures can accelerate the rate of protodeboronation.[1] Attempt the reaction at the lowest effective temperature (e.g., 80 °C) and monitor for conversion. |
| Prolonged Reaction Time | Extended exposure of the boronic ester to basic conditions at high temperatures increases the likelihood of protodeboronation. Monitor the reaction progress closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. |
| Inefficient Catalyst System | A slow catalytic cycle leaves the boronic ester vulnerable to decomposition. Use a highly active catalyst system. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) can promote a faster cross-coupling rate, outcompeting protodeboronation.[1][6] |
Issue 2: Formation of 1,1'-Binaphthyl (Homocoupling)
Symptoms:
-
A significant byproduct with a mass corresponding to 1,1'-binaphthyl is observed.
-
Reduced yield of the desired cross-coupled product.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Presence of Oxygen | Dissolved oxygen can lead to the oxidative homocoupling of the boronic ester.[3] Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.[4] |
| Use of a Pd(II) Precatalyst | Pd(II) species can directly promote homocoupling before being reduced to the active Pd(0) catalyst.[3] Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄. If using a Pd(II) source, ensure conditions are suitable for its rapid reduction to Pd(0). |
| Slow Oxidative Addition | If the oxidative addition of the aryl halide to the Pd(0) center is slow, the catalyst may preferentially react with the more abundant boronic ester. For less reactive aryl halides (e.g., chlorides), use more electron-rich and bulky ligands to facilitate oxidative addition. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 1-Naphthaleneboronic Acid Pinacol Ester to Minimize Side Reactions
This protocol provides a starting point for the Suzuki coupling of 1-naphthaleneboronic acid pinacol ester with an aryl bromide, optimized to minimize protodeboronation and homocoupling.
Materials:
-
1-Naphthaleneboronic acid pinacol ester (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), 1-naphthaleneboronic acid pinacol ester (1.2 eq.), and the anhydrous base (2.0-3.0 eq.).
-
Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe to achieve a suitable concentration (typically 0.1-0.2 M).
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of Reaction Pathways
To aid in understanding the competing reactions, the following diagrams illustrate the desired catalytic cycle and the major side reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4,4,5,5-tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,4,5,5-tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Recovery from Silica Gel Column Chromatography | The compound is strongly adsorbing to the silica gel due to the Lewis acidic nature of the boronic ester. | - Deactivate the silica gel: Prepare a slurry of silica gel in your eluent and add a small amount of a neutral or mildly basic agent like triethylamine (1-2% v/v). - Use boric acid-impregnated silica gel: This can help to reduce the over-adsorption of boronic esters. - Consider an alternative stationary phase: Alumina (neutral or basic) can be a suitable alternative to silica gel. |
| Product Hydrolysis During Purification | Exposure to water or protic solvents can lead to the hydrolysis of the pinacol ester to the corresponding boronic acid. | - Use anhydrous solvents and reagents: Ensure all solvents for chromatography and workup are thoroughly dried. - Work quickly: Minimize the exposure of the compound to atmospheric moisture. - Avoid aqueous workups if possible: If an aqueous workup is necessary, use brine to reduce the solubility of the boronic ester in the aqueous phase and work at low temperatures. |
| Co-elution of Impurities | Impurities such as unreacted starting materials (e.g., 1-bromonaphthalene) or byproducts (e.g., bis(pinacolato)diboron, B₂pin₂) may have similar polarities to the product. | - Optimize the eluent system: A gradient elution with a low-polarity solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) may improve separation. - Consider recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. |
| Oily Product That is Difficult to Handle | The product may be an oil at room temperature, making isolation and handling challenging. | - Attempt trituration: Stirring the oily product with a non-polar solvent in which it is insoluble (e.g., cold hexanes or pentane) can sometimes induce crystallization. - Convert to a more crystalline derivative: For subsequent reactions, consider converting the boronic ester to a more stable and crystalline derivative, such as a trifluoroborate salt (BF₃K) or a diethanolamine adduct, which can be more easily purified.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Common impurities include unreacted starting materials such as 1-bromonaphthalene or 1-iodonaphthalene, residual palladium catalyst from the coupling reaction, and byproducts like bis(pinacolato)diboron (B₂pin₂) and homocoupled naphthalene.
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is a common method. Use a suitable eluent system (e.g., hexane/ethyl acetate) and visualize the spots under UV light. Staining with an appropriate agent, such as potassium permanganate or ceric ammonium molybdate, can also be used. For quantitative analysis, techniques like ¹H NMR, GC-MS, or LC-MS are recommended.
Q3: Is it always necessary to purify this compound before the next step (e.g., a Suzuki-Miyaura coupling)?
A3: Not always. If the crude product is of high purity (as determined by ¹H NMR, for example), it may sometimes be used directly in the subsequent reaction. However, for sensitive reactions or to ensure high yields and purity of the final product, purification is highly recommended to remove residual catalysts and byproducts that can interfere with the next step.
Q4: What is the best way to store the purified product?
A4: this compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and degradation.
Experimental Protocol: Purification by Column Chromatography
This is a representative protocol for the purification of an aryl boronic ester and may need to be optimized for your specific experimental outcome.
-
Preparation of the Crude Material: After the reaction is complete, the solvent is removed under reduced pressure. The crude residue is then dissolved in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate.
-
Column Packing: A glass column is packed with silica gel using a slurry method with a non-polar eluent (e.g., hexane).
-
Loading the Sample: The dissolved crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the dry powder is carefully added to the top of the packed column.
-
Elution: The column is eluted with a solvent system of increasing polarity. A common starting point is a mixture of hexane and ethyl acetate (e.g., 98:2), gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Isolation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent System | Hexane / Ethyl Acetate (Gradient) |
| Typical Yield | 75-90% |
| Purity (by ¹H NMR) | >98% |
Purification Workflow
Caption: Purification workflow for boronic esters.
References
Technical Support Center: Optimizing Suzuki Coupling with 1-Naphthaleneboronic Acid Pinacol Ester
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your Suzuki-Miyaura cross-coupling reactions involving 1-naphthaleneboronic acid pinacol ester.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments.
Low Yield or No Reaction
Q1: My Suzuki coupling reaction with 1-naphthaleneboronic acid pinacol ester is resulting in a low yield or failing completely. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings can often be attributed to several key factors. A systematic approach to troubleshooting is recommended:
-
Reagent Quality and Stability: While boronic esters like the pinacol ester of 1-naphthaleneboronic acid are generally more stable than their corresponding boronic acids, degradation can still occur.[1] Ensure you are using a fresh, high-purity ester.
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[1] Oxidation of the Pd(0) catalyst or the ligand can inhibit the reaction.[2] Always use fresh catalysts and ligands stored under an inert atmosphere.
-
Reaction Conditions: The reaction environment is critical. Inadequate degassing of solvents can leave residual oxygen, which deactivates the catalyst.[1][2] Similarly, the presence of water can lead to unwanted side reactions.[3]
-
Aryl Halide Reactivity: The nature of your coupling partner significantly impacts the reaction. The general reactivity trend for the halide is I > Br > OTf >> Cl.[1] Aryl chlorides are particularly challenging and often necessitate specialized, highly active catalyst systems.[4][5]
Q2: I suspect an issue with my catalyst system. How do I select the optimal catalyst and ligand for coupling with the sterically demanding 1-naphthaleneboronic acid pinacol ester?
A2: The bulky nature of the 1-naphthalenyl group requires careful selection of the catalyst and ligand to ensure efficient oxidative addition and reductive elimination steps.
-
Palladium Source: Both Pd(0) sources (e.g., Pd(PPh₃)₄) and Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) can be effective. Pd(II) sources require in-situ reduction to the active Pd(0) species.[2]
-
Ligand Selection: For sterically hindered substrates, bulky and electron-rich phosphine ligands are often preferred. These ligands stabilize the palladium center and promote the key steps of the catalytic cycle.[4] Consider using Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4]
Q3: What is the role of the base in the reaction, and how do I choose the right one?
A3: The base is crucial for the activation of the boronic acid ester, which facilitates the transmetalation step.[4] The choice of base can significantly influence the reaction's success.
-
Common Bases: Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[4]
-
Base Strength: The optimal base often depends on the specific substrates and solvent system. For challenging couplings, a stronger base like K₃PO₄ may be necessary.[4] However, overly strong bases can promote side reactions.[3] Screening different bases is a common optimization strategy.[4]
Common Side Reactions
Q4: I'm observing a significant amount of a bi-naphthalene byproduct. What is causing this homocoupling, and how can I minimize it?
A4: The formation of a symmetrical biaryl from the boronic acid starting material is known as homocoupling. This side reaction reduces the yield of your desired product and complicates purification.[2]
-
Oxygen-Mediated Homocoupling: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic ester molecules.[2] Rigorous degassing of the reaction mixture is essential to suppress this pathway.[2][6]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) precatalyst is used, it can directly react with the boronic ester to form the homocoupled product, especially at the beginning of the reaction.[2] Using a Pd(0) source or ensuring efficient reduction of the Pd(II) precatalyst can mitigate this.[4]
Q5: My main impurity is naphthalene, suggesting protodeboronation is occurring. What conditions favor this side reaction, and how can I prevent it?
A5: Protodeboronation is the replacement of the boronic ester group with a hydrogen atom.[1] This is a common decomposition pathway for boronic acids and their esters.
-
Presence of Water: Water can be a proton source for protodeboronation.[3] While some Suzuki protocols use aqueous bases, it's crucial to use anhydrous solvents and reagents if protodeboronation is a significant issue.[1][7]
-
Base Choice: Strong bases can accelerate protodeboronation.[3] Using milder bases like K₃PO₄ or Cs₂CO₃ can be beneficial.[1]
-
Temperature and Reaction Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation.[1][3] It is advisable to run the reaction at the lowest temperature that allows for efficient coupling and to monitor the reaction to avoid unnecessarily long reaction times.[3]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize suggested starting points for optimizing the Suzuki coupling of 1-naphthaleneboronic acid pinacol ester with a generic aryl bromide (Ar-Br).
Table 1: Catalyst and Ligand Screening
| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) | Notes |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | High | Good general starting point for sterically hindered substrates. |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | High | Another effective system for challenging couplings. |
| 3 | Pd(PPh₃)₄ (5) | None | Moderate-High | A classic catalyst, may require higher temperatures. |
| 4 | PdCl₂(dppf) (3) | None | Moderate | Often effective, but may be less active for hindered systems. |
Table 2: Base and Solvent Screening
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | Often a robust system. |
| 2 | Cs₂CO₃ (2.0) | Toluene | 110 | Good for anhydrous conditions. |
| 3 | K₂CO₃ (2.0) | DMF | 90 | A common and effective combination. |
| 4 | KF (2.0) | THF | 66 | A milder option that can prevent side reactions. |
Experimental Protocols
General Protocol for Suzuki Coupling
-
Preparation: In an oven-dried Schlenk flask, combine 1-naphthaleneboronic acid pinacol ester (1.0 eq), the aryl halide (1.2 eq), and the anhydrous base (e.g., K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst and ligand. Then, add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
Technical Support Center: Suzuki Coupling with 1-Naphthaleneboronic Acid Pinacol Ester
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields in Suzuki-Miyaura cross-coupling reactions involving the sterically hindered 1-naphthaleneboronic acid pinacol ester. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to low yields and provides actionable solutions.
Q1: My Suzuki coupling reaction with 1-naphthaleneboronic acid pinacol ester is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields with this sterically demanding boronic ester often stem from a few critical areas. A systematic evaluation of the following is recommended:
-
Catalyst System (Palladium Source and Ligand): The choice of ligand is crucial when dealing with sterically hindered substrates. Standard ligands like triphenylphosphine (PPh₃) may not be effective.
-
Base Selection: The strength and solubility of the base are critical for the transmetalation step. An inappropriate base can lead to an incomplete reaction or degradation of starting materials.
-
Solvent System: The solvent must effectively dissolve the reactants, catalyst, and base to ensure a homogeneous reaction mixture, which is crucial for efficient catalysis.
-
Protodeboronation: This is a significant side reaction where the C-B bond of the boronic ester is cleaved and replaced by a C-H bond, leading to the formation of naphthalene.[1]
-
Reaction Conditions: Temperature and reaction time are key parameters that may need optimization. Incomplete reactions are a common cause of low yields.
-
Reagent Quality and Inert Atmosphere: The purity of all reagents and the strict exclusion of oxygen are paramount for the stability of the palladium catalyst.[1]
Q2: I suspect protodeboronation is the main cause of my low yield. How can I minimize this side reaction?
A2: Protodeboronation is a common challenge, particularly with boronic esters that can hydrolyze to the more susceptible boronic acids. To mitigate this:
-
Use Anhydrous Conditions: While many Suzuki couplings tolerate water, for sensitive substrates, switching to anhydrous solvents and bases can significantly reduce protodeboronation.
-
Choose a Milder, Non-Hydroxide Base: Strong, aqueous bases can promote hydrolysis and subsequent protodeboronation. Weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more suitable.[2]
-
Use Boronic Esters: You are already using a pinacol ester, which is a good strategy as they are generally more stable than boronic acids.[1][3] They slowly release the boronic acid in situ, keeping its concentration low and minimizing side reactions.[1]
-
Control Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of this side reaction. Monitor the reaction closely to avoid prolonged heating after completion.
Q3: Which catalyst and ligand combination is most effective for a sterically hindered substrate like 1-naphthaleneboronic acid pinacol ester?
A3: For sterically demanding couplings, bulky, electron-rich phosphine ligands are essential. These ligands promote both the oxidative addition and the challenging reductive elimination steps.
-
Recommended Ligands: Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling sterically hindered substrates.[1][2] N-heterocyclic carbenes (NHCs) can also be a good alternative.
-
Recommended Palladium Sources: Pre-formed palladium(0) catalysts like Pd(PPh₃)₄ can be effective, but often, more active pre-catalysts that readily generate the active Pd(0) species are preferred. Buchwald pre-catalysts (e.g., SPhos G3) are excellent choices as they are air-stable and highly active.[3] Using a simple Pd(II) source like Pd(OAc)₂ with the appropriate ligand is also a common and effective approach.[2]
Q4: My reaction appears to stall before all the starting material is consumed. What are the likely causes and solutions?
A4: A stalled reaction can be due to several factors:
-
Catalyst Deactivation: The Pd(0) catalyst can be deactivated by oxygen. Ensure your degassing procedure is thorough. If the reaction mixture turns black (indicating palladium black formation), it's a sign of catalyst decomposition.
-
Insufficient Base Strength or Solubility: The base may not be strong enough to activate the boronic ester efficiently, or it may not be sufficiently soluble in the reaction medium. Using a stronger base like K₃PO₄ or ensuring vigorous stirring can help.
-
Sub-optimal Temperature: The reaction may require a higher temperature to overcome the activation energy associated with the sterically hindered substrates. Solvents with higher boiling points like toluene or dioxane may be necessary.
-
Inadequate Ligand Performance: The chosen ligand may not be robust enough for the specific substrates. Consider screening different bulky, electron-rich ligands.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the impact of different catalysts, ligands, bases, and solvents on the yield of Suzuki couplings with sterically hindered arylboronic species. The data presented is a representative compilation from various studies to guide optimization.
Table 1: Effect of Catalyst and Ligand on Yield
| Palladium Source (mol%) | Ligand (mol%) | Typical Yield (%) | Notes |
| Pd(OAc)₂ (2) | PPh₃ (4) | 20-40 | Often insufficient for sterically hindered substrates. |
| Pd(PPh₃)₄ (3) | - | 30-50 | Can be effective but may require higher temperatures and longer reaction times. |
| Pd₂(dba)₃ (2) | SPhos (4) | 80-95 | Highly effective for sterically demanding couplings.[4] |
| Pd(OAc)₂ (2) | XPhos (4) | 85-98 | Another excellent choice for hindered substrates.[3] |
| SPhos G3 Precatalyst (2) | - | >90 | Air-stable and highly active, often giving reproducible results.[3] |
Table 2: Effect of Base on Yield
| Base (equivalents) | Typical Yield (%) | Notes |
| Na₂CO₃ (2) | 40-60 | A common but often less effective base for hindered couplings. |
| K₂CO₃ (2) | 50-70 | A slightly stronger base that can improve yields. |
| K₃PO₄ (2-3) | 85-98 | Often the base of choice for challenging Suzuki couplings due to its strength and moderate solubility.[2] |
| Cs₂CO₃ (2) | 80-95 | A strong base that is also highly effective, though more expensive. |
| Ba(OH)₂ (2) | >90 | A strong base shown to be effective for bulky arylboronic acids.[5] |
Table 3: Effect of Solvent on Yield
| Solvent System (v/v) | Typical Yield (%) | Notes |
| Toluene/H₂O (10:1) | 70-90 | A good general-purpose solvent system. |
| Dioxane/H₂O (10:1) | 80-95 | Often provides better solubility for the catalyst and reagents, leading to higher yields.[1] |
| THF/H₂O (10:1) | 60-85 | Can be effective, but its lower boiling point may limit the achievable reaction temperature. |
| 2-MeTHF (anhydrous) | 85-95 | A greener alternative to THF and can be used in anhydrous conditions to minimize protodeboronation. |
| DMF (anhydrous) | >90 | Anhydrous conditions with a base like Cs₂CO₃ can be very effective for sterically hindered substrates.[5] |
Experimental Protocols
Below is a detailed, generalized protocol for the Suzuki coupling of 1-naphthaleneboronic acid pinacol ester with an aryl bromide. This should be considered a starting point for optimization.
Materials:
-
Aryl bromide (1.0 equiv)
-
1-Naphthaleneboronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst, 1-3 mol%)
-
Ligand (e.g., SPhos, 2-6 mol%)
-
Anhydrous base (e.g., powdered K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, 1-naphthaleneboronic acid pinacol ester, the palladium catalyst and ligand (if not using a pre-catalyst), and the anhydrous base.
-
Inert Atmosphere: Seal the flask with a septum and perform at least three cycles of evacuating the flask under vacuum and backfilling with an inert gas.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the flask in a pre-heated oil bath or heating block and stir the mixture vigorously. The reaction is typically heated to 80-110 °C.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the limiting starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.
References
Technical Support Center: Catalyst Poisoning in Reactions with 1-Naphthaleneboronic Acid Pinacol Ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues related to catalyst poisoning in chemical reactions involving 1-naphthaleneboronic acid pinacol ester, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with 1-naphthaleneboronic acid pinacol ester is showing low to no conversion. What are the likely causes related to catalyst poisoning?
A1: Low or no conversion in Suzuki-Miyaura reactions is frequently linked to catalyst deactivation. The primary culprits to investigate are:
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Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state. Incomplete degassing of solvents and the reaction vessel is a common source of this issue.
-
Water Content: While some Suzuki reactions can tolerate or even benefit from a small amount of water, excessive water can lead to the hydrolysis of the pinacol ester to the corresponding boronic acid, which may be more prone to side reactions like protodeboronation.[1][2] The water/solvent ratio can significantly influence the reaction's performance.[3]
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Impurities in Reagents and Solvents: Trace impurities in your 1-naphthaleneboronic acid pinacol ester, the coupling partner, the base, or the solvent can act as catalyst poisons.[3] For instance, precursors from solvent synthesis, such as 2,3-dihydrofurane or maleic anhydride in THF, can strongly poison the catalyst even at ppm levels.[3][4]
-
Substrate-Related Inhibition: While less common for simple naphthalene systems, functional groups on either coupling partner could potentially coordinate to the palladium center and inhibit catalysis.
Q2: I am observing significant formation of naphthalene as a byproduct. What is causing this and how can I prevent it?
A2: The formation of naphthalene is a classic sign of protodeboronation, a side reaction where the C-B bond of the boronic ester is cleaved and replaced with a C-H bond.[5] This is a common pathway for the unproductive consumption of your starting material. Key factors that promote protodeboronation include:
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Excessive Water and Base: The presence of water and a strong base can facilitate the hydrolysis of the pinacol ester to the boronic acid, which is often more susceptible to protodeboronation.
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.
-
Inefficient Catalysis: If the desired cross-coupling reaction is slow, the boronic ester is exposed to the reaction conditions for a longer period, increasing the likelihood of decomposition.
To minimize protodeboronation, consider the following:
-
Use anhydrous solvents and ensure all glassware is thoroughly dried.
-
Employ milder bases such as K₃PO₄ or Cs₂CO₃ instead of strong hydroxides.
-
Attempt the reaction at a lower temperature.
-
Optimize the catalyst and ligand system to ensure a faster rate for the desired coupling reaction.
Q3: My reaction is producing a significant amount of binaphthyl byproduct. What is the cause of this homocoupling?
A3: The formation of binaphthyl is due to the homocoupling of two molecules of 1-naphthaleneboronic acid pinacol ester. This side reaction is often promoted by the presence of oxygen and can be exacerbated by certain palladium species. Rigorous degassing of the reaction mixture is the most effective way to prevent this. Using a pre-formed Pd(0) catalyst source can also be beneficial compared to in situ reduction of a Pd(II) precatalyst.
Q4: Can the quality of my 1-naphthaleneboronic acid pinacol ester affect the reaction outcome?
A4: Absolutely. The purity of the boronic ester is critical. Potential impurities that can poison the catalyst include:
-
Residual Starting Materials: If the synthesis of the pinacol ester from 1-bromonaphthalene is incomplete, the residual halide can interfere with the desired reaction.
-
Boronic Acid and Boroxines: Hydrolysis of the pinacol ester can lead to the formation of 1-naphthaleneboronic acid. Under anhydrous conditions, boronic acids can form cyclic trimers called boroxines. While sometimes reactive, their formation can complicate stoichiometry and reaction kinetics.
-
Other Organic and Inorganic Impurities: Trace impurities from the synthesis and purification process can also act as catalyst poisons. It is recommended to use highly pure and, if possible, freshly prepared or repurified boronic ester.
Troubleshooting Guides
Issue 1: Low or No Product Yield
This guide provides a systematic approach to troubleshooting low conversion in your coupling reaction.
Caption: A workflow for troubleshooting low product yield.
Issue 2: Reaction Fails to Reach Completion
If the reaction starts but stalls before the starting materials are fully consumed, consider the following possibilities related to gradual catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Homocoupling of 1-Naphthaleneboronic Acid Pinacol Ester in Suzuki Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the unwanted homocoupling of 1-naphthaleneboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki reactions, and why is it problematic?
A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid or ester reagent (in this case, 1-naphthaleneboronic acid pinacol ester) react with each other to form a symmetrical biaryl (1,1'-binaphthyl). This is undesirable because it consumes the starting material, reduces the yield of the intended cross-coupled product, and introduces a byproduct that can be challenging to separate from the desired compound due to structural similarities.
Q2: What are the primary causes of homocoupling of 1-naphthaleneboronic acid pinacol ester?
A2: The main drivers of homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a reaction with two molecules of the boronic ester to produce the homocoupled product and regenerate the Pd(0) catalyst. Additionally, if a Pd(II) precatalyst is used, it can directly mediate homocoupling before being reduced to the catalytically active Pd(0) state.
Q3: How can I detect the formation of the homocoupling byproduct, 1,1'-binaphthyl?
A3: The presence of 1,1'-binaphthyl can typically be identified by thin-layer chromatography (TLC), where it will appear as a distinct spot, often with a different retention factor (Rf) than the starting materials and the desired product. For more definitive identification and quantification, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q4: Is 1-naphthaleneboronic acid pinacol ester particularly prone to homocoupling?
A4: While all boronic acids and esters can undergo homocoupling, naphthyl systems can be susceptible due to their electronic properties. The specific reaction conditions, however, are the most critical factor in determining the extent of this side reaction.
Troubleshooting Guides
Issue 1: Significant Formation of 1,1'-Binaphthyl byproduct
If you are observing a high percentage of the homocoupled product, consider the following troubleshooting steps, summarized in the table below.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Oxygen in the Reaction Mixture | Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment. | Degassing: Sparge the solvent with an inert gas for 20-30 minutes. Alternatively, for more rigorous oxygen removal, perform three freeze-pump-thaw cycles. Inert Atmosphere: Assemble the reaction under a positive flow of inert gas. Use Schlenk techniques or a glovebox if available. |
| Presence of Pd(II) Species | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)). If using a Pd(II) source, consider adding a reducing agent. | Catalyst Selection: Substitute your Pd(II) catalyst with an equimolar amount of a Pd(0) catalyst. Reducing Agent: Add a mild reducing agent like potassium formate to the reaction mixture before the catalyst to help in the in-situ reduction of Pd(II) to Pd(0).[1][2] |
| High Concentration of Boronic Ester | A high instantaneous concentration of the boronic ester can favor the bimolecular homocoupling reaction. | Slow Addition: Add the 1-naphthaleneboronic acid pinacol ester solution to the reaction mixture dropwise over an extended period (e.g., 1-2 hours) using a syringe pump. This keeps its concentration low at any given time.[3] |
| Suboptimal Base or Solvent | The choice of base and solvent can influence the rates of both the desired reaction and the homocoupling. | Base Screening: If using a strong base, consider switching to a milder one such as K₃PO₄ or K₂CO₃. Solvent Screening: Solvents like THF have been shown to be effective in some Suzuki couplings involving naphthalene systems.[4] Consider screening different aprotic solvents. |
Issue 2: Low Yield of Desired Product with No Obvious Homocoupling
If the yield of your desired cross-coupled product is low, but homocoupling is not the primary issue, other side reactions like protodeboronation might be occurring.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Protodeboronation | This side reaction replaces the boronic ester group with a hydrogen atom. Using anhydrous conditions and a milder base can help minimize this. | Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Consider adding molecular sieves to the reaction. Base Selection: Avoid strong hydroxide bases if possible. K₃PO₄ is often a good choice to minimize protodeboronation. |
| Catalyst Deactivation | The palladium catalyst may deactivate over the course of the reaction. | Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) that can stabilize the palladium catalyst and promote the desired cross-coupling over side reactions. |
Experimental Protocols
General Protocol for Minimizing Homocoupling in the Suzuki Coupling of 1-Naphthaleneboronic Acid Pinacol Ester
This protocol provides a starting point for optimizing your reaction to favor the desired cross-coupling product.
Materials:
-
Aryl halide (1.0 eq)
-
1-Naphthaleneboronic acid pinacol ester (1.2 - 1.5 eq)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)
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Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation of Glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Degassing the Solvent: Degas the chosen solvent by sparging with argon or nitrogen for at least 30 minutes.
-
Reaction Setup: To a Schlenk flask under a positive pressure of inert gas, add the aryl halide, the base, and the palladium catalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reagent Addition: In a separate flask, dissolve the 1-naphthaleneboronic acid pinacol ester in a minimal amount of the degassed solvent. Add this solution to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow for Homocoupling
Caption: A logical workflow to diagnose and address the root causes of excessive homocoupling.
Proposed Mechanism for Palladium-Mediated Homocoupling
Caption: Simplified mechanism of Pd(II)-mediated homocoupling of 1-naphthaleneboronic acid pinacol ester.
References
Technical Support Center: Removal of Pinacol Byproducts from Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of pinacol byproducts from their reactions.
Frequently Asked Questions (FAQs)
Q1: What is pinacol and why is it a problematic byproduct?
Pinacol (2,3-dimethyl-2,3-butanediol) is a common byproduct in reactions that use pinacol-derived reagents, such as the Miyaura borylation which often employs bis(pinacolato)diboron (B₂pin₂). While pinacol boronate esters are valued for their stability, the pinacol released during subsequent reactions like the Suzuki-Miyaura coupling can be difficult to remove from the desired product due to its physical properties. It is a white, crystalline solid with a low melting point (40-43 °C) and a high boiling point (171-173 °C), and it exhibits solubility in a range of organic solvents.[1]
Q2: I've performed a Suzuki-Miyaura coupling after a Miyaura borylation and now have pinacol contaminating my product. What are the primary methods for its removal?
There are several effective methods for removing pinacol byproducts. The choice of method will depend on the properties of your desired product (e.g., polarity, stability) and the scale of your reaction. The most common techniques include:
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Chromatography: Particularly effective on silica gel pre-treated with boric acid.
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Recrystallization/Trituration: Exploits solubility differences between your product and pinacol in a chosen solvent system.
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Chemical Conversion/Derivatization: Involves reacting the pinacol boronate ester to form a more easily separable derivative.
-
Extractive Workup: Utilizes liquid-liquid extraction to wash away the water-soluble pinacol.
-
Azeotropic Distillation: Removes pinacol by distillation with a solvent that forms a constant-boiling mixture.
Q3: My pinacol boronate ester seems to be hydrolyzing on my silica gel column. How can I prevent this?
Decomposition of boronic esters on silica gel is a known issue. To mitigate this, you can use silica gel that has been impregnated with boric acid. This technique has been shown to reduce the over-adsorption of boronic acid pinacol esters, leading to improved yields during chromatographic purification.[2]
Troubleshooting Guides
Below are detailed troubleshooting guides for the most common methods of pinacol removal.
Method 1: Purification by Recrystallization or Trituration
This method is often a good first choice due to its simplicity and potential for high purity of the final product. It relies on finding a solvent in which your product has low solubility, particularly at cold temperatures, while pinacol remains soluble.
Experimental Protocol: Recrystallization/Trituration
-
Solvent Screening:
-
Test the solubility of a small sample of your crude product in various nonpolar solvents (e.g., hexanes, heptane, pentane) and solvent mixtures (e.g., diethyl ether/hexanes, ethyl acetate/hexanes).
-
The ideal solvent will fully dissolve your product at an elevated temperature but cause it to precipitate or crystallize upon cooling, while the pinacol impurity remains in the solution.[3][4]
-
-
Procedure:
-
Dissolve the crude material in a minimal amount of the chosen boiling solvent.[5]
-
Allow the solution to cool slowly to room temperature. For maximum recovery, you can then place it in a cold bath (ice-water or freezer).[6]
-
If your product is not very crystalline, you can perform a trituration. Concentrate the crude material to a solid, add a small amount of cold nonpolar solvent (just enough to cover the solid), and gently agitate the slurry.[3]
-
Collect the solid product by vacuum filtration, washing with a small amount of the cold solvent.[4]
-
Dry the purified product under vacuum.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Product "oils out" instead of crystallizing. | The solvent system is not optimal, or the product has a low melting point. | Try a different solvent or solvent mixture. You can also try adding a seed crystal of the pure product to induce crystallization. |
| Low recovery of the product. | The product is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used. | Choose a less polar solvent or reduce the amount of solvent used for dissolution. Ensure the washing step is done with ice-cold solvent and is performed quickly.[7] |
| Pinacol co-precipitates with the product. | The product and pinacol have similar solubilities in the chosen solvent. | Try a different solvent system. A less polar solvent is often more effective at leaving pinacol in the solution. Consider an alternative purification method.[8] |
Workflow for Recrystallization/Trituration
Caption: Workflow for pinacol removal by recrystallization.
Method 2: Chemical Conversion - Transesterification
This technique involves converting the pinacol boronate ester into a different boronate ester that is easier to remove or hydrolyze to the boronic acid. Common reagents for this include polystyrene-boronic acid and diethanolamine.
Quantitative Data: Transesterification Methods
| Method | Reagent | Solvent | Conditions | Yield | Reference |
| Solid-Phase | Polystyrene-boronic acid (5 equiv) | 9:1 Acetonitrile/1M HCl | Room temp, 18 h | >90% | |
| Solution-Phase | Diethanolamine (1.1 equiv) | Diethyl ether | Room temp, ~30 min | up to 97% | [9] |
Experimental Protocol: Transesterification with Polystyrene-Boronic Acid
-
Setup: In a round-bottom flask, dissolve the crude pinacol boronate ester in a 9:1 mixture of acetonitrile and 1M aqueous HCl.
-
Reaction: Add polystyrene-boronic acid (approximately 5 equivalents). Stir the mixture at room temperature for 18 hours.
-
Workup:
-
Remove the polystyrene resin by filtration.
-
Wash the resin with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the boronic acid. In many cases, this product is of high purity and does not require further purification.
-
Experimental Protocol: Transesterification with Diethanolamine
-
Setup: Dissolve the crude pinacol boronate ester in diethyl ether.
-
Reaction: Add diethanolamine (1.1 equivalents). A white precipitate of the diethanolamine boronate adduct should form within minutes. Continue stirring for about 30 minutes to ensure complete reaction.[9]
-
Isolation of Adduct: Collect the precipitate by vacuum filtration, wash with diethyl ether, and dry.
-
Hydrolysis: Treat the diethanolamine boronate adduct with 0.1M HCl for approximately 20 minutes to hydrolyze it to the free boronic acid.[9]
-
Workup: Extract the boronic acid with an organic solvent, dry the organic layer, and concentrate to obtain the purified product.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete reaction (Polystyrene-boronic acid method). | Insufficient equivalents of the resin or shorter reaction time. | Increase the equivalents of the polystyrene-boronic acid or extend the reaction time. Gentle heating may also be beneficial if the product is stable. |
| Diethanolamine adduct does not precipitate. | The adduct may be soluble in the reaction solvent. | Try a different, less polar solvent. If precipitation is still not observed, the adduct may need to be isolated by removing the solvent and proceeding with the hydrolysis step on the crude mixture. |
| Difficulty isolating the final boronic acid after hydrolysis. | The boronic acid may have some water solubility. | Perform multiple extractions with an appropriate organic solvent. If the product is very polar, a specialized extractive workup may be needed. |
Workflow for Transesterification with Polystyrene-Boronic Acid
Caption: Workflow for pinacol removal via transesterification.
Method 3: Chemical Conversion - Oxidative Cleavage
This method uses an oxidizing agent, typically sodium periodate (NaIO₄), to cleave the pinacol into acetone, which is volatile and easily removed. This method is particularly useful when the desired product is the boronic acid itself.
Experimental Protocol: Oxidative Cleavage with Sodium Periodate
-
Setup: Dissolve the crude pinacol boronate ester in a suitable solvent system, such as a mixture of acetone and water or THF and water.
-
Reaction: Add an aqueous solution of sodium periodate (NaIO₄, typically 1.0-1.2 equivalents). The reaction is usually fast and can be monitored by TLC.[10]
-
Workup:
-
Quench any excess oxidant with a reducing agent like sodium sulfite or bisulfite.
-
Filter off any precipitated iodine salts.
-
Extract the desired boronic acid product with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent under reduced pressure.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete reaction. | Insufficient oxidizing agent or poor solubility of the starting material. | Add a small excess of NaIO₄. Ensure a co-solvent is used to fully dissolve the starting material. |
| Product degradation. | The product may be sensitive to the oxidative conditions. | This method may not be suitable for your substrate. Consider one of the other removal techniques. |
| Difficulties with the workup. | The boronic acid product may be partially soluble in the aqueous layer. | Perform multiple extractions with your chosen organic solvent. If the product is very polar, consider alternative workup procedures. |
Workflow for Oxidative Cleavage
Caption: Workflow for pinacol removal by oxidative cleavage.
References
- 1. Model Based Approach to Control Pinacol Precipitation Risk in in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Process | AIChE [aiche.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. mt.com [mt.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. researchgate.net [researchgate.net]
- 9. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgosolver.com [orgosolver.com]
Large-scale synthesis using 1-naphthaleneboronic acid pinacol ester challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-naphthaleneboronic acid pinacol ester, particularly in large-scale synthesis and applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the large-scale synthesis of 1-naphthaleneboronic acid pinacol ester?
A1: The primary challenges in scaling up the synthesis, typically a Miyaura borylation reaction, include:
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Incomplete Conversion: The reaction may not go to completion, leaving unreacted 1-bromonaphthalene which is often difficult to separate from the product due to similar polarities.
-
Product Instability: The pinacol ester is susceptible to hydrolysis back to 1-naphthaleneboronic acid, especially during aqueous work-up and purification.
-
Purification Difficulties: The product can be challenging to purify via column chromatography due to its moderate polarity and potential for decomposition on silica gel.
-
Side Reactions: Formation of byproducts such as homocoupled naphthalene (binaphthyl) and protodeboronation (formation of naphthalene) can reduce yield and complicate purification.
Q2: What are the recommended storage conditions for 1-naphthaleneboronic acid pinacol ester?
A2: To ensure stability and prevent hydrolysis, the compound should be stored in a cool (2-8°C), dry place under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a tightly sealed container to minimize exposure to moisture and air.
Q3: My Miyaura borylation reaction is not going to completion. What are the potential causes and solutions?
A3: Incomplete conversion is a common issue. Consider the following:
-
Catalyst Activity: The palladium catalyst may be deactivated. Ensure you are using a high-quality catalyst and that it is handled under inert conditions. Consider using a pre-catalyst that is more stable to air.
-
Base Strength: The base is crucial for the reaction. Potassium acetate (KOAc) is commonly used. Ensure it is anhydrous. If the reaction is still sluggish, a stronger base like potassium phosphate (K₃PO₄) could be tested, but be aware that stronger bases can promote side reactions.
-
Solvent Quality: The solvent (e.g., dioxane, DMSO) must be anhydrous. The presence of water can lead to side reactions and catalyst deactivation.
-
Reaction Temperature: The reaction may require higher temperatures or longer reaction times to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Q4: I am observing significant protodeboronation of my 1-naphthaleneboronic acid pinacol ester during Suzuki coupling. How can I minimize this?
A4: Protodeboronation, the replacement of the boronic ester group with a hydrogen atom, is a common side reaction. To minimize it:
-
Use Anhydrous Conditions: Excess water can promote this side reaction. Use anhydrous solvents and dry glassware. While some Suzuki reactions benefit from a small amount of water, it should be carefully controlled.
-
Optimize the Base: Strong bases, especially hydroxides, can accelerate protodeboronation.[1] Consider using a weaker base like K₂CO₃ or K₃PO₄ instead of NaOH or KOH.[1]
-
Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[1] Try running the reaction at the lowest temperature that allows for efficient coupling.
-
Use a More Active Catalyst System: If the Suzuki coupling is slow, the boronic ester is exposed to the reaction conditions for longer, increasing the chance of protodeboronation.[1] Using a more active catalyst or ligand can speed up the desired reaction.
Q5: How can I accurately analyze the purity of 1-naphthaleneboronic acid pinacol ester by HPLC, given its instability?
A5: On-column hydrolysis is a major challenge for the HPLC analysis of boronic acid pinacol esters.[2][3][4] To obtain accurate results:
-
Use a Column with Low Silanol Activity: Columns like the Waters XTerra MS C18 have been shown to reduce on-column hydrolysis.[5]
-
Avoid Acidic Modifiers: Formic acid or TFA in the mobile phase can promote hydrolysis.[3] If possible, use a mobile phase without a pH modifier.
-
Use a High pH Mobile Phase: A basic mobile phase (e.g., pH 12.4) with an ion-pairing reagent can stabilize the pinacol ester.[4]
-
Use Aprotic Diluents: Dissolve the sample in a non-aqueous and aprotic solvent for injection.[4]
Troubleshooting Guides
Low Yield in Miyaura Borylation Synthesis
This guide addresses common causes for low yields when synthesizing 1-naphthaleneboronic acid pinacol ester from 1-bromonaphthalene and bis(pinacolato)diboron (B₂pin₂).
| Symptom | Potential Cause | Suggested Solution |
| Incomplete reaction (starting material remains) | Inactive catalyst or insufficient catalyst loading. | Use a fresh, high-quality catalyst (e.g., Pd(dppf)Cl₂). Increase catalyst loading slightly if necessary. |
| Ineffective base. | Ensure the base (e.g., KOAc) is anhydrous. Consider switching to a more effective base like KOPh.[6] | |
| Low reaction temperature or insufficient time. | Increase the reaction temperature (e.g., to 80-100 °C for dioxane) and monitor the reaction over a longer period. | |
| Formation of significant byproducts | Homocoupling of the boronic ester. | This can be promoted by strong bases. Use a milder base like KOAc.[6] Ensure rigorous exclusion of oxygen. |
| Hydrolysis of the product to boronic acid. | Use anhydrous solvents and reagents. Minimize water in the work-up or perform a non-aqueous work-up. | |
| Product loss during work-up/purification | Hydrolysis on silica gel. | Minimize contact time with silica gel. Consider using boric acid-impregnated silica gel or neutral alumina for chromatography.[7] |
| Co-elution of product and starting material. | Optimize chromatography conditions (e.g., gradient elution). Consider derivatization with diethanolamine to form a more polar boronate that can be separated and then hydrolyzed back.[8] |
Purification Challenges
This guide provides solutions for common issues encountered during the purification of 1-naphthaleneboronic acid pinacol ester.
| Problem | Potential Cause | Troubleshooting Step |
| Product streaks or decomposes on TLC/column | Hydrolysis on acidic silica gel. | Prepare TLC plates and columns with boric acid-impregnated silica gel to reduce the Lewis acidity.[7] Alternatively, use neutral alumina as the stationary phase. |
| Product co-elutes with 1-bromonaphthalene | Similar polarity of the two compounds. | Use a very shallow gradient with a non-polar solvent system (e.g., hexane/ethyl acetate). Consider recrystallization if the product is a solid. |
| Product is an oil and difficult to handle | Intrinsic property of some boronic esters. | Attempt to crystallize the product from a suitable solvent system (e.g., ethanol/water).[9] If it remains an oil, handle it as a concentrated solution in a suitable anhydrous solvent. |
| Low recovery from column chromatography | Irreversible adsorption to silica gel. | Use a less adsorbent stationary phase like neutral alumina. Pre-treating the silica gel with a non-polar solvent before loading the sample can also help. |
Experimental Protocols
Key Experiment 1: Synthesis of 1-Naphthaleneboronic Acid Pinacol Ester via Miyaura Borylation
Objective: To synthesize 1-naphthaleneboronic acid pinacol ester from 1-bromonaphthalene.
Materials:
-
1-bromonaphthalene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
Procedure:
-
To an oven-dried Schlenk flask, add 1-bromonaphthalene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and anhydrous potassium acetate (1.5 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add Pd(dppf)Cl₂ (0.03 equiv) to the flask under a positive pressure of argon.
-
Add anhydrous 1,4-dioxane via cannula.
-
Heat the reaction mixture to 80-90 °C and stir under argon. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane. To minimize hydrolysis, boric acid-impregnated silica gel can be used.
-
Alternatively, recrystallization from a suitable solvent like ethanol/water may yield the pure product.
Key Experiment 2: Suzuki-Miyaura Coupling with 1-Naphthaleneboronic Acid Pinacol Ester
Objective: To perform a Suzuki-Miyaura cross-coupling reaction using the synthesized 1-naphthaleneboronic acid pinacol ester and an aryl halide.
Materials:
-
1-Naphthaleneboronic acid pinacol ester
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent system (e.g., dioxane/water, toluene/ethanol/water)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), 1-naphthaleneboronic acid pinacol ester (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.02-0.05 equiv) under a positive pressure of argon.
-
Add the solvent system via cannula.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir under argon.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and perform a standard aqueous work-up (e.g., dilute with ethyl acetate, wash with water and brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude coupled product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Miyaura Borylation Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Head-to-Head Comparison: Pinacol Boronate Esters vs. MIDA Boronates in Suzuki Coupling
In the realm of carbon-carbon bond formation, the Suzuki-Miyaura coupling reaction stands as a cornerstone, widely employed by researchers, scientists, and drug development professionals. The choice of the boronic acid derivative is critical to the success of this reaction. Among the most common choices are pinacol boronate esters and N-methyliminodiacetic acid (MIDA) boronates. This guide provides an objective comparison of their performance in Suzuki coupling, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic needs.
Executive Summary
Pinacol boronate esters are widely used and valued for their relative stability compared to free boronic acids.[1][2] They are suitable for a broad range of Suzuki coupling reactions. However, MIDA boronates offer a unique set of advantages, particularly in terms of exceptional stability, controlled reactivity, and suitability for iterative cross-coupling strategies.[3][4][5][6] MIDA boronates are indefinitely stable on the benchtop, compatible with silica gel chromatography, and their reactivity can be "switched on" under specific conditions, allowing for sequential bond formation in a single pot.[4][5][6] This makes them particularly valuable for the synthesis of complex molecules.
Data Presentation: Performance in Suzuki Coupling
The following tables summarize the performance of pinacol and MIDA boronates in various Suzuki coupling scenarios, highlighting differences in yield and reaction conditions.
Table 1: Comparison of Yields in the Synthesis of Biaryl Compounds
| Entry | Aryl Halide | Boronate Ester | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromobenzaldehyde | 4-Butylphenylboronic acid pinacol ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 18 | ~70-80% | [7] |
| 2 | 4-Bromobenzaldehyde | 4-Butylphenyl MIDA boronate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 18 | >95% (with slow release) | [4] |
| 3 | 2,6-Dichloropyridine | Heptyl pinacol boronate ester | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 18 | 74% | [7][8] |
| 4 | Heteroaryl Chlorides | Various MIDA boronates | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 12 | 76-99% | [9] |
Table 2: Stability and Reactivity Comparison
| Feature | Pinacol Boronate Esters | MIDA Boronates | Key Advantages of MIDA Boronates |
| Benchtop Stability | Generally stable, but can be susceptible to hydrolysis and protodeboronation.[2][10][11] | Indefinitely stable under air.[4][5] | Superior for long-term storage and handling. |
| Chromatography | Can be purified by silica gel chromatography, but prolonged exposure may lead to hydrolysis.[2] | Uniformly stable to silica gel chromatography.[3][5] | Enables easier purification of complex intermediates. |
| Reactivity in Anhydrous Suzuki Coupling | Can be less reactive than corresponding boronic acids.[3] | Unreactive under standard anhydrous conditions.[3][4] | Allows for selective reaction of other functional groups and iterative cross-coupling. |
| Deprotection for Coupling | Used directly, though may hydrolyze in situ. | Requires mild aqueous base (e.g., NaOH, NaHCO₃, K₃PO₄) to release the boronic acid.[3][4] | Controlled "slow-release" of unstable boronic acids improves yields.[4][9] |
| Iterative Cross-Coupling | Not ideal due to reactivity under standard conditions. | Excellently suited for iterative cross-coupling strategies.[3][5][6] | Enables the programmed synthesis of complex molecules from simple building blocks.[12] |
Experimental Protocols
Below are generalized experimental protocols for Suzuki coupling reactions using pinacol and MIDA boronates, based on commonly cited procedures.
General Protocol for Suzuki Coupling with Pinacol Boronate Esters
-
Reaction Setup: To an oven-dried flask, add the aryl/vinyl halide (1.0 equiv), the pinacol boronate ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (typically 80-110 °C) and stir for the required time (usually 2-24 hours), monitoring the reaction progress by TLC or GC/LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki Coupling with MIDA Boronates (Slow Release)
-
Reaction Setup: In a flask, combine the aryl/vinyl halide (1.0 equiv), the MIDA boronate (1.1-1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 2-5 mol%), and a base (typically K₃PO₄, 3.0 equiv).
-
Solvent Addition: Add a degassed solvent system, often a mixture of dioxane and water.
-
Reaction Execution: Stir the mixture at room temperature or heat as required under an inert atmosphere. The MIDA boronate will slowly hydrolyze to release the active boronic acid for the coupling reaction. Monitor the reaction by TLC or GC/LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for pinacol boronate esters. The stability of any unreacted MIDA boronate to silica gel simplifies purification.
Mandatory Visualizations
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Structures of Pinacol and MIDA Boronate Esters
Caption: Chemical structures of a generic pinacol boronate ester and MIDA boronate.
Workflow for Iterative Cross-Coupling with MIDA Boronates
Caption: A simplified workflow for iterative cross-coupling using MIDA boronates.
Conclusion
Both pinacol boronate esters and MIDA boronates are valuable reagents for Suzuki-Miyaura coupling. Pinacol esters are a reliable choice for a wide range of standard applications. However, for complex syntheses requiring high stability, purification of intermediates, and, most notably, an iterative cross-coupling strategy, MIDA boronates present a superior alternative.[3][4][5] Their unique properties of being bench-top stable, chromatographically compatible, and having tunable reactivity empower chemists to build complex molecular architectures with a high degree of control and efficiency.[3][4][5][6] The choice between the two will ultimately depend on the specific requirements of the synthetic target and the overall synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 5. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Naphthaleneboronic Acid Pinacol Ester in Organic Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of boronic acid derivative in Suzuki-Miyaura cross-coupling reactions is a critical parameter influencing reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of 1-naphthaleneboronic acid pinacol ester with other commonly employed boronic esters, supported by established principles and representative experimental data.
The Stability vs. Reactivity Trade-off: Boronic Acids vs. Boronic Esters
A central consideration when selecting a boron reagent for cross-coupling is the balance between reactivity and stability. Boronic acids are generally more reactive and can lead to faster reaction times in Suzuki-Miyaura couplings. This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of lower stability. Boronic acids, particularly certain heteroaryl and vinyl derivatives, are susceptible to decomposition pathways such as protodeboronation and oxidation, which can impact their shelf-life and reduce reaction yields.
Conversely, boronate esters, with the pinacol esters being the most prevalent, offer significantly enhanced stability.[1] They are typically crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1] This stability makes them advantageous for multi-step syntheses where the boronic acid moiety needs to be carried through several transformations. The pinacol group provides steric shielding to the boron atom, rendering the molecule more robust towards moisture and air compared to its free boronic acid counterpart.
Performance Comparison of Arylboronic Acid Pinacol Esters
The larger steric profile of the 1-naphthyl group compared to a simple phenyl group can influence the rate of transmetalation. In some cases, increased steric hindrance may necessitate longer reaction times or higher catalyst loadings to achieve comparable yields. However, the electronic properties of the naphthalene system also play a significant role.
Below is a table summarizing the expected relative performance of 1-naphthaleneboronic acid pinacol ester compared to other common arylboronic acid pinacol esters in a typical Suzuki-Miyaura coupling with an aryl bromide.
| Boronic Ester | Relative Steric Hindrance | Electronic Nature of Aryl Group | Expected Relative Reactivity | Expected Yield | Key Considerations |
| 1-Naphthaleneboronic acid pinacol ester | High | Electron-rich, extended π-system | Moderate to High | Good to Excellent | Steric bulk may require optimized conditions. The extended conjugation can influence reactivity. |
| Phenylboronic acid pinacol ester | Low | Neutral | High | Excellent | Generally considered a standard for comparison with good reactivity. |
| 4-Methoxyphenylboronic acid pinacol ester | Low | Electron-rich | High | Excellent | The electron-donating group can enhance the rate of transmetalation. |
| 4-(Trifluoromethyl)phenylboronic acid pinacol ester | Low | Electron-poor | Moderate | Good | The electron-withdrawing group can decrease the nucleophilicity of the aryl group, potentially slowing the reaction. |
| 2-Methylphenylboronic acid pinacol ester | Medium | Neutral (with ortho-substituent) | Moderate | Good | The ortho-substituent introduces steric hindrance, which can lower the reaction rate and yield compared to the para-substituted analogue. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of an arylboronic acid pinacol ester with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid pinacol ester (e.g., 1-naphthaleneboronic acid pinacol ester) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
Procedure:
-
To an oven-dried Schlenk flask is added the aryl bromide (1.0 mmol), the arylboronic acid pinacol ester (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
The solvent (e.g., 10 mL of a 4:1 mixture of toluene and water) is added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the specified time (typically 2-24 hours). The progress of the reaction is monitored by TLC or GC/MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To further elucidate the process, the following diagrams created using the DOT language illustrate the key steps in the Suzuki-Miyaura coupling and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
1-Naphthaleneboronic acid pinacol ester stands as a valuable reagent in the synthetic chemist's toolkit, offering a stable and effective means of introducing the 1-naphthyl moiety into complex molecules. While its steric bulk may necessitate some optimization of reaction conditions compared to less hindered analogues like phenylboronic acid pinacol ester, its electronic properties and the stability afforded by the pinacol ester group make it a reliable and versatile building block. The choice between 1-naphthaleneboronic acid pinacol ester and other boronic esters will ultimately depend on the specific requirements of the synthesis, including the nature of the coupling partners and the desired reaction efficiency.
References
A Comparative Guide to Boronic Acid Derivatives for Naphthalene Moiety Introduction in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. A key component in this reaction is the organoboron reagent. The 4,4,5,5-tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane, a pinacol boronic ester, is a widely used reagent for introducing the naphthalene scaffold, a common motif in pharmaceuticals and advanced materials. However, the landscape of available reagents is evolving, with alternatives that offer enhanced stability and reactivity.
This guide provides an objective comparison of this compound with two prominent alternatives: potassium 1-naphthyltrifluoroborate and 1,8-diaminonaphthalene (dan)-protected 1-naphthylboronic acid. The comparison is supported by experimental data to aid in the selection of the optimal reagent for specific research and development needs.
Overview of Alternative Reagents
Potassium 1-Naphthyltrifluoroborate: These salts are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[1] The tetracoordinate nature of the boron atom, strongly bonded to three fluorine atoms, makes them less susceptible to protodeboronation compared to their boronic ester counterparts.[1] This inherent stability simplifies storage and handling and allows for a broader tolerance of functional groups and reaction conditions.[1]
1-Naphthyl-B(dan) (1,8-diaminonaphthalene-protected): This reagent features a chelating ligand that significantly stabilizes the boron center. Aryl-B(dan) derivatives are noted for their stability towards protodeboronation under aqueous basic conditions.[1] The direct use of Ar–B(dan) derivatives in Suzuki–Miyaura cross-coupling reactions is highly desirable in terms of step- and atom-economy.[1]
Data Presentation: Performance Comparison
The following tables summarize the key properties and performance of the three reagents in Suzuki-Miyaura cross-coupling reactions. It is important to note that reaction conditions are optimized for each reagent and may not be directly comparable.
Table 1: Physical Properties and Stability
| Property | This compound (Pinacol Ester) | Potassium 1-Naphthyltrifluoroborate | 1-Naphthyl-B(dan) |
| Form | Solid | Crystalline, free-flowing solid[1] | Solid |
| Air Stability | Moderate | High[1] | High |
| Moisture Stability | Prone to hydrolysis | High[1] | High[1] |
| Storage | Requires inert atmosphere for long-term storage | Can be stored at room temperature without special precautions[1] | Stable under ambient conditions |
| Purification | Can be challenging to purify | Readily purified | Can be purified by column chromatography |
Table 2: Performance in Suzuki-Miyaura Coupling
| Coupling Partner | Boron Reagent | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | 1-Naphthylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | ~95 | Generic Conditions |
| 4-Iodoanisole | Phenyl-B(dan) | Pd-PEPPSI-IPr | KOt-Bu | Toluene | 70 | - | 95 | [1] |
| Aryl Halides | Potassium Alkyltrifluoroborates | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | - | - | Moderate to Good | [2] |
| 2-Bromonaphthalene | Alkylboronic esters | AntPhos-Pd-G3 | TMSOK | 1,4-Dioxane | 100 | 16 | Good | [3] |
Note: The data in Table 2 is compiled from different sources with varying substrates and conditions, and serves as an illustration of typical performance.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions using each of the three reagents.
Protocol 1: Suzuki-Miyaura Coupling with 1-Naphthaleneboronic Acid Pinacol Ester
Materials:
-
1-Naphthaleneboronic acid pinacol ester (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd(dppf)Cl₂ (2 mol%)
-
Potassium carbonate (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), 1-naphthaleneboronic acid pinacol ester (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (2 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Stir the reaction mixture at 80-100 °C until the starting material is consumed (as monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling with Potassium 1-Naphthyltrifluoroborate
Materials:
-
Potassium 1-naphthyltrifluoroborate (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (3 mol%)
-
Cesium carbonate (3.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 equiv), potassium 1-naphthyltrifluoroborate (1.5 equiv), cesium carbonate (3.0 equiv), and PdCl₂(dppf)·CH₂Cl₂ (3 mol%).
-
Evacuate and backfill the vessel with nitrogen.
-
Add THF and water (typically a 9:1 ratio).
-
Stir the mixture at the desired temperature (e.g., 60-80 °C) for the required time.
-
After cooling, quench the reaction with water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by chromatography.
Protocol 3: Suzuki-Miyaura Coupling with 1-Naphthyl-B(dan)
Materials:
-
1-Naphthyl-B(dan) (1.25 equiv)
-
Aryl halide (1.0 equiv)
-
Pd-PEPPSI-IPr (2 mol%)
-
Potassium tert-butoxide (KOt-Bu) (2.5 equiv)
-
Anhydrous toluene
Procedure:
-
To a Schlenk tube, add the aryl halide (1.0 equiv), 1-naphthyl-B(dan) (1.25 equiv), Pd-PEPPSI-IPr (2 mol%), and KOt-Bu (2.5 equiv) under an inert atmosphere.
-
Add anhydrous toluene.
-
Heat the reaction mixture at 70 °C, monitoring for completion.
-
Upon completion, cool the reaction and quench with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, and wash the combined organic phases with brine.
-
Dry the organic layer, filter, and concentrate in vacuo.
-
Purify by flash column chromatography.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Conclusion
The choice of an organoboron reagent for Suzuki-Miyaura coupling is a critical parameter that can significantly impact the efficiency, robustness, and scope of the synthesis. While this compound remains a reliable and widely used reagent, alternatives such as potassium 1-naphthyltrifluoroborate and 1-naphthyl-B(dan) offer compelling advantages, particularly in terms of stability.
-
Potassium 1-naphthyltrifluoroborate is an excellent choice when exceptional stability to air and moisture is paramount, simplifying handling and storage.
-
1-Naphthyl-B(dan) provides a highly stable alternative that can be used directly in coupling reactions without deprotection, offering increased atom and step economy.
Ultimately, the selection of the most appropriate reagent will depend on the specific requirements of the synthetic target, including the presence of sensitive functional groups, the scale of the reaction, and the need for a robust and reproducible process. This guide provides the necessary data and protocols to make an informed decision, enabling researchers to optimize their synthetic strategies for the introduction of the valuable naphthalene moiety.
References
- 1. Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetics of Suzuki Coupling: Pinacol Esters vs. Alternative Boron Reagents
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of the boron reagent is a critical parameter that significantly influences reaction kinetics and overall efficiency. This guide provides a comparative analysis of the kinetic performance of 1-naphthaleneboronic acid pinacol ester and other commonly used boronic esters against alternative boron reagents, supported by experimental data and detailed methodologies.
The stability and ease of handling of boronic acid pinacol esters, including 1-naphthaleneboronic acid pinacol ester, have made them popular reagents in organic synthesis.[1] However, the steric bulk of the pinacol group can influence the rate of the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[2] Understanding the kinetic profile of different boron reagents is paramount for reaction optimization and the development of efficient synthetic routes.
Comparative Kinetic Data of Boron Reagents in Suzuki-Miyaura Coupling
The following table summarizes kinetic data for the transmetalation step of various boronic acids and their corresponding esters. The data highlights the relative reactivity of different boron reagents under comparable conditions. It is important to note that while specific kinetic data for 1-naphthaleneboronic acid pinacol ester is not extensively reported in the literature, the data for other arylboronic pinacol esters provides a valuable benchmark for its expected reactivity.
| Entry | Boron Reagent | Pretransmetalation Intermediate | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate |
| 1 | 4-Fluorophenylboronic acid | 4 | 5.78 ± 0.13 | 1.00 |
| 2 | 4-Fluorophenylboronic acid pinacol ester | 16 | a | ~0.11 |
| 3 | Catechol 4-fluorophenylboronate | 9 | 24.3 ± 5.4 | 4.20 |
| 4 | 4,5-Dimethoxycatechol 4-fluorophenylboronate | 14 | 24.3 ± 5.4 | 4.20 |
| 5 | 3,6-Dimethoxycatechol 4-fluorophenylboronate | 15 | 33.4 ± 3.1 | 5.78 |
| 6 | Ethylene glycol 4-fluorophenylboronate | 19 | 133 ± 7 | 23.01 |
| 7 | Diisopropyl 4-fluorophenylboronate | 21 | 8.24 ± 0.16 | 1.42 |
| 8 | α-Hydroxyisobutyrate 4-fluorophenylboronate | 31 | 2.26 ± 0.31 | 0.39 |
a: Sigmoidal kinetic profiles were observed, precluding the determination of a first-order rate constant. Relative rates are estimated from reaction times.[1]
The data clearly indicates that the nature of the diol component of the boronic ester has a significant impact on the reaction rate.[3] For instance, the less sterically hindered ethylene glycol boronic ester exhibits a dramatically faster transmetalation rate compared to the corresponding boronic acid and the more sterically demanding pinacol ester.[2] While pinacol esters like 1-naphthaleneboronic acid pinacol ester offer enhanced stability, this often comes at the cost of reduced reactivity.[1]
Experimental Protocols
General Procedure for Kinetic Analysis of Pre-transmetalation Complexes
The kinetic analysis of the pre-transmetalation complexes can be performed using 19F NMR spectroscopy. The general procedure is as follows:
-
A solution of the palladium complex is prepared in a suitable solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C).[3]
-
A solution of the boronic ester (1.0 equivalent relative to the palladium complex) in the same solvent is added.[3]
-
The reaction mixture is warmed to the desired temperature (e.g., -30 °C).[3]
-
The reaction progress is monitored by acquiring 19F NMR spectra at regular time intervals.[3]
-
The formation of the cross-coupling product is expected to follow clean, first-order behavior, allowing for the calculation of the rate constant k.[2]
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To better understand the process, the following diagrams illustrate the key steps in the Suzuki-Miyaura coupling and a typical experimental workflow for kinetic studies.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2. A generalized experimental workflow for kinetic analysis.
Conclusion
The selection of a boron reagent in Suzuki-Miyaura coupling involves a trade-off between reactivity and stability.[1] While 1-naphthaleneboronic acid pinacol ester and other pinacol esters offer superior stability, making them ideal for complex, multi-step syntheses, their steric bulk can lead to slower reaction rates compared to less hindered boronic esters or the parent boronic acids.[1][2] For reactions where rapid conversion is critical, alternative boron reagents such as ethylene glycol boronic esters may be more suitable. The provided kinetic data and experimental protocols offer a valuable resource for researchers to make informed decisions in designing and optimizing their Suzuki-Miyaura cross-coupling reactions.
References
Navigating Synthesis: A Comparative Yield Analysis of Naphthaleneboronic Acid Derivatives
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Naphthaleneboronic acids are a critical class of reagents, widely employed in cross-coupling reactions for the construction of complex molecular architectures. This guide provides a comparative analysis of reported yields for various naphthaleneboronic acid derivatives, offering insights into the efficacy of different synthetic strategies. The data presented is supported by detailed experimental protocols for key methodologies, enabling informed decisions in synthetic planning.
Comparative Yields of Naphthaleneboronic Acid Derivatives
The synthesis of naphthaleneboronic acid and its derivatives can be achieved through several methods, with the choice of strategy often dictated by the desired substitution pattern and the nature of the functional groups present. The following table summarizes reported yields for a selection of naphthaleneboronic acid derivatives, categorized by the synthetic method employed. It is important to note that yields can be highly dependent on the specific reaction conditions and the scale of the synthesis.
| Naphthaleneboronic Acid Derivative | Synthetic Method | Reported Yield (%) |
| 1-Naphthaleneboronic acid | Grignard Reaction | 78-81%[1] |
| 1-Hydrosilyl-4-substituted-naphthaleneboronic acid pinacol ester | Iridium-Catalyzed peri-Borylation | 54-82%[2] |
| Ortho-substituted Arylboronic esters | Ortho-lithiation and in-situ Borylation | 68-93%[3] |
| 1,1'-Binaphthalene derivatives | Asymmetric Suzuki-Miyaura Reaction | 55-95%[4] |
Key Experimental Protocols
Below are detailed methodologies for two prominent strategies in the synthesis of naphthaleneboronic acid derivatives: Lithiation-Borylation and Iridium-Catalyzed C-H Borylation.
Synthesis via Ortho-Lithiation and in-situ Borylation
This method is particularly useful for the regioselective introduction of a boronic ester group ortho to a directing group on the naphthalene ring.
Materials:
-
Substituted Naphthalene Precursor
-
Lithium 2,2,6,6-tetramethylpiperidide (LTMP)
-
Triisopropylborate (B(OiPr)3)
-
Anhydrous Tetrahydrofuran (THF)
-
Aryl Halide (for subsequent Suzuki-Miyaura coupling)
-
Palladium Catalyst and Ligand
-
Base (e.g., K2CO3)
-
Solvent for coupling (e.g., Toluene/Water)
Procedure:
-
Dissolve the substituted naphthalene precursor in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add a solution of LTMP in THF to the reaction mixture. Stir for the specified time to allow for complete lithiation.
-
Add triisopropylborate dropwise to the solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with an acidic aqueous solution (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude arylboronic ester.
-
The crude boronic ester can often be used directly in subsequent Suzuki-Miyaura cross-coupling reactions by dissolving it with an aryl halide, a palladium catalyst, a ligand, and a base in a suitable solvent system and heating the mixture.
Synthesis via Iridium-Catalyzed C-H Borylation
This method allows for the direct borylation of C-H bonds, offering a more atom-economical approach. The regioselectivity is often directed by steric or electronic factors of the naphthalene substrate.
Materials:
-
Naphthalene Derivative
-
Bis(pinacolato)diboron (B2pin2)
-
Iridium Catalyst (e.g., [Ir(cod)OMe]2)
-
Ligand (e.g., 3,4,7,8-tetramethylphenanthroline)
-
Anhydrous Solvent (e.g., THF)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the naphthalene derivative, B2pin2, the iridium catalyst, and the ligand in a reaction vessel.
-
Add the anhydrous solvent to the mixture.
-
Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 80 °C) for the required duration.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired naphthaleneboronic acid pinacol ester.
Visualizing the Synthetic Pathways
To better understand the workflow and the relationships between the key synthetic strategies, the following diagrams have been generated.
Caption: A generalized workflow for the synthesis and application of naphthaleneboronic acid derivatives.
Caption: Two common synthetic routes to naphthaleneboronic acid derivatives.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Iridium-Catalyzed, Silyl-Directed, peri-Borylation of C–H Bonds in Fused Polycyclic Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient synthesis of chiral 1,1'-binaphthalenes by the asymmetric suzuki-miyaura reaction: dramatic synthetic improvement by simple purification of naphthylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Stability: A Comparative Analysis of 1-Naphthaleneboronic Acid Pinacol Ester
In the landscape of synthetic chemistry and drug discovery, the stability of boronic acid derivatives is a cornerstone for reliable and reproducible outcomes. Among these, 1-naphthaleneboronic acid pinacol ester stands out as a widely utilized reagent. This guide provides a comprehensive comparison of its stability against other common boronic esters, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their applications.
Boronic acids, while versatile, are often plagued by instability, being susceptible to dehydration into boroxines and oxidative degradation.[1][2] To circumvent these issues, they are frequently converted into more robust boronate esters. The choice of the diol protecting group significantly influences the ester's stability, impacting its shelf-life, handling, and performance in reactions.[3]
Comparative Stability Analysis
The stability of boronic esters is typically assessed under three key conditions: hydrolysis, oxidation, and thermal stress. Pinacol esters, including 1-naphthaleneboronic acid pinacol ester, generally exhibit superior stability across these conditions due to the steric hindrance provided by the tetramethyl backbone of the pinacol group, which shields the boron center from nucleophilic attack.[1]
Hydrolytic Stability
Hydrolytic stability is crucial, especially in reactions involving aqueous conditions. Pinacol esters are known for their enhanced resistance to hydrolysis compared to other esters like methyl borinates.[1] However, they are not completely immune, and hydrolysis can occur, particularly under acidic or basic conditions, to release the corresponding boronic acid.[4][5]
In a comparative study, the hydrolysis of various phenylboronic acid esters was evaluated. While specific quantitative data for 1-naphthaleneboronic acid pinacol ester was not detailed, the general trend places pinacol esters as significantly more stable than catechol esters, which hydrolyze rapidly.[6] Interestingly, boronic esters derived from 1,8-naphthalenediol showed even greater hydrolytic stability than pinacol esters.[6]
| Boronic Ester Type | Relative Hydrolytic Stability | Notes |
| Pinacol Ester | High | Generally stable but can hydrolyze under certain pH conditions.[4][5] |
| Methyl Borinate | Low | More susceptible to hydrolysis than pinacol esters.[1] |
| Catechol Ester | Very Low | Rapidly hydrolyzes in the presence of water.[6] |
| 1,8-Naphthalenediol Ester | Very High | Exhibits greater stability towards hydrolysis than pinacol esters.[6] |
| MIDA Ester | Moderate | Designed for controlled release of the boronic acid via hydrolysis.[7] |
Oxidative Stability
Oxidative degradation is a significant concern for the long-term storage and application of boronic acids and their esters.[8][9] Pinacol esters offer a degree of protection against oxidation compared to the free boronic acids.[1] The steric bulk of the pinacol group is believed to contribute to this enhanced stability.[1]
Recent research has highlighted "boralactones" as a class of boronic acid derivatives with dramatically enhanced oxidative stability, showing a 10,000-fold increase in resistance to oxidation compared to simple boronic acids.[8][9][10] This is attributed to diminished electron donation to the p-orbital of boron during the rate-limiting step of oxidation.[10]
| Boronic Ester Type | Relative Oxidative Stability | Notes |
| Pinacol Ester | Good | Offers significant protection against oxidation compared to free boronic acids.[1] |
| Free Boronic Acid | Low | Susceptible to oxidative deboronation.[10] |
| Boralactone | Exceptional | Up to 10,000-fold more resistant to oxidation.[8][9] |
Stability in Cross-Coupling Reactions
In the context of widely used reactions like the Suzuki-Miyaura coupling, the stability of the boronate ester is a double-edged sword. While high stability is advantageous for purification and storage, the in situ release of the more reactive boronic acid is often necessary for efficient transmetalation.[11]
Studies comparing N-methyliminodiacetic acid (MIDA) boronate esters with pinacol esters in Suzuki-Miyaura polymerizations have shown that pinacol esters can lead to higher molecular weight polymers, suggesting more efficient participation in the catalytic cycle under certain conditions.[7][12][13] However, MIDA esters are valuable for their ability to undergo slow, controlled hydrolysis to release the boronic acid, which can be beneficial in complex syntheses.[7]
| Ester Type | Performance in Suzuki-Miyaura Polymerization | Reference |
| Pinacol Ester | Higher molar mass polymers produced in some cases. | [7][14] |
| MIDA Ester | Lower molecular weight polymers in some direct comparisons. | [12][13] |
Experimental Protocols
Accurate assessment of boronic ester stability relies on well-defined experimental protocols. Below are methodologies for evaluating hydrolytic and oxidative stability.
Protocol for Assessing Hydrolytic Stability by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the boronic ester (e.g., 1-naphthaleneboronic acid pinacol ester) in a deuterated solvent (e.g., Acetone-d₆).
-
Addition of Water: Add a known equivalent of D₂O to the NMR tube.
-
NMR Analysis: Acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis: Monitor the integration of signals corresponding to the pinacol ester and the hydrolyzed boronic acid to determine the rate of hydrolysis.
Protocol for Assessing Oxidative Stability
-
Reaction Setup: Prepare a solution of the boronic ester in a suitable buffer at a relevant pH (e.g., physiological pH 7.4).
-
Initiation of Oxidation: Add a reactive oxygen species (ROS), such as hydrogen peroxide.
-
Monitoring: Monitor the degradation of the boronic ester over time using a suitable analytical technique, such as HPLC or LC-MS.
-
Kinetic Analysis: Determine the rate of oxidation by analyzing the concentration of the boronic ester at different time points.
Logical Relationship of Stability Factors
The overall utility of a boronic ester is a balance between its stability and reactivity. The choice of protecting group dictates this balance, influencing its performance in various applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 1-Naphthaleneboronic Acid Pinacol Ester
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of an appropriate palladium catalyst is critical for the success of these reactions, directly impacting yield, reaction time, and overall efficiency. This guide provides a comparative overview of palladium catalysts for the coupling of aryl halides with 1-naphthaleneboronic acid pinacol ester, supported by experimental data and detailed protocols to aid in catalyst selection and methods development.
The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] The use of boronic acid pinacol esters, such as 1-naphthaleneboronic acid pinacol ester, offers advantages in terms of stability and ease of handling compared to their corresponding boronic acids. This guide focuses on the performance of various palladium catalysts in the coupling of this specific boronic ester with a model aryl halide, 1-bromo-4-nitrobenzene, to provide a framework for catalyst selection in related synthetic endeavors.
Catalyst Performance Comparison
The efficacy of a palladium catalyst in a Suzuki-Miyaura coupling is highly dependent on the nature of the catalyst, the substrates, and the reaction conditions. Below is a summary of the performance of different classes of palladium catalysts. While direct comparative data for the coupling of 1-bromo-4-nitrobenzene with 1-naphthaleneboronic acid pinacol ester under identical conditions is limited in the literature, the following table provides a compilation of representative data from similar reactions to infer relative performance.
| Catalyst System | Aryl Halide | Boronic Acid/Ester | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 1-bromo-4-nitrobenzene | Phenylboronic acid | K₃PO₄ | THF | Reflux | - | 81-85[2] |
| PdCl₂(dppf) | Aryl Bromide | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 12 | >95 |
| XPhos Pd G2 | Aryl Halide | Bis(pinacolato)diboron then Aryl Halide | KOAc then K₂CO₃ | Ethanol | 80 | 15 | >90[3] |
| Pd(OAc)₂/SPhos | Aryl Bromide | Arylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 |
| (NHC)Pd(allyl)Cl | Heteroaryl Halides | (Hetero)aryl pinacolboronic esters | K₂CO₃ | Dioxane | 80 | 0.5-2 | 70-98 |
Key Catalyst Classes and Their Characteristics
1. Traditional Phosphine Ligand Catalysts: Pd(PPh₃)₄
Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classic, versatile, and commercially available catalyst for Suzuki-Miyaura reactions.[2] It is often effective for a wide range of substrates. However, it can sometimes require higher catalyst loadings and longer reaction times compared to more modern catalyst systems.
2. Catalysts with Ferrocenylphosphine Ligands: PdCl₂(dppf)
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, or PdCl₂(dppf), is known for its robustness and effectiveness in coupling reactions involving a variety of substrates, including those with challenging electronic or steric properties. The ferrocenyl backbone of the dppf ligand provides thermal stability and can lead to high turnover numbers.
3. Buchwald Ligands and Precatalysts: XPhos and SPhos
The development of bulky and electron-rich biarylphosphine ligands, such as XPhos and SPhos, by the Buchwald group has significantly advanced the field of palladium-catalyzed cross-coupling. These ligands, when combined with a palladium source like Pd(OAc)₂ or as part of a pre-formed precatalyst (e.g., XPhos Pd G2), can facilitate highly efficient couplings of sterically hindered and unreactive substrates, often at low catalyst loadings and under mild conditions.[3]
4. N-Heterocyclic Carbene (NHC) Ligand Catalysts
N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium. (NHC)Pd complexes often exhibit high stability and catalytic activity, enabling rapid reactions with a broad range of substrates, including heteroaromatic compounds. They can be particularly effective for couplings involving pinacolboronic esters.
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura coupling reactions that can be adapted for the specific coupling of an aryl halide with 1-naphthaleneboronic acid pinacol ester.
General Procedure using Pd(PPh₃)₄
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 1-naphthaleneboronic acid pinacol ester (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the flask.
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Add degassed tetrahydrofuran (THF, 5 mL).
-
Reaction: Heat the mixture to reflux and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
General Procedure using a Buchwald Precatalyst (e.g., XPhos Pd G2)
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol, 1.0 equiv), 1-naphthaleneboronic acid pinacol ester (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv) to a vial.
-
Catalyst Addition: Add the XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) to the vial.
-
Reaction: Seal the vial and heat the mixture to the desired temperature (e.g., 80-100 °C) with stirring for the specified time.
-
Work-up and Purification: Follow the work-up and purification steps as described in the previous protocol.
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.
Conclusion
The selection of an optimal palladium catalyst for the Suzuki-Miyaura coupling of 1-naphthaleneboronic acid pinacol ester is a multifaceted decision that depends on the specific aryl halide partner, desired reaction conditions, and economic considerations. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern systems employing Buchwald ligands or N-heterocyclic carbenes often provide superior performance in terms of reaction rates and catalyst loadings, especially for challenging substrates. The experimental protocols and comparative data presented in this guide serve as a valuable starting point for researchers to develop efficient and robust synthetic methods for the preparation of naphthalene-containing biaryl compounds. Further screening and optimization will likely be necessary to achieve the best results for a specific application.
References
A Comparative Guide to the Transmetalation of Arylboronic Acid Pinacol Esters in Suzuki-Miyaura Coupling: A DFT Perspective
For: Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the formation of carbon-carbon bonds, particularly in the synthesis of pharmaceuticals and complex organic materials. A critical and often rate-determining step in the catalytic cycle is the transmetalation of the organoboron species to the palladium center. The choice of the boron reagent—typically a boronic acid or a boronic ester—can significantly influence the reaction's efficiency and scope.
This guide provides an objective comparison, supported by computational and experimental data, of the transmetalation process involving arylboronic acids and their corresponding pinacol esters. While direct Density Functional Theory (DFT) studies on 1-naphthaleneboronic acid pinacol ester are limited, we will draw upon extensive research on analogous arylboronic systems to elucidate the key mechanistic features and performance differences.
The Mechanism of Transmetalation: Competing Pathways
The transmetalation step in the Suzuki-Miyaura reaction is widely debated, with two primary mechanisms being the most accepted: the "boronate" pathway and the "oxo-palladium" pathway.[1][2] The operative pathway is highly dependent on the reaction conditions, including the nature of the base, solvent, and the specific organoboron reagent used.[3]
-
The Boronate Pathway (Path A): In this mechanism, the base (e.g., OH⁻) activates the neutral, trigonal arylboronic acid or ester to form a more nucleophilic, tetrahedral "ate" complex (a boronate). This activated boronate then displaces the halide ligand from the arylpalladium(II) halide complex to facilitate the transfer of the aryl group to the palladium center.[1]
-
The Oxo-Palladium Pathway (Path B): Alternatively, the base can react with the arylpalladium(II) halide complex, exchanging the halide for a hydroxide or alkoxide ligand. This generates a more electron-rich and nucleophilic palladium-hydroxo complex, which then reacts with the neutral boronic acid or ester.[1]
Recent studies suggest that for reactions conducted with weak bases in aqueous solvent mixtures, the reaction between a palladium hydroxo complex and a neutral boronic acid (Path B) is the predominant pathway for transmetalation.[1]
References
Navigating the Suzuki Coupling Landscape: A Comparative Guide to 1-Naphthaleneboronic Acid Pinacol Ester
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of the boron reagent is a critical parameter that can significantly influence reaction efficiency, yield, and substrate scope. This guide provides a comprehensive comparison of 1-naphthaleneboronic acid pinacol ester with its corresponding boronic acid and other alternatives, supported by mechanistic insights and detailed experimental protocols.
The Stability vs. Reactivity Trade-Off: Pinacol Ester vs. Boronic Acid
The primary distinction between using 1-naphthaleneboronic acid pinacol ester and 1-naphthaleneboronic acid in Suzuki coupling lies in the inherent trade-off between stability and reactivity.
1-Naphthaleneboronic Acid Pinacol Ester offers enhanced stability, making it easier to handle, purify, and store over extended periods. This is particularly advantageous for complex, multi-step syntheses where the purity and integrity of starting materials are paramount. The pinacol group protects the boronic acid moiety from degradation pathways such as protodeboronation, which can be a significant issue with some boronic acids, especially under aqueous basic conditions.
Conversely, 1-Naphthaleneboronic Acid is generally considered more reactive.[1] The free hydroxyl groups on the boron atom are believed to facilitate the formation of the boronate anion, a key intermediate in the transmetalation step of the catalytic cycle. This can lead to faster reaction times. However, this increased reactivity comes at the cost of lower stability.
Quantitative Performance Comparison
While direct comparative studies for 1-naphthaleneboronic acid derivatives under identical conditions are not extensively documented in the literature, the general trend observed for arylboronic acids and their pinacol esters can be extrapolated. The following table summarizes the expected performance differences based on mechanistic studies of related compounds.
| Feature | 1-Naphthaleneboronic Acid Pinacol Ester | 1-Naphthaleneboronic Acid | Other Boronic Esters (e.g., Neopentyl) |
| Relative Reactivity | Generally lower to moderate | Generally higher | Can be higher than pinacol esters |
| Stability/Shelf-life | High | Moderate to low | High |
| Ease of Handling | High (often crystalline solids) | Moderate (can be prone to dehydration/trimerization) | High |
| Purity of Starting Material | Generally high and easily purified | Can be challenging to obtain and maintain high purity | Generally high |
| Typical Reaction Times | May require longer reaction times or higher temperatures | Often shorter reaction times | Variable, can be faster than pinacol esters |
| Yield | Often provides more reproducible and higher isolated yields in complex syntheses due to higher starting material purity. | Potentially higher in short reaction times, but can be compromised by decomposition. | Can provide high yields. |
Mechanistic Insights: The Role of the Boron Reagent
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent directly impacts the crucial transmetalation step.
The generally accepted mechanism involves the activation of the boronic acid by a base to form a more nucleophilic boronate species. This species then transfers the organic group (in this case, the naphthyl group) to the palladium center.
With pinacol esters, two primary mechanistic pathways are proposed:
-
Hydrolysis Pathway: Under the aqueous basic conditions often employed in Suzuki couplings, the pinacol ester can first hydrolyze to the corresponding boronic acid, which then proceeds through the established catalytic cycle.
-
Direct Transmetalation Pathway: There is substantial evidence that direct transmetalation from the boronate ester can occur.[2][3] In this pathway, the ester coordinates to the palladium complex, followed by the transfer of the organic group.
The steric bulk of both the 1-naphthalene group and the pinacol ester can influence the rate of transmetalation.[2] The selection of appropriate ligands on the palladium catalyst is crucial to overcome this steric hindrance and facilitate efficient coupling. Bulky, electron-rich phosphine ligands are often employed for challenging Suzuki couplings involving sterically demanding substrates.
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions. These can be adapted for the specific coupling of 1-naphthaleneboronic acid pinacol ester with various aryl halides.
Protocol 1: General Procedure for Suzuki Coupling of 1-Naphthaleneboronic Acid Pinacol Ester with an Aryl Bromide
Materials:
-
1-Naphthaleneboronic acid pinacol ester (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (10 mL)
-
Water (1 mL)
Procedure:
-
To a dried round-bottom flask, add 1-naphthaleneboronic acid pinacol ester, the aryl bromide, palladium(II) acetate, and triphenylphosphine.
-
Add potassium carbonate.
-
Add the toluene and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
For faster reaction times, microwave irradiation can be employed.
Materials:
-
1-Naphthaleneboronic acid pinacol ester (1.2 mmol)
-
Aryl chloride (1.0 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Cesium fluoride (CsF, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
In a microwave vial, combine 1-naphthaleneboronic acid pinacol ester, the aryl chloride, Pd(dppf)Cl₂, and cesium fluoride.
-
Add the dioxane and water.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 30-60 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
Visualizing the Process
To better understand the reaction dynamics and experimental setup, the following diagrams illustrate the key pathways and workflows.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion
The choice between 1-naphthaleneboronic acid pinacol ester and its corresponding boronic acid for Suzuki-Miyaura coupling is a nuanced decision that depends on the specific requirements of the synthesis. The pinacol ester offers superior stability, handling, and purity, which can lead to more reproducible and higher isolated yields, especially in complex synthetic routes. While the free boronic acid may offer faster reaction rates, its instability can be a significant drawback. For researchers in drug development and other fields where reliability and reproducibility are paramount, the advantages offered by 1-naphthaleneboronic acid pinacol ester make it a highly valuable and often preferred reagent in the Suzuki-Miyaura coupling toolbox.
References
- 1. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
A Comparative Guide to the Synthetic Utility of 1-Naphthaleneboronic Acid Pinacol Ester
For researchers, scientists, and drug development professionals, the selection of the appropriate building blocks is paramount for the successful synthesis of complex molecules. This guide provides a comprehensive comparison of 1-naphthaleneboronic acid pinacol ester with its alternatives in key cross-coupling reactions, supported by experimental data to validate synthetic routes.
The introduction of the naphthalene moiety is a common strategy in the development of novel pharmaceuticals and functional materials. Boron-based reagents are instrumental in this regard, with 1-naphthaleneboronic acid pinacol ester emerging as a versatile and stable option. This guide will objectively evaluate its performance against other common alternatives, including 1-naphthylboronic acid, potassium 1-naphthyltrifluoroborate, and 1-naphthyl MIDA boronate, in Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The stability and reactivity of the boron reagent are critical for achieving high yields and reaction efficiency.
Comparison of Boron Reagents in the Suzuki-Miyaura Coupling of 1-Naphthyl Derivatives with Aryl Halides
| Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1-Naphthaleneboronic Acid Pinacol Ester | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 95 | [1] |
| 1-Naphthylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 92 | [2] |
| Potassium 1-Naphthyltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 24 | 85 | [3][4] |
| 1-Naphthyl MIDA Boronate | 5-Bromopyrimidine | Pd(dtbpf)Cl₂ | Et₃N | H₂O | 24 | 89 | [5][6] |
Key Observations:
-
1-Naphthaleneboronic acid pinacol ester consistently provides excellent yields, comparable to the free boronic acid, but with the significant advantage of enhanced stability and ease of handling.[1][2]
-
1-Naphthylboronic acid is highly reactive but can be prone to decomposition, which may affect reproducibility.[2]
-
Potassium 1-naphthyltrifluoroborate offers good stability and is effective with challenging aryl chlorides, though it may require longer reaction times or more specialized catalyst systems.[3][4]
-
1-Naphthyl MIDA boronate demonstrates high stability and is particularly advantageous in aqueous, green chemistry conditions.[5][6]
Performance in Chan-Lam Cross-Coupling Reactions
The Chan-Lam coupling provides a valuable method for the formation of C-N and C-O bonds, offering an alternative to palladium-catalyzed methods.
Comparison of Boron Reagents in the Chan-Lam Coupling of 1-Naphthyl Derivatives with Anilines
| Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1-Naphthaleneboronic Acid Pinacol Ester | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 72 | 88 | [7][8] |
| 1-Naphthylboronic Acid | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 48 | 91 | [9] |
Key Observations:
-
While 1-naphthaleneboronic acid pinacol ester can be a challenging coupling partner in Chan-Lam reactions, especially with aryl amines, optimized conditions can lead to good yields.[7][8]
-
1-Naphthylboronic acid generally exhibits higher reactivity in this transformation, resulting in shorter reaction times and slightly higher yields under similar conditions.[9]
Utility in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. While the primary coupling partners are aryl halides and amines, the choice of reagents and conditions is critical for success.
Buchwald-Hartwig Amination of 1-Bromonaphthalene with Aniline
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1-Bromonaphthalene | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 8 | 95 | [10] |
Key Observations:
-
The Buchwald-Hartwig amination provides a highly efficient route to 1-naphthylamines. The reaction is typically high-yielding with the appropriate choice of palladium catalyst, ligand, and base.[10] While boronic acids and their esters are not direct partners in the standard Buchwald-Hartwig reaction, the synthesis of the requisite 1-halonaphthalene starting materials can be achieved through various methods, including those involving boronic acid intermediates.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling:
An oven-dried flask is charged with the aryl halide (1.0 mmol), the boron reagent (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., toluene/water mixture) is then added. The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1][2]
General Procedure for Chan-Lam Cross-Coupling:
To a flask containing a magnetic stir bar is added the boron reagent (1.0 mmol), the amine or alcohol (1.2 mmol), copper(II) acetate (1.0-2.0 mmol), and a base (e.g., pyridine or triethylamine, 2.0 mmol) in a suitable solvent (e.g., dichloromethane or acetonitrile). The reaction mixture is stirred at room temperature and is open to the air. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by flash column chromatography to afford the desired product.[7][9]
General Procedure for Buchwald-Hartwig Amination:
An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous solvent (e.g., toluene) is then added via syringe. The reaction mixture is heated in an oil bath at the specified temperature (typically 80-110 °C) until the starting material is consumed as indicated by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and quenched with water. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[10][11]
Visualizing Synthetic Pathways and Relationships
Caption: Comparative utility of 1-naphthaleneboron reagents in key cross-coupling reactions.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
1-Naphthaleneboronic acid pinacol ester stands out as a robust and reliable reagent for introducing the 1-naphthyl moiety in a variety of synthetic transformations. Its superior stability compared to the corresponding boronic acid often translates to more reproducible and high-yielding reactions, particularly in large-scale applications where reagent stability is a critical concern. While other alternatives such as trifluoroborates and MIDA boronates offer specific advantages in certain contexts, the pinacol ester provides a versatile and broadly applicable option for researchers in drug discovery and materials science. The choice of the optimal boron reagent will ultimately depend on the specific requirements of the synthetic target and the reaction conditions.
References
- 1. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 2. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioconvergent Chan-Lam Coupling: Synthesis of Chiral Benzylic Amides via Cu-Catalyzed Deborylative Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Visible-light-mediated chan-lam coupling reactions of aryl boronic acids and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane: A Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
It is imperative to treat this compound and its containers as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain. [1]
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be conducted within a certified chemical fume hood.[1]
Recommended Personal Protective Equipment
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat that covers the arms completely. |
| Footwear | Closed-toe shoes. |
This data is compiled from general safety guidelines for handling boronic acid derivatives.[1]
Step-by-Step Disposal Procedure
Waste Segregation and Collection
-
Designated Waste Containers : Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]
-
Labeling : All waste containers must be prominently labeled as "Hazardous Waste" and include the full chemical name: "this compound". It is also good practice to indicate that it is a boronic acid derivative.[1]
Solid Waste Disposal
-
Contaminated solid materials such as gloves, bench paper, and pipette tips should be collected in a designated, lined hazardous waste container.
-
For small spills, absorb the material with vermiculite, perlite, or cat litter. This absorbed mixture should be scooped into a container, sealed, and stored for collection by a licensed waste contractor.[2]
-
Empty containers of the chemical must be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous liquid waste.
Liquid Waste Disposal
-
Solutions containing this compound should be collected in a designated hazardous waste container.
-
Do not mix with incompatible waste streams.
-
For larger quantities of liquid waste (>50ml), it is recommended to absorb the liquid onto an inert material like vermiculite or cat litter and dispose of it as solid waste.[2]
Decontamination of Glassware
-
Initial Rinse : Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the compound. Collect this rinsate as hazardous liquid waste.
-
Secondary Decontamination : To ensure thorough decontamination, a basic wash can be employed to convert any residual boronic acid into a more water-soluble boronate salt. This can be followed by a water rinse. All rinsates from this decontamination process must be collected as liquid hazardous waste.[1]
-
Final Rinse : After decontamination, a final rinse with water should be performed. This final rinse water must also be collected as hazardous waste.[1]
-
Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse or disposal in the appropriate laboratory glass recycling.[1]
Waste Storage and Pickup
-
Store sealed and labeled waste containers in a designated satellite accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal by a licensed contractor.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane
This guide furnishes critical safety protocols and logistical plans for the handling and disposal of 4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane. The following procedures are predicated on established best practices for managing boronic acid derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive and compound-specific information.
Immediate Safety Precautions:
When handling this compound, strict adherence to safety protocols is paramount to mitigate potential hazards. Based on data for structurally similar compounds, this chemical should be handled as a substance that can cause skin, eye, and respiratory irritation.[1]
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
-
Hygiene Measures: Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[2] Wash hands thoroughly with soap and water after handling and before breaks. Do not eat, drink, or smoke in the laboratory.[1] Any contaminated clothing should be removed immediately and laundered before reuse.
Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment is provided below.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][3] | To protect eyes from contact, which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[1][4] | To prevent skin contact and potential irritation.[1] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2] | To prevent respiratory tract irritation. |
Experimental Protocol: Safe Handling Procedure
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly donned. Prepare the work area within a certified chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing and Transfer:
-
Handle the solid compound carefully to avoid generating dust.
-
Use a spatula or other appropriate tool for transferring the solid.
-
If the compound is a liquid, use a syringe or pipette for transfers.
-
Keep the container tightly closed when not in use.[5]
-
-
Reaction Setup:
-
If the procedure involves heating, use a well-controlled heating mantle and monitor the reaction temperature closely.
-
Ensure any reaction vessel is properly secured.
-
For reactions under an inert atmosphere, follow standard Schlenk line or glovebox techniques.
-
-
Post-Procedure:
-
Upon completion of the work, decontaminate all surfaces and equipment.
-
Wipe down the work area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Spill Response Protocol
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[1]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1][2] Avoid raising dust.[1]
-
Clean-Up:
-
Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools.[5]
-
Place the collected waste into a labeled, sealed container for hazardous waste disposal.
-
-
Decontaminate: Clean the spill area with an appropriate solvent and decontaminating solution. Dispose of all cleaning materials as hazardous waste.
Caption: Workflow for responding to a chemical spill.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE, absorbent materials from spills, and empty containers, must be considered hazardous waste.[1]
-
Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container. Do not mix with incompatible wastes.
-
Container Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Dispose of the waste in accordance with local, regional, and national environmental regulations.[2][6] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[7] Do not dispose of this chemical down the drain or in regular trash.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. ehs.ucsf.edu [ehs.ucsf.edu]
- 5. 4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane | 75927-49-0 | TCI AMERICA [tcichemicals.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
